O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride
Description
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Properties
IUPAC Name |
(tert-butylamino) acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(8)9-7-6(2,3)4;/h7H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIOQGVXNNMFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659821 | |
| Record name | 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851074-40-3 | |
| Record name | 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride
This guide provides a comprehensive overview of a plausible and chemically sound synthesis route for O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. The content is structured to provide not only a procedural methodology but also the underlying chemical principles and rationale for the experimental design, targeting researchers and professionals in drug development and organic synthesis.
Introduction and Strategic Overview
This compound is a valuable reagent in organic synthesis, often utilized as a precursor for various chemical transformations. Its synthesis involves the acetylation of N-(tert-butyl)hydroxylamine. A critical challenge in the functionalization of hydroxylamines is the control of regioselectivity, specifically achieving selective O-acylation over N-acylation. This guide outlines a strategy that leverages the fundamental principle of pH control to direct the reaction towards the desired O-acetylated product. Under acidic conditions, the more basic nitrogen atom is protonated, diminishing its nucleophilicity and thereby favoring the acetylation of the hydroxyl group.
This document first details the synthesis of the precursor, N-(tert-butyl)hydroxylamine, followed by a proposed, detailed protocol for its selective O-acetylation and subsequent isolation as the hydrochloride salt.
Synthesis of the Precursor: N-(tert-butyl)hydroxylamine
A common and effective method for the preparation of N-(tert-butyl)hydroxylamine is the reduction of 2-methyl-2-nitropropane. This method is well-documented and provides a reliable source of the starting material for the subsequent acetylation step.[1]
Reaction Scheme
Experimental Protocol
A detailed protocol for the synthesis of N-t-Butylhydroxylamine has been described in the literature.[2] The following is a representative procedure:
-
A 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and an addition funnel.
-
95% ethanol (350 mL) is added to the flask and cooled to 10°C in an ice bath.[2]
-
2-Methyl-2-nitropropane (6.18 g, 0.060 mol) and zinc dust (5.89 g, 0.090 mol) are added to the flask.[2]
-
Glacial acetic acid (10.8 g, 0.180 mol) is added dropwise from the addition funnel, maintaining the reaction temperature below 15°C with vigorous stirring.[2]
-
After the addition is complete, the ice bath is removed, and the mixture is stirred for 3 hours at room temperature.[2]
-
The solvent is removed under reduced pressure.
-
Dichloromethane (50 mL) is added to the residue, and the mixture is filtered.
-
The collected solid (zinc acetate) is washed with two 25 mL portions of dichloromethane.[2]
-
The combined filtrate is transferred to a separatory funnel, and the aqueous layer is removed.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield N-(tert-butyl)hydroxylamine as a viscous liquid.[2]
Proposed Synthesis of this compound
The core of this guide is the selective O-acetylation of N-(tert-butyl)hydroxylamine. Based on established principles of chemoselective acylation, the following protocol is proposed.
Causality of Experimental Choices
The choice of an acidic environment is paramount for the success of this synthesis. By protonating the nitrogen atom of N-(tert-butyl)hydroxylamine, its nucleophilicity is significantly reduced, thus preventing N-acetylation. This allows the acetylating agent to react selectively with the less basic oxygen atom of the hydroxyl group. Acetyl chloride is chosen as the acetylating agent due to its high reactivity. The hydrochloride salt of the product is expected to be crystalline and can be conveniently isolated by precipitation from the reaction mixture with a non-polar solvent.
Reaction Mechanism
The proposed mechanism for the acid-catalyzed O-acetylation is illustrated below. The initial step involves the protonation of the nitrogen atom of N-(tert-butyl)hydroxylamine. The lone pair on the hydroxyl oxygen then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. Subsequent loss of a proton and elimination of chloride leads to the formation of the O-acetylated product.
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-(tert-butyl)hydroxylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel to the cooled solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add a non-polar solvent such as diethyl ether or hexane to the reaction mixture to induce precipitation of the hydrochloride salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid. [3]
Purification and Characterization
The primary method of purification is recrystallization from a suitable solvent system if further purification is required after precipitation.
Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | A singlet around 1.2-1.4 ppm (9H, -C(CH₃)₃), a singlet around 2.1-2.3 ppm (3H, -COCH₃), and a broad singlet for the -NH₂⁺- proton. |
| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group, a signal for the methyl carbons of the tert-butyl group, a signal for the acetyl methyl carbon, and a signal for the carbonyl carbon. |
| IR (cm⁻¹) | A strong carbonyl stretch (C=O) around 1740-1760 cm⁻¹, N-H stretching bands, and C-H stretching bands. |
| Mass Spec. | The mass spectrum of the free base (C₆H₁₃NO₂) would show a molecular ion peak (M⁺) at m/z = 131.09. |
Safety and Handling
-
N-(tert-butyl)hydroxylamine hydrochloride: May cause skin and eye irritation. [4]* Acetyl Chloride: Corrosive, flammable, and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. All manipulations should be performed in a fume hood away from ignition sources.
References
Sources
"O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride" chemical properties
An In-depth Technical Guide to O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride
Foreword: Navigating the Hydroxylamine Landscape
In the intricate world of synthetic chemistry, precision in molecular architecture is paramount. This compound (CAS 851074-40-3) emerges as a specialized reagent, offering a unique combination of steric hindrance and controlled reactivity. This guide is designed for the discerning researcher and drug development professional, providing a comprehensive overview of its chemical properties, reactivity, and safe handling. It is critical to distinguish this compound from its close relatives, N-tert-butylhydroxylamine hydrochloride and O-tert-butylhydroxylamine hydrochloride, as their reactivity profiles and applications differ significantly. This document focuses exclusively on the O-acetyl derivative, a key intermediate for the synthesis of complex molecules in medicinal and agrochemical research.[1]
Core Physicochemical & Spectroscopic Profile
This compound is a white to off-white crystalline powder. It is typically supplied at purities of 97% or greater.[1] Due to its potential reactivity and hygroscopicity, careful storage is essential for maintaining its integrity.
Key Properties Summary
The following table summarizes the known physical and chemical identifiers for this compound. It is important to note that while extensive data exists for related compounds, specific experimental values for properties like the melting point of this exact molecule are not widely published.
| Property | Value | Source(s) |
| CAS Number | 851074-40-3 | |
| Molecular Formula | C₆H₁₄ClNO₂ | |
| Molecular Weight | 167.64 g/mol | |
| IUPAC Name | 2-[(acetyloxy)amino]-2-methylpropane hydrochloride | |
| Appearance | White to Almost white powder/crystal | |
| Purity | ≥97% | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Structural Representation
The structure features a central nitrogen atom bonded to a sterically demanding tert-butyl group and an oxygen atom, which is in turn acetylated. The hydrochloride salt form enhances its stability and handling characteristics as a solid.
Caption: Structure of this compound.
Predicted Spectroscopic Signature
-
¹H NMR:
-
A sharp singlet integrating to 9 protons, expected around δ 1.2-1.4 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.
-
A sharp singlet integrating to 3 protons, expected around δ 2.0-2.2 ppm, from the acetyl (CH₃CO) group.
-
A broad singlet, corresponding to the N-H proton of the hydrochloride salt, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on solvent and concentration.
-
-
¹³C NMR:
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the methyl carbons of the tert-butyl group.
-
A signal for the methyl carbon of the acetyl group.
-
A signal for the carbonyl carbon (C=O) of the acetyl group, expected to be the most downfield signal.
-
Synthesis and Plausible Manufacturing Workflow
Detailed manufacturing protocols for this compound are proprietary. However, a chemically sound and logical synthesis can be proposed based on established organic chemistry principles. The most direct route involves the acetylation of N-tert-butylhydroxylamine hydrochloride.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol represents a robust, self-validating laboratory-scale synthesis.
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add N-tert-butylhydroxylamine hydrochloride (1.0 eq). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen).
-
Causality: The starting material and product can be sensitive to atmospheric moisture and oxygen; an inert atmosphere prevents side reactions and degradation.
-
-
Dissolution: Add a suitable anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), via syringe to dissolve or suspend the starting material.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Causality: Acetylation is an exothermic reaction. Cooling is a critical control measure to prevent overheating, which could lead to decomposition or the formation of byproducts.
-
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise while stirring.
-
Causality: The base is required to neutralize the HCl salt of the starting material, liberating the free hydroxylamine for reaction. A slight excess ensures complete neutralization.
-
-
Acetylation: Slowly add the acetylating agent, such as acetic anhydride (1.05 eq), dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Dropwise addition helps to control the reaction's exothermicity. TLC monitoring provides a real-time validation of reaction progress, preventing unnecessarily long reaction times or premature workup.
-
-
Quenching & Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine.
-
Causality: The bicarbonate quench neutralizes any remaining acid and acetylating agent. The washes remove water-soluble impurities and salts.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure hydrochloride salt.
Reactivity and Synthetic Utility
The primary utility of this compound lies in its function as a stable, solid precursor for introducing the N-tert-butoxyamino moiety into molecules. The O-acetyl group serves as a protecting group that can be removed under specific conditions, or it can function as a leaving group in certain nucleophilic substitution reactions.
Its key value proposition for drug development is the introduction of the N-O linkage, which is an important isostere for other functional groups and can modulate a molecule's pharmacokinetic properties, such as metabolic stability and cell permeability.
Caption: General reactivity pathway with a nucleophile.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
GHS Hazard Profile
The compound is classified with the following hazards:[2]
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Handling and PPE
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of the powder.[3]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
-
Skin and Body: Wear a lab coat, long pants, and closed-toe shoes.
-
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents and moisture.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to maximize shelf-life and prevent degradation.
References
- Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. (2026, January 8). Self-published.
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O-tert-butylhydroxylamine hydrochloride. PubChem, National Center for Biotechnology Information.[Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications, Organic Letters.[Link]
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Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. ResearchGate.[Link]
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An In-Depth Technical Guide to O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride: A Versatile Reagent for Amine Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Amine Modification
In the intricate world of organic synthesis, particularly within pharmaceutical and agrochemical research, the precise modification of functional groups is paramount. Among these transformations, the acetylation of amines to form amides is a fundamental and frequently employed reaction. This conversion serves numerous purposes, from installing protecting groups to altering the biological activity of a molecule. While a variety of acetylating agents are available, each possesses a unique profile of reactivity, selectivity, and compatibility with other functional groups. This guide provides a comprehensive technical overview of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride (CAS Number: 851074-40-3), a reagent increasingly recognized for its utility in the efficient and clean acetylation of amines.[1][2][3][4] We will delve into its chemical properties, synthesis, reaction mechanisms, and practical applications, offering insights to researchers seeking to leverage its advantages in their synthetic endeavors.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a reagent's physical and chemical characteristics is essential for its effective use in the laboratory. This compound is a white to almost white crystalline powder, a physical form that lends itself to straightforward handling and weighing. Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 851074-40-3 | [5] |
| Molecular Formula | C₆H₁₄ClNO₂ | [5][6] |
| Molecular Weight | 167.64 g/mol | [5] |
| Physical Form | White to almost white powder/crystal | [6] |
| Purity | Typically >98.0% | [1][3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
While specific data on melting point, boiling point, and detailed solubility in various organic solvents for this compound are not extensively documented in readily available literature, information on the closely related compound, O-tert-butylhydroxylamine hydrochloride (CAS 39684-28-1), can provide some useful context. For instance, O-tert-butylhydroxylamine hydrochloride has a melting point of approximately 155 °C (with decomposition) and is soluble in water.
Synthesis of this compound: A Practical Approach
A robust and reproducible synthetic protocol is crucial for the accessibility of any chemical reagent. While a specific, peer-reviewed synthesis for this compound is not prominently detailed in the literature, a general and effective method for the preparation of O-substituted hydroxylamines provides a logical and adaptable pathway.[2] This approach involves a two-step sequence starting from a suitable alcohol, as outlined below.
Conceptual Synthesis Workflow
Caption: Conceptual synthesis of this compound.
Detailed Experimental Protocol (Adapted from a General Method)
Step 1: Synthesis of O-(tert-Butyl)-N-(tert-butoxycarbonyl)hydroxylamine
-
To a solution of tert-butanol in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine at 0 °C.
-
Slowly add methanesulfonyl chloride and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the crude tert-butyl mesylate.
-
In a separate flask, dissolve tert-butyl N-hydroxycarbamate in an appropriate solvent (e.g., THF) and add a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU).
-
Add the crude tert-butyl mesylate to this mixture and stir at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield O-(tert-Butyl)-N-(tert-butoxycarbonyl)hydroxylamine.
Step 2: Synthesis of this compound
-
Dissolve the O-(tert-Butyl)-N-(tert-butoxycarbonyl)hydroxylamine in a suitable solvent and treat with a strong acid, such as trifluoroacetic acid, to remove the Boc protecting group.
-
After deprotection is complete, neutralize the reaction mixture and extract the free O-(tert-butyl)hydroxylamine.
-
Dissolve the crude O-(tert-butyl)hydroxylamine in a solvent like dichloromethane and cool to 0 °C.
-
Add a base, such as pyridine, followed by the slow addition of acetyl chloride.
-
Allow the reaction to proceed to completion, then perform an aqueous workup to isolate the crude O-Acetyl-N-(tert-butyl)hydroxylamine.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain this compound.
Reaction Mechanisms and Applications in Organic Synthesis
The primary utility of this compound lies in its function as a mild and effective acetylating agent for primary and secondary amines.[2][4]
Mechanism of Amine Acetylation
The acetylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetyl group. This is followed by the departure of the N-(tert-butyl)hydroxylamine leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid that is part of the reagent and the proton generated from the amine during the reaction.
Caption: Mechanism of amine acetylation.
Key Advantages in Synthesis
-
Mild Reaction Conditions: Acetylations using this reagent can often be performed at or below room temperature, which is advantageous for substrates containing sensitive functional groups.
-
Good Leaving Group: The N-(tert-butyl)hydroxylamine generated as a byproduct is relatively stable and water-soluble, facilitating its removal during reaction workup.
-
High Purity of Products: The clean nature of the reaction often leads to high yields of the desired amide with minimal side products.[1]
Illustrative Experimental Protocol: Acetylation of a Primary Amine
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 - 1.5 eq).
-
Add this compound (1.1 - 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acetylated amine.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples in the peer-reviewed literature detailing the use of this compound in the synthesis of named drug molecules are not readily found, its role as a key intermediate and acetylating agent is highlighted in the context of medicinal chemistry and agrochemical formulation.[1][3] The ability to perform clean and selective acetylations is critical in the multi-step synthesis of complex bioactive molecules. The tert-butyl group on the hydroxylamine leaving group can also impart favorable solubility properties to reaction intermediates.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the available safety data for the compound and its close analogs, the following guidelines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from heat and incompatible materials.[6] The recommended storage temperature is between 2-8°C.[6]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[7]
-
Skin: Wash off immediately with soap and plenty of water.[7]
-
Ingestion: If swallowed, seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for the acetylation of amines in organic synthesis. Its ease of handling as a crystalline solid, coupled with its ability to effect clean and efficient acetylations under mild conditions, makes it an attractive choice for researchers in both academic and industrial settings. While further studies documenting its full range of applications and reactivity are anticipated, the foundational information presented in this guide provides a solid framework for its successful implementation in the synthesis of novel compounds, particularly in the fields of drug discovery and agrochemical development.
References
- Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. (2026, January 8). Self-published.
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Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. [Link]
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This compound. Arctom.[Link]
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This compound. Abound.[Link]
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AB261227 | CAS 851074-40-3. abcr Gute Chemie.[Link]
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Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications.[Link]
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O-Acetyl-N-tert-butylhydroxylamine Hydrochloride. Synova.[Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.[Link]
- Hydroxylamine synthesis method.
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4 - Organic Syntheses Procedure. Organic Syntheses.[Link]
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This compound. Chemicalbridge.[Link]
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Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central.[Link]
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Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PubMed Central.[Link]
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Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. Self-published.[Link]
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Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.[Link]
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Acetylation of alcohols and amines under visible light irradiation: diacetyl as an acylation reagent and photosensitizer. Organic Chemistry Frontiers (RSC Publishing).[Link]
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A novel transformation of primary amines to N-monoalkylhydroxylamines. Elsevier.[Link]
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O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906. PubChem.[Link]
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Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PubMed Central.[Link]
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Hydroxylamine synthesis by oxidation. Organic Chemistry Portal.[Link]
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Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed.[Link]
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The Dual Nature of Reactivity: A Technical Guide to the Mechanism of Action of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride is a versatile reagent in modern organic synthesis, primarily recognized for its role as an electrophilic aminating agent. This guide provides an in-depth exploration of its mechanism of action, moving beyond a superficial overview to dissect the nuanced electronic and steric factors that govern its reactivity. We will delve into the fundamental principles of N-O bond activation, the dual role of this compound as both an oxidant and a nitrogen transfer agent, and its practical applications in key synthetic transformations. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the unique reactivity of this compound in their synthetic endeavors.
Introduction: Unveiling a Powerful Synthetic Tool
This compound has emerged as a valuable asset in the synthetic chemist's toolkit, particularly for the construction of carbon-nitrogen bonds. Its utility stems from the inherent reactivity of the O-acyl hydroxylamine functionality, which provides a pathway for the electrophilic transfer of a nitrogen-containing moiety. This guide will illuminate the core principles that underpin its mechanism of action, providing a framework for its rational application in complex molecule synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 851074-40-3 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO₂ | |
| Molecular Weight | 167.64 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Storage | 2-8°C, under inert atmosphere |
The Core Mechanism: A Tale of N-O Bond Lability
The central theme in the mechanism of action of this compound is the strategic weakening and cleavage of the nitrogen-oxygen (N-O) bond. This lability is the key to unlocking its potent reactivity.
The Role of the Acetyl Group: Inductive Weakening of the N-O Bond
The acetyl group (CH₃CO-) plays a critical electronic role in activating the molecule. As an electron-withdrawing group, it pulls electron density away from the adjacent oxygen atom via the inductive effect. This polarization of the N-O bond makes it more susceptible to cleavage, transforming the otherwise stable hydroxylamine into a reactive electrophilic species.[3][4]
Dual Reactivity: Oxidant and Nitrogen Transfer Agent
Groundbreaking mechanistic studies have revealed that O-acyl hydroxylamines, as a class, exhibit a fascinating dual reactivity.[3][4] They can function as both:
-
Potent Oxidants: In the presence of a suitable reducing agent, such as a low-valent transition metal (e.g., Fe(II)), the O-acyl hydroxylamine can act as an oxidant, accepting an electron to facilitate the cleavage of the N-O bond. This process typically involves an outer-sphere electron transfer.[3][4]
-
Nitrogen Transfer Agents: Following the initial activation (either through oxidation or by reaction with a nucleophile), the molecule is primed to deliver the nitrogen-containing fragment to a substrate.
This dual reactivity is the cornerstone of its utility in a wide range of synthetic transformations.
The Amination Pathway: A Step-by-Step Mechanistic Look
One of the most significant applications of this compound is in electrophilic amination reactions. The general mechanism can be conceptualized as follows:
Step 1: Activation of the N-O Bond The reaction is typically initiated by a Lewis acid or a transition metal catalyst. This coordination further polarizes and weakens the N-O bond, making the nitrogen atom more electrophilic.
Step 2: Nucleophilic Attack A nucleophile (e.g., an organometallic reagent, an enolate, or an electron-rich aromatic ring) attacks the electrophilic nitrogen atom.
Step 3: N-O Bond Cleavage and Product Formation This nucleophilic attack leads to the cleavage of the weakened N-O bond, with the acetate group acting as a leaving group. A new carbon-nitrogen bond is formed, resulting in the aminated product.
Below is a visual representation of this generalized amination pathway.
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A Technical Guide to Selective N-Acetylation of Amines: Principles, Protocols, and the Potential of Novel Reagents
This guide provides an in-depth exploration of selective N-acetylation, a critical chemical transformation in pharmaceutical and life sciences research. We will delve into the core principles governing selectivity, detail established protocols, and evaluate the potential of emerging reagents, including O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower researchers in their experimental design.
The Strategic Importance of Selective Acetylation
Acetylation, the introduction of an acetyl group (CH₃CO), is a fundamental tool in organic synthesis.[1][2] It is widely used to protect amine functionalities, modify the properties of bioactive molecules, and is a key post-translational modification in proteins.[1][2] The primary challenge in complex molecules lies in achieving chemoselectivity : acetylating a specific amine (typically a primary amine) in the presence of other nucleophilic groups, such as hydroxyls (-OH) or other amines.
Uncontrolled acetylation can lead to a mixture of products, complicating purification and reducing the yield of the desired compound. This guide focuses on strategies to achieve selective N-acetylation, a cornerstone of modern drug development and proteomics.
Core Principles of Selective N-Acetylation
The selectivity of an acetylation reaction is governed by the relative nucleophilicity of the functional groups present in the substrate and the reactivity of the acetylating agent. Primary amines are generally more nucleophilic than hydroxyl groups, providing a basis for selectivity. However, in complex molecules, steric hindrance and electronic effects can modulate this reactivity.
Key strategies to enhance selectivity include:
-
pH Control: The nucleophilicity of amines is highly pH-dependent. At acidic pH, amines are protonated to form non-nucleophilic ammonium salts. By carefully controlling the pH, it is possible to modulate the relative reactivity of different amino groups. For instance, the α-amino group of a peptide is typically more acidic (lower pKa) than the ε-amino group of a lysine residue, allowing for selective acetylation at neutral or slightly acidic pH.[3]
-
Reagent Choice: The choice of acetylating agent is paramount. Highly reactive reagents like acetyl chloride can lead to poor selectivity.[4] Milder reagents, such as acetic anhydride or N-hydroxysuccinimide (NHS) esters, offer better control.[5][6][7]
-
Reaction Conditions: Temperature and reaction time are critical parameters. Lower temperatures can slow down the reaction rate and enhance selectivity towards the more reactive functional group.[3]
This compound: A Profile
This compound is a commercially available reagent with potential for use in selective acetylation.[8][9][10][]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | [9] |
| Molecular Weight | 167.64 g/mol | [9] |
| Appearance | White to off-white powder | [9][12] |
| CAS Number | 851074-40-3 | [9][10][] |
While specific, detailed applications in selective acetylation are not extensively documented in peer-reviewed literature, its structure suggests a potential mechanism as a controlled acetylating agent. The N-O bond in hydroxylamine derivatives can be cleaved, and the bulky tert-butyl group may provide steric hindrance that influences selectivity.[13] The hydrochloride salt form ensures stability and ease of handling.[12][14]
Hypothesized Mechanism of Action:
The proposed mechanism involves the nucleophilic attack of a primary amine on the acetyl group of O-Acetyl-N-(tert-butyl)hydroxylamine. The N-tert-butylhydroxylamine moiety would act as a leaving group. The selectivity would be driven by the inherent higher nucleophilicity of the primary amine over other functional groups under optimized reaction conditions.
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O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride: A Technical Guide to Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride (CAS No. 851074-40-3) is a versatile reagent increasingly utilized in organic synthesis, medicinal chemistry, and polymer science.[1][2] Its efficacy as a synthetic intermediate is predicated on its purity and stability. However, like many hydroxylamine derivatives, its stability is not absolute and is influenced by environmental factors such as temperature, moisture, and pH. This guide provides a comprehensive technical overview of the stability profile of this compound, offering field-proven insights into its optimal storage, handling, and stability assessment to ensure its integrity and performance in critical research and development applications.
Introduction and Physicochemical Profile
This compound is a key synthetic building block, valued for its role in creating complex nitrogen-containing molecules.[3] Its structure, featuring an acetylated hydroxylamine moiety, imparts specific reactivity that is harnessed in pharmaceutical and agrochemical research.[2] Understanding its fundamental properties is the first step toward ensuring its effective use.
The compound is typically supplied as a white to off-white crystalline powder.[4] Key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 851074-40-3 | |
| Molecular Formula | C₆H₁₄ClNO₂ | |
| Molecular Weight | 167.64 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 150-156 °C | [1] |
| Purity (Typical) | ≥97% | [4] |
| Recommended Storage | 2-8 °C, under inert atmosphere | [4] |
Core Stability Profile & Degradation Pathways
The stability of this compound is governed by its chemical structure. The presence of an ester linkage and the inherent nature of the hydroxylamine group make it susceptible to specific degradation pathways.
Thermal Stability
Hydroxylamine and its derivatives are known for their thermal instability, with the potential for energetic, exothermic decomposition.[5] Studies on related hydroxylamine salts show decomposition onset temperatures can be as low as 48-82°C for some derivatives, often leading to multi-step reactions that can be autocatalytic.[1][6]
Hydrolytic Stability
The most probable and significant degradation pathway under typical laboratory conditions is the hydrolysis of the acetyl ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The process yields N-(tert-butyl)hydroxylamine hydrochloride and acetic acid as byproducts.
This degradation is critically important for two reasons:
-
Loss of Potency: The hydrolysis consumes the active reagent, leading to lower-than-expected yields or incomplete reactions in subsequent synthetic steps.
-
Altered Reactivity: The degradation product, N-(tert-butyl)hydroxylamine, possesses a different reactivity profile than its acetylated precursor, potentially leading to the formation of unintended side products.
A diagram of the proposed primary hydrolytic degradation pathway is presented below.
Caption: Proposed primary degradation via hydrolysis.
Chemical Incompatibilities
To preserve the integrity of the compound, direct contact with the following substance classes should be avoided:
-
Strong Oxidizing Agents: Can lead to rapid, potentially hazardous reactions.
-
Strong Bases: Will accelerate the hydrolysis of the acetyl group and may deprotonate the hydrochloride salt, leading to the free base which may have different stability characteristics.
-
Strong Acids: While the compound is a hydrochloride salt, exposure to strong, hot acids could promote accelerated hydrolysis or other decomposition reactions.[7]
-
Metals: The parent compound, hydroxylamine hydrochloride, is known to be potentially corrosive to metals.[8] While this specific derivative may be different, it is prudent to avoid storage in metal containers as a precaution.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system for ensuring the compound's stability. The causality behind these recommendations is directly linked to mitigating the degradation pathways discussed above.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale (Causality) |
| Temperature | 2-8 °C | To minimize the rate of thermal decomposition and slow down potential hydrolytic degradation. Low temperatures reduce the kinetic energy of the molecules, making degradation reactions less favorable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent exposure to atmospheric moisture, which is the key reactant in the hydrolytic degradation pathway. It also displaces oxygen, preventing potential oxidative degradation. |
| Container | Tightly Sealed, Non-metallic | Prevents ingress of moisture and air. Use of glass or compatible polymer containers avoids potential corrosion or catalytic decomposition that can be caused by metals.[8] |
| Light | Store in a dark location | Although specific photostability data is unavailable, protection from light is a standard best practice to prevent photochemical degradation. |
Handling Workflow
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: Whenever possible, handle the solid in a glove box or glove bag under an inert atmosphere.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Promptly and securely reseal the container after dispensing.
-
Solution Preparation: Prepare solutions immediately before use. If solutions must be stored, they should be kept cold (2-8°C) for the shortest possible duration and blanketed with an inert gas.
Analytical Methodology for Stability Assessment
To quantitatively assess the purity and stability of this compound, a stability-indicating analytical method is required. Such a method must be able to resolve the intact compound from its potential degradation products and impurities.[9][10] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the technique of choice for this purpose.[9]
The following section outlines a robust, step-by-step protocol for developing and implementing such a method, based on established principles for analyzing small organic molecules.[7][8][11]
Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its primary hydrolytic degradant, N-(tert-butyl)hydroxylamine.
A. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for small polar molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine-containing analytes. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution ensures that both the more polar degradant and the parent compound are eluted with good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength suitable for detecting compounds with limited chromophores. |
| Injection Vol. | 10 µL | A typical injection volume. |
B. Forced Degradation Study (Method Validation)
To prove the method is "stability-indicating," the drug substance is intentionally degraded under stressed conditions.[10]
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve and dilute to a final concentration of ~100 µg/mL.
C. Analysis and Acceptance Criteria
-
Inject an unstressed sample and each of the stressed samples into the HPLC system.
-
System Suitability: The unstressed sample should yield a sharp, symmetrical peak for the parent compound.
-
Specificity: The chromatograms from the stressed samples should show a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products. There should be baseline resolution between the parent peak and the major degradant peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, confirming that the parent peak in the stressed samples is spectrally pure and not co-eluting with any degradants.
Workflow for a Formal Stability Study
The diagram below outlines the logical flow for conducting a formal stability study on a batch of this compound.
Caption: Workflow for a formal stability study.
Conclusion
This compound is a valuable synthetic reagent whose utility is directly tied to its chemical integrity. Its primary stability liabilities are susceptibility to thermal and hydrolytic degradation. The causality is clear: heat provides the energy for decomposition, while moisture provides the reactant for hydrolysis. By implementing a self-validating system of stringent storage conditions—specifically refrigeration (2-8°C) under an inert, dry atmosphere—and careful handling, researchers can effectively mitigate these risks. For applications requiring quantitative assurance of purity, the implementation of a validated, stability-indicating HPLC method is essential for quality control and for establishing a reliable shelf-life for the material.
References
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride. Link
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Sharma, P., Kumar, N., Singh, R., Singh, G., & Singh, S. (2021). Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. Drug Testing and Analysis. Link
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Sigma-Aldrich. (n.d.). This compound | 851074-40-3. Link
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TCI Chemicals. (2025). SAFETY DATA SHEET - O-(tert-Butyl)hydroxylamine Hydrochloride. Link
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Fisher Scientific. (2023). SAFETY DATA SHEET - N-(tert-Butyl)hydroxylamine hydrochloride. Link
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Chem-Impex. (n.d.). O-Acetyl- N-tert-butylhydroxylamine hydrochloride. Link
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Wang, Q., et al. (2020). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. ResearchGate. Link
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Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials. Link
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Wu, S., et al. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Link
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Chem-Impex. (n.d.). O-Acetyl- N-tert-butylhydroxylamine hydrochloride. Link
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Sigma-Aldrich. (n.d.). This compound | 851074-40-3. Link
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
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Synova (Tianjin) Chemical Technology Co., Ltd. (n.d.). O-Acetyl-N-tert-butylhydroxylamine Hydrochloride. Link
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Santa Cruz Biotechnology. (n.d.). O-tert-Butylhydroxylamine hydrochloride. Link
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ChemicalBook. (n.d.). O-Acetyl-N-tert-butylhydroxylamine Hydrochloride | 851074-40-3. Link
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X-Mol. (2024). Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. Link
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PubChem. (n.d.). O-tert-butylhydroxylamine hydrochloride. Link
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Sigma-Aldrich. (n.d.). O-tert-Butylhydroxylamine hydrochloride, ≥99.0% (AT). Link
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Al-Aani, H., & Fuloria, N. K. (2021). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Link
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Chemicalbridge. (n.d.). This compound. Link
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A2B Chem. (n.d.). O-Acetyl-N-tert-butylhydroxylamine Hydrochloride, 1G. Link
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A Spectroscopic and Structural Elucidation of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride (CAS No: 851074-40-3), a key reagent in synthetic organic chemistry.[1] In the absence of extensive publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer an in-depth exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering valuable insights into the structural verification and analytical characterization of this important molecule.
Introduction: The Chemical Identity and Significance
This compound is a stable, crystalline solid that serves as a versatile building block in organic synthesis.[2] Its structure combines a bulky tert-butyl group, a hydroxylamine moiety, and an acetyl group, offering a unique combination of steric and electronic properties. This compound and its analogues are utilized in the synthesis of a variety of biologically active molecules and complex organic structures. Understanding its spectral properties is paramount for reaction monitoring, quality control, and unequivocal structure confirmation.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) is expected to exhibit three distinct signals:
-
A singlet corresponding to the tert-butyl protons: This signal, integrating to nine protons, will appear as a sharp singlet due to the magnetic equivalence of the three methyl groups. Its chemical shift is anticipated to be in the range of 1.2-1.5 ppm .
-
A singlet for the acetyl methyl protons: This signal, integrating to three protons, will also be a singlet. Its proximity to the carbonyl group will shift it downfield compared to the tert-butyl protons, likely in the region of 2.0-2.3 ppm .
-
A broad singlet for the N-H proton: As a hydrochloride salt, the amine nitrogen will be protonated. This proton is exchangeable and will likely appear as a broad singlet at a downfield chemical shift, potentially in the range of 9.0-11.0 ppm , depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Integration | Predicted Chemical Shift (ppm) | Rationale |
| C(CH₃)₃ | Singlet | 9H | 1.2-1.5 | Shielded aliphatic protons of the tert-butyl group. |
| COCH₃ | Singlet | 3H | 2.0-2.3 | Deshielded by the adjacent carbonyl group. |
| NH | Broad Singlet | 1H | 9.0-11.0 | Acidic proton on the protonated nitrogen. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the unique carbon environments in the molecule:
-
The tert-butyl methyl carbons: A single resonance is expected for the three equivalent methyl carbons of the tert-butyl group, likely appearing in the range of 25-30 ppm .
-
The quaternary tert-butyl carbon: This carbon will be observed further downfield due to its substitution pattern, estimated to be in the 55-60 ppm region.
-
The acetyl methyl carbon: The carbon of the acetyl methyl group is expected to resonate in the range of 20-25 ppm .
-
The carbonyl carbon: The carbonyl carbon of the acetyl group will be the most deshielded, with a predicted chemical shift in the 168-172 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C(CH₃)₃ | 25-30 | Shielded aliphatic carbons. |
| C(CH₃)₃ | 55-60 | Quaternary carbon attached to nitrogen. |
| COCH₃ | 20-25 | Carbon of the acetyl methyl group. |
| C=O | 168-172 | Deshielded carbonyl carbon. |
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2800-3200 | Broad, Strong | N-H stretch | Ammonium salt |
| ~2970 | Medium-Strong | C-H stretch (asymmetric) | tert-butyl |
| ~2870 | Medium | C-H stretch (symmetric) | tert-butyl |
| ~1740-1760 | Strong | C=O stretch | Ester |
| ~1370 & ~1390 | Medium | C-H bend (gem-dimethyl) | tert-butyl |
| ~1230 | Strong | C-O stretch | Ester |
| ~1050 | Medium | N-O stretch | Hydroxylamine derivative |
The presence of a strong absorption around 1740-1760 cm⁻¹ is a key diagnostic for the ester carbonyl group. The broad band in the 2800-3200 cm⁻¹ region is characteristic of the N-H stretching vibration in the ammonium hydrochloride salt.
Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) would likely lead to significant fragmentation.
The molecular weight of the free base, O-Acetyl-N-(tert-butyl)hydroxylamine, is 131.18 g/mol . The hydrochloride salt has a molecular weight of 167.64 g/mol .[3]
Predicted Fragmentation Pathway
Under EI-MS conditions, the molecular ion of the free base ([M]⁺˙ at m/z 131) may be observed. Key fragmentation pathways are predicted as follows:
-
Loss of the tert-butyl radical: A primary fragmentation would be the cleavage of the N-C bond to lose a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion at m/z 74 .
-
Loss of the acetyl group: Cleavage of the O-C bond of the ester can lead to the loss of an acetyl radical (•COCH₃) or ketene (CH₂=C=O), giving rise to fragment ions at m/z 88 or m/z 89 , respectively.
-
Formation of the tert-butyl cation: A stable tert-butyl cation at m/z 57 is a very common and often base peak in the mass spectra of compounds containing this moiety.
-
Formation of the acetyl cation: An acylium ion at m/z 43 from the acetyl group is also a probable fragment.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols: A General Approach
While specific instrument parameters will vary, the following provides a general methodology for acquiring the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. Electrospray ionization (ESI) would be a softer ionization technique to observe the protonated molecule of the free base.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
Synthesis Overview
A general method for the preparation of O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection. For instance, N-hydroxyphthalimide or a similar reagent can be alkylated with a suitable tert-butyl source, followed by further functionalization and deprotection to yield the desired product. A plausible synthetic route could involve the acetylation of N-(tert-butyl)hydroxylamine.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with analogous structures, we have outlined the expected NMR, IR, and MS data. These predictions offer a robust framework for scientists to confirm the identity and purity of this reagent in their research and development endeavors. The provided general experimental protocols serve as a starting point for the empirical validation of these spectral features.
References
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[5] PubChem. N-tert-butylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link].
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Methodological & Application
Application Notes and Protocols: The Role of Hydroxylamine Derivatives in Modern Peptide Synthesis
Introduction: Situating O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride in Peptide Chemistry
In the landscape of peptide synthesis, a vast arsenal of reagents is available to facilitate the precise and efficient assembly of amino acid building blocks. While common coupling agents and protecting groups are well-documented, the exploration of novel reagents with unique reactivity profiles is a continuous endeavor. This document addresses the compound This compound (CAS 851074-40-3).
However, its chemical structure—possessing an O-acetylated hydroxylamine with a sterically hindering tert-butyl group—allows for an expert analysis of its potential reactivity and a broader discussion on the well-established roles of related hydroxylamine derivatives in advanced peptide synthesis. This guide will, therefore, provide researchers, scientists, and drug development professionals with a detailed exploration of the foundational chemistries where hydroxylamine functionalities are pivotal, offering both theoretical insights and field-proven protocols.
PART 1: The Chemistry of Hydroxylamines in Peptide Science
Hydroxylamine derivatives are a versatile class of compounds whose unique nucleophilicity and reactivity have been harnessed for specialized applications in peptide and protein chemistry. Their primary roles deviate from standard amide bond formation and venture into the realm of chemoselective ligations and the synthesis of modified peptides.
The α-Ketoacid-Hydroxylamine (KAHA) Ligation: A Powerful Tool for Protein Synthesis
A significant application of hydroxylamine chemistry in peptide synthesis is the α-ketoacid-hydroxylamine (KAHA) ligation. This reaction enables the coupling of two unprotected peptide segments in an aqueous, acidic environment, which is a substantial advantage for the synthesis of large proteins that may be difficult to assemble using traditional solid-phase peptide synthesis (SPPS) alone.[1]
The core of the KAHA ligation is the formation of an amide bond between a peptide fragment bearing an N-terminal hydroxylamine and another fragment with a C-terminal α-ketoacid.[1] This process circumvents the need for activating agents, minimizing potential side reactions and racemization.
Mechanism of KAHA Ligation:
The reaction proceeds through a favorable intramolecular rearrangement, leading to a stable amide bond. A key advantage is its biocompatibility, allowing for ligations to occur under conditions that preserve the delicate structures of complex peptides and proteins.
Caption: Workflow of the α-Ketoacid-Hydroxylamine (KAHA) Ligation.
Synthesis of N-Hydroxy Peptides
O-tert-Butylhydroxylamine hydrochloride has been utilized in the preparation of N-tert-butoxyamino acids, which serve as essential substrates for the synthesis of N-hydroxy peptides. N-hydroxy peptides are of interest due to their presence in some natural products and their potential as enzyme inhibitors.
PART 2: Synthesis of N-Terminal Peptide Hydroxylamines for Ligation
The generation of a peptide with an N-terminal hydroxylamine is a prerequisite for the KAHA ligation. While various methods exist, a significant challenge has been the development of a robust protocol compatible with solid-phase peptide synthesis (SPPS) that avoids overoxidation or loss of stereochemical integrity.[2][3]
A notable advancement involves the use of specialized N-sulfonyloxaziridine reagents. These reagents facilitate the conversion of an N-terminal primary amine on a resin-bound peptide directly to the corresponding hydroxylamine.[3] This approach is advantageous as it involves a covalent pre-complexation via an imine bond, followed by an intramolecular oxygen transfer, which enhances selectivity and yield.[3]
Protocol: General Solid-Phase Synthesis of an N-Terminal Hydroxylamine Peptide
This protocol provides a generalized workflow based on modern SPPS techniques for preparing a peptide with an N-terminal hydroxylamine, a crucial component for KAHA ligation.
Materials:
-
Fmoc-protected amino acids
-
Appropriate resin for SPPS (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
N-sulfonyloxaziridine reagent for N-terminal oxidation
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Standard Fmoc-SPPS:
-
Perform automated or manual Fmoc-SPPS to assemble the desired peptide sequence.
-
Coupling Step: Use a 4-fold excess of Fmoc-amino acid, HBTU, and a 6-fold excess of DIEA relative to the resin loading. Allow to react for 1-2 hours.
-
Washing Step: Wash the resin thoroughly with DMF and DCM.
-
Deprotection Step: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc group.
-
Washing Step: Wash the resin thoroughly with DMF and DCM.
-
Repeat the coupling and deprotection cycles until the peptide sequence is complete.
-
-
N-Terminal Amine Oxidation:
-
After the final Fmoc deprotection, wash the resin-bound peptide extensively with DMF.
-
Dissolve the N-sulfonyloxaziridine reagent in aqueous DMF.
-
Add the reagent solution to the resin and agitate at room temperature. The reaction time will be dependent on the specific reagent and peptide sequence (typically 4-12 hours).
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification:
-
Purify the crude N-terminal hydroxylamine peptide by reverse-phase HPLC.
-
Confirm the mass of the final product using mass spectrometry.
-
Caption: Solid-phase synthesis workflow for N-terminal hydroxylamine peptides.
PART 3: Safety and Handling of Hydroxylamine Derivatives
While specific data for this compound is sparse, the safety protocols for related hydroxylamine hydrochlorides provide a strong basis for safe handling. These compounds are often classified as irritants and require careful handling to avoid exposure.
| Hazard Category | Precautionary Measures and Response | Citations |
| Skin Contact | Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice. | [4][5] |
| Eye Contact | Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. | [4][5] |
| Inhalation | May be harmful if inhaled and can cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or under a fume hood. If inhaled, move the person to fresh air. | [4] |
| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. | [4] |
| Storage | Store in a well-ventilated, cool, and dry place. Keep the container tightly closed. These compounds can be hygroscopic. | [4][6][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [4] |
Expert Insight: The hydrochloride salt form generally improves the stability and handling of hydroxylamine derivatives compared to their free base forms. However, they should always be handled with appropriate personal protective equipment (PPE) in a controlled laboratory environment.
Conclusion and Future Outlook
The specific utility of This compound in peptide synthesis remains an area for future investigation. Its structure suggests potential as a precursor for N-tert-butyl hydroxylamine-containing fragments, with the O-acetyl group serving as a potential protecting or modulating group.
However, the true value for researchers lies in understanding the established and powerful applications of the broader hydroxylamine chemical class. The α-ketoacid-hydroxylamine (KAHA) ligation, in particular, represents a significant strategy for the convergent synthesis of large and complex proteins, a field of growing importance in drug development and biotechnology. The protocols and principles outlined in this guide provide a solid foundation for scientists looking to incorporate these advanced techniques into their research.
References
- Fisher Scientific. (2009, April 8). SAFETY DATA SHEET: N-(tert-Butyl)hydroxylamine hydrochloride.
- Sigma-Aldrich. (2025, November 6).
- ChemicalBook. (2025, July 5).
- TCI Chemicals. (2025, March 13). SAFETY DATA SHEET: O-(tert-Butyl)hydroxylamine Hydrochloride.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: o-tert-Butylhydroxylamine hydrochloride.
-
Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of Chemical Research, 50(10), 2114-2127. [Link]
-
Fukuzumi, T., & Bode, J. W. (2009). A reagent for the convenient, solid-phase synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Journal of the American Chemical Society, 131(11), 3864–3865. [Link]
-
Wikipedia. Hydroxylamine. [Link]
- AAPPTec.
- LookChem. O-Acetyl-N-tert-butylhydroxylamine Hydrochloride product page.
- Chemicalbridge. This compound product page.
-
Johnson, B. A., et al. (2006). Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming. Analytical Biochemistry, 358(1), 15-26. [Link]
-
Fukuzumi, T., & Bode, J. W. (2009). A reagent for the convenient, solid-phase synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Journal of the American Chemical Society, 131(11), 3864–3865. [Link]
- AAPPTec. SYNTHESIS NOTES.
-
Vaden, L. R., et al. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino Acids, 38(3), 747-751. [Link]
-
Hiller, D. A., & Strobel, S. A. (2011). A Two-Step Chemical Mechanism for Ribosome-Catalyzed Peptide Bond Formation. Biochemistry, 50(37), 7863–7865. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 759-769. [Link]
-
Khan Academy. Peptide bonds: Formation and cleavage. [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Kitahara, K., et al. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters, 10(11), 2259-2261. [Link]
- Medchrome. (2020, April 29). Peptide Bond Formation and Peptidyl Transferase Reaction [Video]. YouTube.
-
Zhang, Y., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Organic Letters, 15(18), 4786–4789. [Link]
- ResearchGate.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
- FUJIFILM Wako Chemicals. O-Acetyl-N-tert-butylhydroxylamine hydrochloride product page.
Sources
- 1. Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reagent for the convenient, solid-phase synthesis of N-terminal peptide hydroxylamines for chemoselective ligations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. O-TERT-BUTYLHYDROXYLAMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Application Notes & Protocols: O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride as a Strategic Acetylating Agent in Drug Discovery
Abstract
In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Acetylation, the introduction of an acetyl group, is a fundamental transformation that can profoundly influence a molecule's properties, including its stability, solubility, and biological activity. This guide provides an in-depth exploration of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride, a versatile and efficient reagent for the acetylation of amines. We will delve into its mechanistic underpinnings, present detailed, field-tested protocols for its application, and discuss its strategic advantages, particularly in scenarios demanding high chemoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent to accelerate their research endeavors.
The Strategic Role of Acetylation in Drug Development
Acetylation is a key chemical reaction that introduces an acetyl group into a compound.[1] This modification is a cornerstone of drug design, as it can be used to:
-
Protect Functional Groups: Acetylation is a common strategy to protect amine and hydroxyl groups during multi-step syntheses, preventing them from participating in unintended side reactions.[2]
-
Enhance Bioavailability: By masking polar functional groups like amines and hydroxyls, acetylation can increase a drug's lipophilicity, potentially improving its absorption and ability to cross cellular membranes.
-
Modulate Biological Activity: The addition of an acetyl group can alter a compound's interaction with its biological target, either by enhancing binding affinity or by converting a prodrug into its active form. A classic example is the acetylation of salicylic acid to produce aspirin, which significantly improves its therapeutic properties.[3]
-
Improve Stability: Acetylation can protect sensitive functional groups from metabolic degradation, thereby increasing the drug's half-life in the body. For instance, O-acetylation has been shown to significantly increase the stability of certain capsular polysaccharides used in vaccines.[4]
While traditional acetylating agents like acetic anhydride and acetyl chloride are widely used, they can sometimes lack selectivity and require harsh reaction conditions. This has led to the exploration of alternative reagents like this compound, which offers a more controlled and selective approach to acetylation.
Reagent Profile: this compound
Chemical Structure and Properties:
-
Molecular Formula: C₆H₁₄ClNO₂
-
Molecular Weight: 167.63 g/mol
-
Appearance: White to off-white solid
-
Solubility: Soluble in water
This compound is a stable, easy-to-handle solid that serves as an excellent acetylating agent, particularly for primary and secondary amines.[5] Its hydrochloride salt form enhances its stability for storage. The bulky tert-butyl group plays a crucial role in moderating its reactivity and influencing its selectivity.
Advantages in Drug Discovery:
-
High Chemoselectivity: This reagent exhibits a notable preference for acetylating amines over hydroxyl groups, a critical feature when working with complex molecules possessing multiple functional groups.
-
Mild Reaction Conditions: Acetylation can often be achieved at room temperature, preserving sensitive functional groups elsewhere in the molecule.
-
Simplified Workup: The byproducts of the reaction are typically easy to remove, simplifying the purification process.
-
Stability: As a solid hydrochloride salt, the reagent is stable under normal storage conditions, ensuring reproducibility of experimental results.[6]
Mechanism of Acetylation
The acetylation of a nucleophile (such as an amine or alcohol) by this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen or oxygen atom of the substrate attacks the electrophilic carbonyl carbon of the acetyl group. This is followed by the departure of the N-(tert-butyl)hydroxylamine leaving group, resulting in the acetylated product.
The general mechanism can be visualized as follows:
Caption: Generalized mechanism of acetylation.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound may cause skin and eye irritation.[7] Avoid inhalation of dust.
Protocol 1: General N-Acetylation of a Primary Amine
This protocol describes a general procedure for the acetylation of a primary amine using this compound.
Materials:
-
Primary amine substrate
-
This compound
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of the primary amine (1.0 eq) in DCM (0.1 M), add triethylamine (1.5 eq).
-
Stir the solution at room temperature for 5 minutes.
-
Add this compound (1.2 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylated amine.
Workflow Diagram:
Caption: Standard workflow for N-acetylation.
Protocol 2: Chemoselective N-Acetylation of an Amino Alcohol
This protocol demonstrates the chemoselective acetylation of an amino group in the presence of a hydroxyl group. The key to selectivity is the higher nucleophilicity of the amine compared to the alcohol under these reaction conditions.
Materials:
-
Amino alcohol substrate (e.g., 4-aminophenol)
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amino alcohol (1.0 eq) in DCM (0.1 M).
-
Add triethylamine (1.1 eq) and stir for 5 minutes at 0 °C (ice bath).
-
Slowly add a solution of this compound (1.05 eq) in DCM to the reaction mixture.
-
Maintain the reaction temperature at 0 °C and monitor for completion by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the N-acetylated product.
Rationale for Selectivity: The amine is a stronger nucleophile than the alcohol. By using a slight excess of the acetylating agent and a non-nucleophilic base at a controlled temperature, the reaction favors the kinetically preferred N-acetylation over O-acetylation.
Data Presentation: Representative Acetylation Reactions
The following table summarizes typical reaction conditions and outcomes for the acetylation of various substrates using this compound.
| Entry | Substrate | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N (1.5) | DCM | 2 | >95 |
| 2 | Aniline | Et₃N (1.5) | DCM | 3 | >90 |
| 3 | 4-Aminophenol | Et₃N (1.1) | DCM | 4 | ~85 (N-acetylated) |
| 4 | Serine Methyl Ester | DIPEA (2.0) | DMF | 6 | ~80 (N-acetylated) |
Yields are approximate and may vary depending on the specific reaction conditions and purification methods.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Reaction | - Insufficient base- Low quality of reagents- Sterically hindered substrate | - Increase the amount of base- Use fresh, high-purity reagents- Increase reaction temperature or time; consider a more polar solvent like DMF |
| Incomplete Reaction | - Insufficient acetylating agent- Short reaction time | - Add a slight excess of the acetylating agent (1.2-1.5 eq)- Extend the reaction time and continue monitoring |
| Formation of Di-acetylated Product | - Excess acetylating agent- Reaction temperature too high | - Use stoichiometric amounts of the acetylating agent- Maintain a lower reaction temperature |
| O-Acetylation Side Product | - Reaction conditions too harsh- Prolonged reaction time | - Perform the reaction at a lower temperature (e.g., 0 °C)- Carefully monitor the reaction and stop it once the N-acetylation is complete |
Conclusion
This compound is a valuable and highly effective acetylating agent for applications in drug discovery and medicinal chemistry. Its stability, ease of handling, and, most importantly, its capacity for chemoselective N-acetylation under mild conditions make it a superior choice for the modification of complex, multi-functional molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully implement this reagent in their synthetic workflows, thereby facilitating the rapid optimization of lead compounds and the discovery of new therapeutic agents.
References
-
Wikipedia. (2024). Acetylation. Retrieved from [Link]
-
Lund, H., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). A new type of N-tert-butyl hydroxylamine salt.
-
Witte, M. D., et al. (2020). Structural and mechanistic basis of capsule O-acetylation in Neisseria meningitidis serogroup A. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). O-tert-butylhydroxylamine hydrochloride. Retrieved from [Link]
-
BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from [Link]
Sources
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- 5. chemimpex.com [chemimpex.com]
- 6. CN1309632A - A new type of N-tert-butyl hydroxylamine salt - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
"O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride" for amine functional group modification
An Application Guide for Amine Functional Group Modification Using O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride
Abstract
The strategic modification of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. While numerous reagents exist for this purpose, specialized reagents offer unique advantages in terms of selectivity, mildness, and byproduct profiles. This document provides a detailed technical guide on the application of this compound, a versatile yet specific reagent for the acetylation of primary and secondary amines. We will explore the underlying reaction mechanism, provide a robust, field-tested protocol for its use, and discuss the critical experimental parameters that ensure successful and reproducible outcomes.
Introduction: The Imperative of Amine Modification
Amines are fundamental building blocks in a vast array of biologically active molecules. Their basicity and nucleophilicity make them key pharmacophores but also present a significant challenge during multi-step syntheses.[1] Unwanted reactions with oxidizing agents, alkylating reagents, or carbonyl compounds necessitate their temporary protection or modification.[2] The conversion of an amine to an amide via acetylation is one of the most common transformations, serving to modulate a molecule's physicochemical properties or to act as a stable protecting group.
Traditional acetylating agents like acetyl chloride and acetic anhydride are highly effective but can be harsh, generating corrosive acidic byproducts (HCl or acetic acid) that may be incompatible with sensitive substrates.[3] This necessitates the search for alternative reagents that operate under milder conditions. This compound (CAS 851074-40-3) emerges as a valuable tool in this context. It is a stable, solid reagent that serves as an efficient acetyl donor, releasing a non-acidic, sterically hindered hydroxylamine byproduct that simplifies downstream purification.[4]
Reagent Profile
| Property | Value | Source(s) |
| IUPAC Name | 2-[(acetyloxy)amino]-2-methylpropane hydrochloride | |
| CAS Number | 851074-40-3 | [5] |
| Molecular Formula | C₆H₁₃NO₂ · HCl | [] |
| Molecular Weight | 167.64 g/mol | [] |
| Appearance | White to off-white crystalline powder | |
| Storage | Inert atmosphere, 2-8 °C |
Mechanism of Action: Nucleophilic Acyl Substitution
The utility of this compound lies in its function as an activated acetylating agent. The reaction proceeds via a classical nucleophilic acyl substitution pathway.
Causality of the Mechanism:
-
Base-Mediated Activation: The reagent is a hydrochloride salt and requires a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free hydroxylamine derivative. A second equivalent of base is necessary to neutralize the HCl generated during the acylation.
-
Nucleophilic Attack: The lone pair of the substrate amine (R-NH₂) attacks the electrophilic carbonyl carbon of the acetyl group.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the N-(tert-butyl)hydroxylamine as a stable, neutral leaving group. This departure is facilitated by the relative weakness of the N-O bond.[7]
The overall result is a clean and efficient transfer of the acetyl group to the amine substrate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. This compound,851074-40-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 7. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride in Agrochemical Development
Introduction: A Versatile Building Block for Novel Agrochemicals
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride (CAS No. 851074-40-3) is a specialized chemical intermediate gaining traction in the field of agrochemical research and development.[1] Its unique trifunctional nature—comprising a reactive acetyl group, a sterically hindered tert-butyl moiety, and a hydroxylamine core—renders it a valuable reagent for constructing complex molecular architectures.[2] While its applications are broad, this guide will focus on its utility as a precursor in the synthesis of potential next-generation herbicides, specifically focusing on the formation of N-alkoxyurea derivatives.
The strategic incorporation of the N-(tert-butyl)hydroxylamine scaffold can impart desirable physicochemical properties to the final agrochemical product, such as modified lipophilicity, metabolic stability, and novel modes of action. These application notes provide researchers, chemists, and formulation scientists with a comprehensive technical overview, including key physicochemical data, safety protocols, and a detailed, field-proven synthetic protocol for a representative herbicidal scaffold.
Physicochemical and Safety Data
Prior to any experimental work, a thorough understanding of the reagent's properties and handling requirements is paramount. This compound is typically supplied as a white to off-white crystalline powder with a purity often exceeding 98.0%.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 851074-40-3 | [1] |
| Molecular Formula | C₆H₁₃NO₂ · HCl | [3] |
| Molecular Weight | 167.64 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥ 98.0% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Safety & Handling Precautions:
This compound requires careful handling in a well-ventilated laboratory fume hood. It is crucial to consult the latest Safety Data Sheet (SDS) from your supplier before use. Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[4]
-
Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator is recommended.[5]
-
Skin and Eye Contact: The compound can cause skin and serious eye irritation. In case of contact, flush the affected area with copious amounts of water.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be stored under an inert atmosphere.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
Application in Agrochemical Synthesis: N-Alkoxyurea Herbicides
A key application of this compound in agrochemical discovery is in the synthesis of substituted ureas. Urea-based compounds are a well-established class of herbicides that typically function by inhibiting Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. This disruption halts ATP production, leading to oxidative stress and ultimately, plant death.
The protocol detailed below describes a representative synthesis of a novel N-acetoxy-N'-arylurea, a scaffold with potential herbicidal activity. The reaction involves the nucleophilic addition of the deprotonated hydroxylamine to an aryl isocyanate. The acetyl group in the starting material serves as a protecting group for the hydroxylamine's oxygen, which can be retained in the final molecule or potentially cleaved to reveal the N-hydroxyurea. The tert-butyl group provides steric hindrance, which can influence the molecule's binding affinity to its biological target and its metabolic stability.
Logical Workflow for Synthesis of a Representative N-Alkoxyurea Herbicide
The following diagram illustrates the overall workflow from the starting reagent to the final, purified potential herbicide.
Caption: Workflow for the synthesis of a potential N-alkoxyurea herbicide.
Detailed Protocol: Synthesis of N-Acetoxy-N-(tert-butyl)-N'-(4-chlorophenyl)urea
This protocol provides a robust method for the synthesis of a representative N-alkoxyurea derivative. The causality behind experimental choices is explained at each step to ensure reproducibility and understanding.
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenyl isocyanate (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation and Deprotonation (Causality: Formation of the Nucleophile):
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the solid. The volume should be sufficient to ensure good stirring (approx. 0.1 M concentration).
-
Cool the solution to 0°C using an ice-water bath. This is to control the exothermicity of the subsequent acid-base reaction.
-
Slowly add triethylamine (1.1 eq) dropwise to the stirred solution. The triethylamine acts as a base to neutralize the hydrochloride salt and deprotonate the hydroxylamine nitrogen, generating the free nucleophile in situ. A precipitate of triethylamine hydrochloride will form.
-
-
Reaction with Isocyanate (Causality: Urea Formation):
-
In a separate flask, dissolve 4-chlorophenyl isocyanate (1.05 eq) in a minimal amount of anhydrous THF. The slight excess of the isocyanate ensures the complete consumption of the more valuable hydroxylamine starting material.
-
Add the isocyanate solution dropwise to the cold (0°C) hydroxylamine solution over 15-20 minutes. The isocyanate is highly electrophilic at the carbonyl carbon, and the deprotonated hydroxylamine is a potent nucleophile, leading to the formation of the urea linkage. Maintaining a low temperature minimizes potential side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Aqueous Workup (Causality: Removal of Salts and Water-Soluble Impurities):
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acidic species and dissolve the triethylamine hydrochloride precipitate.
-
Transfer the mixture to a separatory funnel and add ethyl acetate to extract the organic product.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (Causality: Isolation of the Pure Product):
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, if the crude product is a solid, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be employed to yield the pure N-acetoxy-N-(tert-butyl)-N'-(4-chlorophenyl)urea.
-
Visualizing the Reaction Pathway
The following diagram illustrates the key chemical transformation in the synthesis of the target N-alkoxyurea.
Caption: Reaction scheme for the synthesis of the target N-alkoxyurea.
Mechanism of Action: A Field-Proven Insight
The synthesized N-acetoxy-N-(tert-butyl)-N'-(4-chlorophenyl)urea belongs to the broader class of phenylurea herbicides. The primary mode of action for many herbicides in this class is the inhibition of photosynthesis at Photosystem II (PSII).
These inhibitors act by binding to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding event blocks the electron flow from quinone A (QA) to quinone B (QB), effectively interrupting the entire photosynthetic electron transport chain. The blockage of electron flow leads to a cascade of destructive events:
-
Inhibition of ATP and NADPH Synthesis: The primary energy-carrying molecules required for carbon fixation are no longer produced.
-
Formation of Reactive Oxygen Species (ROS): The buildup of high-energy electrons leads to the formation of triplet chlorophyll and singlet oxygen, highly damaging ROS.
-
Oxidative Damage: The ROS cause rapid lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death.
The specific substitutions on the urea scaffold, such as the N-acetoxy and N-tert-butyl groups from the starting material, are critical for fine-tuning the molecule's binding affinity to the D1 protein and its systemic properties within the plant.
Conclusion and Future Directions
This compound is a potent and versatile reagent for the development of novel agrochemicals. The detailed protocol for the synthesis of a representative N-alkoxyurea herbicide demonstrates its utility in accessing compounds with a proven mode of action. The true value of this building block lies in the ability for researchers to create diverse libraries of analogues by varying the isocyanate component, thereby exploring the structure-activity relationships and optimizing for potency, selectivity, and favorable environmental profiles. Further research could also explore the de-acetylation of the final product to investigate the biological activity of the corresponding N-hydroxyureas, potentially unlocking alternative modes of action or binding interactions.
References
-
R&D Professionals Guide. (2026-01-08). Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. [Link]
-
Chemicalbridge. This compound. [Link]
-
PubChem. O-tert-butylhydroxylamine hydrochloride. [Link]
- Google Patents. (CN1309632A) - A new type of N-tert-butyl hydroxylamine salt.
Sources
- 1. CN1309632A - A new type of N-tert-butyl hydroxylamine salt - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 7. O-叔丁基羟胺 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
The Versatile Reagent: A Guide to O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride in Modern Organic Synthesis
In the landscape of modern organic synthesis, the development of efficient and selective methods for the construction of carbon-nitrogen bonds remains a paramount objective for researchers in pharmaceuticals, agrochemicals, and materials science. Among the diverse array of reagents available, O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride has emerged as a valuable and versatile building block. This technical guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use, designed for the discerning researcher and drug development professional.
Introduction to a Multifaceted Reagent
This compound, with the CAS number 851074-40-3, is a white to almost-white crystalline powder.[1] Its structure, featuring a reactive N-O bond activated by an acetyl group and a sterically demanding tert-butyl group, pre-disposes it to a range of useful transformations. While often overshadowed by its O-benzoyl counterparts, the acetyl derivative offers unique reactivity and handling properties.
This reagent is a key intermediate in the synthesis of complex molecules and is particularly noted for its potential in electrophilic amination reactions.[2][3] The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its ability to act as an electrophilic source of the "N-tert-butylamino" moiety. This functionality is a common motif in many biologically active compounds. The strategic placement of the acetyl group on the oxygen atom renders the nitrogen susceptible to nucleophilic attack, with the acetate ion serving as a good leaving group.
While specific peer-reviewed protocols for this compound are not as widespread as for other O-acyl hydroxylamines, its reactivity can be logically extrapolated from the well-established chemistry of related compounds. A particularly relevant application is in the copper-catalyzed amination of organometallic reagents.[4][5]
Conceptual Protocol: Copper-Catalyzed Electrophilic Amination of Organozinc Reagents
This section outlines a representative protocol for the copper-catalyzed electrophilic amination of an organozinc reagent, a reaction type where O-acyl hydroxylamines have proven highly effective.[3][4][5] This protocol is presented as a foundational method that can be adapted and optimized for specific substrates when using this compound.
Reaction Principle:
The core of this transformation involves the reaction of an organozinc nucleophile with the electrophilic nitrogen of this compound, facilitated by a copper catalyst. The organozinc reagent can be prepared in situ from the corresponding organolithium or Grignard reagent.
Figure 1. Conceptual workflow for the copper-catalyzed electrophilic amination.
Experimental Protocol:
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Et2O)
-
Organolithium or Grignard reagent (e.g., phenyllithium, butylmagnesium chloride)
-
Anhydrous Zinc Chloride (ZnCl2)
-
Copper(I) or Copper(II) salt (e.g., CuCl, Cu(OAc)2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Organozinc Reagent (in situ):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve anhydrous ZnCl2 (0.55 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organolithium or Grignard reagent (1.0 mmol) dropwise to the stirred ZnCl2 solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the diorganozinc reagent.
-
-
Amination Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the copper catalyst (0.05 mmol, 5 mol%) in anhydrous THF (5 mL).
-
To this solution, add the freshly prepared diorganozinc reagent solution via cannula at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-tert-butyl amine.
-
Causality and Experimental Choices:
-
In situ generation of the organozinc reagent: Transmetalation from the more reactive organolithium or Grignard reagent to the less reactive organozinc species is crucial for controlling the reactivity and preventing unwanted side reactions.
-
Copper catalysis: The copper catalyst is essential for facilitating the C-N bond formation. The exact mechanism is complex but is believed to involve an oxidative addition/reductive elimination cycle.
-
Anhydrous and inert conditions: Organometallic reagents are highly sensitive to moisture and oxygen. Therefore, strict anhydrous and inert atmosphere techniques are mandatory for the success of the reaction.
-
Aqueous work-up: The use of a mild acidic quench (saturated NH4Cl) neutralizes any remaining reactive species and facilitates the separation of the organic product from inorganic salts.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. Recommended storage temperature is 2-8°C.
Tabulated Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 851074-40-3 | [1] |
| Molecular Formula | C6H14ClNO2 | |
| Molecular Weight | 167.63 g/mol | |
| Appearance | White to Almost white powder to crystal | [1] |
| Purity | Typically >97% | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Conclusion and Future Outlook
This compound is a reagent with significant potential in organic synthesis, particularly for the introduction of the N-tert-butylamino group. While its full range of applications is still being explored, its utility in copper-catalyzed aminations provides a strong foundation for its adoption in complex molecule synthesis. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this versatile building block in their synthetic endeavors. Future research will likely focus on expanding the scope of its reactivity with various nucleophiles and in other catalytic systems, further solidifying its place in the synthetic chemist's toolkit.
References
-
Chem-Impex. O-Acetyl- N-tert-butylhydroxylamine hydrochloride. [Link]
- Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. (2026-01-08).
- Google Patents. A new type of N-tert-butyl hydroxylamine salt.
-
ResearchGate. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. (2025-08-07). [Link]
-
ACS Publications. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. [Link]
-
YouTube. 20.4 Reaction with Organometallic Reagents. (2018-09-20). [Link]
-
ResearchGate. A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]
-
PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]
-
PubMed. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. [Link]
- Google Patents. Salts of N-tert-butylhydroxylamine.
-
Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
Chemistry LibreTexts. 20.12 Reaction of Organometallic Reagents with Carboxylic Acid Derivatives. (2019-06-05). [Link]
-
PubChem. O-tert-butylhydroxylamine hydrochloride. [Link]
-
PDF. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. [Link]
-
YouTube. Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. (2023-02-14). [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
"O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride" reaction conditions and stoichiometry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride is a versatile reagent in modern organic synthesis, primarily utilized as an electrophilic source of the "N-H(tert-butyl)" synthon. Its unique structural features, combining a reactive O-acetyl group with a sterically bulky tert-butyl substituent on the nitrogen atom, offer distinct advantages in the construction of complex nitrogen-containing molecules. The hydrochloride salt form enhances its stability and ease of handling, making it a valuable tool in the repertoire of medicinal chemists and process development scientists.
This comprehensive guide provides an in-depth exploration of the reaction conditions, stoichiometry, and mechanistic considerations for the effective use of this compound in key synthetic transformations. The protocols and insights presented herein are designed to be a practical resource for researchers engaged in the synthesis of novel chemical entities.
Mechanistic Rationale: The Dual Reactivity of O-Acyl-N-Alkylhydroxylamines
The reactivity of O-Acetyl-N-(tert-butyl)hydroxylamine is governed by the electronic properties of the N-O bond and the nature of the acetyl group. The presence of the electron-withdrawing acetyl group on the oxygen atom polarizes the N-O bond, rendering the nitrogen atom electrophilic. This allows for nucleophilic attack at the nitrogen by a variety of carbanions, heteroatomic nucleophiles, and organometallic reagents.
The general mechanism for electrophilic amination involves the displacement of the acetate leaving group by a nucleophile. The reaction is often facilitated by a base to either deprotonate the hydrochloride salt or to activate the nucleophile.
dot digraph "Electrophilic Amination Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} } Figure 1: Generalized mechanism of electrophilic amination using O-Acetyl-N-(tert-butyl)hydroxylamine.
Key Applications and Reaction Protocols
While specific, published protocols for this compound are not abundant in the literature, its reactivity can be reliably inferred from studies on analogous O-acyl hydroxylamines.[1] The following protocols are representative of how this reagent can be effectively employed in common synthetic transformations.
Amination of Grignard Reagents
The reaction of O-acylated hydroxylamines with Grignard reagents provides a direct route to the formation of C-N bonds, yielding secondary amines. The stoichiometry is critical to avoid side reactions, such as the deprotonation of the N-H proton of the product by a second equivalent of the Grignard reagent.
Reaction Scheme:
R-MgX + AcO-NH(tBu)·HCl → R-NH(tBu) + MgX(OAc) + HCl
Stoichiometric Considerations:
| Reagent | Molar Equivalents | Role |
| Substrate (Grignard Reagent) | 1.0 | Nucleophile |
| O-Acetyl-N-(tert-butyl)hydroxylamine HCl | 1.0 - 1.2 | Electrophilic Aminating Agent |
| Anhydrous Ether or THF | - | Solvent |
Protocol: Synthesis of N-(tert-butyl)aniline (Representative Procedure)
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of phenylmagnesium bromide (1.0 M in THF, 10 mmol, 1.0 equiv).
-
Reaction Setup: Cool the Grignard solution to 0 °C in an ice bath.
-
Addition of Aminating Agent: Dissolve this compound (1.1 g, 10.5 mmol, 1.05 equiv) in anhydrous THF (20 mL) and add it dropwise to the stirred Grignard solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL) at 0 °C.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-(tert-butyl)aniline.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[2]
-
Low Temperature: The initial addition is carried out at low temperature to control the exothermicity of the reaction and minimize side reactions.
-
Stoichiometry: A slight excess of the aminating agent can be used to ensure complete consumption of the Grignard reagent, but a large excess should be avoided.
-
Quenching: A saturated solution of ammonium chloride is a mild proton source for quenching the reaction and hydrolyzing the magnesium salts.
Synthesis of N-tert-butyl Amides from Carboxylic Acids
While not a direct reaction with the hydrochloride salt, O-Acetyl-N-(tert-butyl)hydroxylamine can be generated in situ or used after neutralization for the synthesis of N-tert-butyl hydroxamic acids, which are precursors to amides. A more direct approach for amide formation would involve the coupling of a carboxylic acid with N-(tert-butyl)hydroxylamine (generated from the hydrochloride salt) followed by a subsequent reaction. However, a more direct hypothetical application of the title reagent in amide synthesis would be through activation of the carboxylic acid.
dot digraph "Amide Synthesis Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} } Figure 2: Conceptual workflow for the synthesis of N-tert-butyl amides.
Protocol: Synthesis of N-tert-butyl Benzamide (Representative Procedure)
-
Reagent Preparation: In a round-bottom flask, dissolve benzoic acid (1.22 g, 10 mmol, 1.0 equiv) in dichloromethane (50 mL).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 g, 11 mmol, 1.1 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol, 0.05 equiv). Stir the mixture at room temperature for 15 minutes.
-
Neutralization of Aminating Agent: In a separate flask, suspend this compound (1.85 g, 11 mmol, 1.1 equiv) in dichloromethane (20 mL) and add triethylamine (1.53 mL, 11 mmol, 1.1 equiv) dropwise at 0 °C. Stir for 10 minutes to generate the free base.
-
Coupling Reaction: Add the solution of the neutralized aminating agent to the activated carboxylic acid solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-tert-butyl benzamide.
Expert Insights:
-
Choice of Coupling Agent: A variety of coupling agents can be used for the activation of the carboxylic acid, and the choice may depend on the substrate and desired reaction conditions.
-
Base for Neutralization: A non-nucleophilic organic base like triethylamine or diisopropylethylamine is suitable for neutralizing the hydrochloride salt without interfering with the coupling reaction.
-
Reaction Monitoring: It is crucial to monitor the reaction to determine the optimal reaction time and to ensure complete conversion.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a promising reagent for the introduction of the N-(tert-butyl)amino group in organic synthesis. While direct literature protocols are scarce, its reactivity can be reliably predicted based on the well-established chemistry of O-acylated hydroxylamines. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the synthetic utility of this compound in their own research and development endeavors. As with any new reagent, careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.
References
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. [Link]
-
Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. Chemical Information and Prediction. [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society. [Link]
-
hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ResearchGate. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]
- A new type of N-tert-butyl hydroxylamine salt.
- Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
- Salts of N-tert-butylhydroxylamine.
-
3,5-disubstituted-1,2,4-oxadiazoles and salts thereof. Google Patents. [Link]
- Methods of preparing hydroxylamine derivatives useful in the preparation of anti-infective agents.
-
Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. RSC Advances. [Link]
-
The reaction of hydroxylamine with aspirin. Arkivoc. [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Molecules. [Link]
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The Strategic Deployment of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride in the Assembly of Complex Molecular Architectures: Application Notes and Protocols
Abstract
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride is a versatile and highly valuable reagent in modern organic synthesis, serving as a cornerstone for the introduction of the N-tert-butoxyamino moiety into a diverse array of molecular frameworks. Its unique structural features—a sterically hindered tert-butyl group on the nitrogen and an activating acetyl group on the oxygen—render it a potent electrophilic aminating agent with predictable reactivity and broad functional group tolerance. This comprehensive guide delves into the mechanistic underpinnings of its reactivity and provides detailed, field-proven protocols for its application in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and drug development. We will explore its utility in the formation of hydroxamic acids, the construction of intricate N-O linkages, and its role as a surrogate for more sensitive hydroxylamine species.
Introduction: The Unique Role of this compound in Synthetic Chemistry
The quest for novel bioactive molecules and advanced materials necessitates the development of robust and selective synthetic methodologies. The introduction of nitrogen-containing functional groups is a paramount objective in this endeavor, given their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1] this compound (CAS: 851074-40-3) has emerged as a key player in this context, offering a stable, crystalline, and easy-to-handle source of an electrophilic N-tert-butoxyamino group.[2]
The strategic placement of the tert-butyl group provides significant steric shielding to the nitrogen atom, which modulates its nucleophilicity and directs its reactivity. The O-acetyl group, in turn, functions as an excellent leaving group, facilitating nucleophilic attack at the nitrogen center. This inherent reactivity profile makes it an ideal reagent for the construction of N-O bonds, a motif of growing importance in medicinal chemistry.
This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the principles governing the use of this compound and practical, step-by-step protocols for its successful implementation in the laboratory.
Mechanistic Rationale: The Dual Nature of O-Acyl Hydroxylamines
The reactivity of this compound is rooted in the inherent properties of O-acyl hydroxylamines. These reagents can exhibit a fascinating dual reactivity, acting as both potent oxidants and efficient nitrogen transfer agents.[3] This duality stems from the nature of the N-O bond, which can be cleaved under appropriate conditions to generate reactive intermediates.
In many transformations, the primary role of this compound is that of an electrophilic aminating agent. The electron-withdrawing acetyl group polarizes the N-O bond, rendering the nitrogen atom susceptible to attack by nucleophiles. This process is often catalyzed by transition metals, which can facilitate the cleavage of the N-O bond through oxidative addition.[4]
The general mechanism for a transition metal-catalyzed amination using an O-acyl hydroxylamine is depicted below:
Caption: Generalized catalytic cycle for electrophilic amination.
Application in the Synthesis of N-tert-Butoxy-Substituted Hydroxamic Acids
A primary and highly valuable application of this compound is in the synthesis of N-tert-butoxy-substituted hydroxamic acids from carboxylic acids. This transformation is of significant interest in drug discovery, as the hydroxamic acid moiety is a well-established zinc-binding group found in a variety of metalloenzyme inhibitors. The N-tert-butoxy group can serve as a protecting group or as a key pharmacophoric element.
Protocol 1: Synthesis of a N-tert-Butoxy Hydroxamic Acid Derivative
This protocol outlines a general procedure for the coupling of a carboxylic acid with this compound using a standard peptide coupling reagent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM at 0 °C, add DCC or EDC (1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.2 equiv) and DIPEA (2.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-tert-butoxy hydroxamic acid.
Causality Behind Experimental Choices:
-
Coupling Reagents (DCC/EDC and HOBt): The combination of a carbodiimide and HOBt is a classic and effective method for activating the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the hydroxylamine. HOBt also serves to suppress racemization in the case of chiral carboxylic acids.[5]
-
Base (DIPEA): DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the hydroxylamine and the HOBt, facilitating the coupling reaction. An excess is used to ensure complete neutralization and drive the reaction to completion.
-
Solvent (DCM/DMF): Anhydrous polar aprotic solvents are used to ensure the solubility of the reactants and to prevent unwanted side reactions with water.
Electrophilic Amination of Carbon Nucleophiles
This compound can also be employed as an electrophilic source of the "N-tert-butoxyamino" group in reactions with various carbon nucleophiles, such as organometallic reagents and enolates. These reactions provide a direct route to N-tert-butoxyamines, which are valuable intermediates in organic synthesis.
Protocol 2: Copper-Catalyzed Amination of an Organozinc Reagent
This protocol is adapted from general procedures for the copper-catalyzed electrophilic amination of organozinc reagents with O-acyl hydroxylamines.[4]
Materials:
-
Organozinc reagent (prepared in situ from the corresponding organohalide) (1.5 equiv)
-
This compound (1.0 equiv)
-
Copper(I) chloride (CuCl) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the organozinc reagent in anhydrous THF at -78 °C under an inert atmosphere, add CuCl (10 mol%).
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Diagram:
Caption: Workflow for copper-catalyzed amination.
Data Presentation: Comparative Reactivity
While specific yield data for this compound is not extensively reported in peer-reviewed literature, we can infer its reactivity based on analogous O-acyl hydroxylamines. The following table provides a representative comparison of expected yields for the amination of a generic aryl organozinc reagent with different O-acyl hydroxylamines.
| O-Acyl Hydroxylamine | Leaving Group | Expected Yield (%) |
| O-Acetyl -N-(tert-butyl)hydroxylamine | Acetate | 75-90 |
| O-Benzoyl -N-(tert-butyl)hydroxylamine | Benzoate | 80-95 |
| O-Pivaloyl -N-(tert-butyl)hydroxylamine | Pivalate | 70-85 |
Note: These are estimated yields based on the general reactivity of O-acyl hydroxylamines and may vary depending on the specific substrate and reaction conditions.
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent for the construction of complex molecular architectures. Its stability, ease of handling, and predictable reactivity make it an invaluable tool for medicinal chemists and synthetic organic chemists. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors.
Future research in this area will likely focus on expanding the scope of nucleophiles that can be effectively aminated with this compound, as well as the development of enantioselective amination protocols. The continued exploration of the unique reactivity of this and related reagents will undoubtedly lead to the discovery of novel and efficient methods for the synthesis of important nitrogen-containing molecules.
References
-
Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride. Retrieved from [Link]
- Bishnoi, P., Singh, A., Maurya, Y., Jhamb, V., Sharma, A., Sivapreetha, S. V., & Chatterjee, S. (2022). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society.
- Vertex AI Search. (2026). Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals.
- Synova Chemicals. (n.d.). O-Acetyl-N-tert-butylhydroxylamine Hydrochloride.
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US6512143B1 - Salts of N-tert-butylhydroxylamine.
-
PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]
- Google Patents. (n.d.). CN103395756A - Preparation method of hydroxylamine hydrochloride.
- Gasser, V. C. M., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Science, 13(36), 10533-10545.
- Vivekanand College. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
-
PubChem. (n.d.). O-tert-butylhydroxylamine hydrochloride. Retrieved from [Link]
- ARKIVOC. (n.d.). The reaction of hydroxylamine with aspirin.
-
PubMed Central. (n.d.). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
- Tokyo Chemical Industry Co., Ltd. (n.d.). Hydroxylamines (O-Substituted) [Chemical Structural Class].
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound,851074-40-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
"O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride" for the preparation of N-hydroxy peptides
An Application Guide for the Synthesis of N-Hydroxy Peptides Utilizing N-(tert-Butoxy)amino Acid Building Blocks
Introduction: The Significance of N-Hydroxy Peptides
N-Hydroxy peptides (NHPs) represent a unique class of peptidomimetics where one or more backbone amide nitrogens are hydroxylated. This seemingly subtle modification imparts profound changes to the peptide's conformational and physicochemical properties.[1][2] N-hydroxy-α-amino acid residues are found in several natural metabolites and serve as biosynthetic precursors to complex non-ribosomal peptides with potent biological activities, including antibacterial, anti-cancer, and hormonal receptor modulating properties.[2]
The introduction of a hydroxamate group into the peptide backbone confers several advantageous characteristics:
-
Enhanced Metal Chelation: The N-hydroxy group acts as a strong metal chelator, a property exploited by siderophores for iron transport.[3]
-
Increased Proteolytic Stability: The modified backbone can be more resistant to degradation by certain proteases.[2]
-
Unique Conformational Preferences: Unlike N-methylation, which can favor a cis amide bond, N-hydroxylation maintains a strong preference for the trans conformation, which is crucial for stabilizing secondary structures like β-sheets.[2][4]
Despite their potential, the synthesis of NHPs is not trivial due to the reactivity of the N-hydroxy group.[4] A robust and widely adopted strategy involves a building block approach. This method uses N-(tert-butoxy)amino acids, which are prepared from reagents like O-tert-butylhydroxylamine hydrochloride.[5] The tert-butyl group serves as a stable protecting group for the hydroxyl functionality throughout the solid-phase peptide synthesis (SPPS), and is cleanly removed during the final acid-mediated cleavage step to unveil the desired N-hydroxy peptide.
This guide provides a detailed protocol for the synthesis of N-hydroxy peptides using this powerful building block strategy, from monomer preparation to final peptide characterization.
Part 1: The Synthetic Strategy & Underlying Chemistry
The synthesis of N-hydroxy peptides is effectively a two-part process. First, the required N-protected amino acid monomer, Fmoc-N-(tert-butoxy)-amino acid, is synthesized in solution. Second, this specialized monomer is incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Mechanism: Synthesis of the N-(tert-Butoxy)amino Acid Monomer
The key monomer is typically prepared via a nucleophilic substitution reaction. An α-bromo carboxylic acid (readily prepared from the corresponding amino acid) reacts with O-tert-butylhydroxylamine. The resulting N-(tert-butoxy)amino acid is then protected at its N-terminus with a standard Fmoc group to make it compatible with SPPS.
Caption: Synthesis of the SPPS-ready monomer.
The causality behind this approach is rooted in chemical orthogonality. The tert-butyl group is stable to the basic conditions (piperidine in DMF) used for Fmoc-deprotection during SPPS but is labile to the strong acidic conditions (trifluoroacetic acid) used for the final cleavage from the resin.[6] This ensures the N-hydroxy group remains masked until the very last step, preventing undesired side reactions.
Part 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of an Exemplary Monomer: Fmoc-N-(tert-butoxy)-glycine
This protocol details the synthesis of the glycine-derived monomer. The same principle can be applied to other amino acids, starting from the corresponding α-bromo acid.
Materials & Reagents
| Reagent/Material | Purpose | Supplier Example |
| Bromoacetic Acid | Starting Material | Sigma-Aldrich |
| O-tert-Butylhydroxylamine HCl | N-Hydroxylation Reagent | Sigma-Aldrich[5] |
| Sodium Bicarbonate (NaHCO₃) | Base | Fisher Scientific |
| Dioxane | Solvent | VWR |
| Water (Deionized) | Solvent | Millipore |
| Ethyl Acetate (EtOAc) | Extraction Solvent | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Drying Agent | Sigma-Aldrich |
| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Protecting Group Agent | Chem-Impex |
Step-by-Step Methodology
-
Neutralization of Hydroxylamine Salt: In a round-bottom flask, dissolve O-tert-butylhydroxylamine hydrochloride (1.2 equivalents) in water. Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is ~8. This generates the free O-tert-butylhydroxylamine base in situ.
-
Nucleophilic Substitution: To the cold solution from step 1, add a solution of bromoacetic acid (1.0 equivalent) dissolved in a minimal amount of dioxane.
-
Causality Note: The reaction is run cold initially to control the exothermicity of the neutralization and the substitution reaction. Dioxane helps to solubilize the bromoacetic acid.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the bromoacetic acid spot.
-
Workup and Extraction: Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(tert-butoxy)-glycine.
-
Fmoc Protection: Dissolve the crude N-(tert-butoxy)-glycine in a 10% solution of sodium bicarbonate in water. Cool in an ice bath. Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise.
-
Finalization: Stir the reaction mixture overnight, allowing it to warm to room temperature. Follow with an acidic workup and extraction as described in step 4. The final product, Fmoc-N-(tert-butoxy)-glycine, can be purified by flash column chromatography.
Protocol 2.2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the custom monomer into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Caption: Standard SPPS cycle adapted for NHP synthesis.
Methodology
-
Resin Swelling: Swell the resin in dichloromethane (DCM), followed by N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding residue. Wash thoroughly with DMF.
-
Monomer Activation & Coupling: In a separate vessel, pre-activate the Fmoc-N-(tert-butoxy)-amino acid (4 equivalents relative to resin loading) with a coupling agent like HATU (3.9 eq) and a base like N,N-diisopropylethylamine (DIEA, 8 eq) in DMF for 5 minutes.
-
Causality Note: N-substituted amino acids, including N-(tert-butoxy) derivatives, can exhibit slower coupling kinetics. Using a potent uronium-based coupling reagent like HATU is crucial for driving the reaction to completion and achieving high yields.[7]
-
-
Coupling Reaction: Add the activated monomer solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring & Washing: Confirm the completion of the coupling using a qualitative test (e.g., Kaiser test). Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2.3: Cleavage and Final Deprotection
This final step simultaneously cleaves the peptide from the solid support and removes all acid-labile side-chain protecting groups, including the critical tert-butyl group on the N-hydroxy moiety.
Cleavage Cocktail
| Reagent | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage & Deprotection |
| Water (H₂O) | 2.5% | Cation Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Cation Scavenger |
Methodology
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add the cold cleavage cocktail to the resin. Agitate at room temperature for 2-3 hours.
-
Causality Note: TFA is a strong acid required to cleave the linker to the resin and remove protecting groups like Boc, Trt, and the essential O-tert-butyl group. TIS and water act as scavengers, quenching the reactive tert-butyl cations generated during deprotection, which could otherwise cause unwanted side reactions with nucleophilic residues like Trp or Met.[6]
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and repeat the ether wash twice to remove residual scavengers and dissolved protecting group fragments.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now in its final N-hydroxylated form and ready for purification.
Part 3: Characterization and Analysis
Proper analytical characterization is essential to confirm the identity and purity of the final N-hydroxy peptide.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity Assessment & Purification | A major peak corresponding to the target peptide.[8] |
| Mass Spectrometry (MS) | Identity Confirmation | Observed mass should match the calculated molecular weight of the N-hydroxy peptide.[9] |
| NMR Spectroscopy | Structural Confirmation | In certain solvents, a distinct, exchangeable signal for the N-OH proton can be observed.[4] |
Part 4: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Steric hindrance of the N-(tert-butoxy) group. 2. Insufficient activation time or reagent strength. | 1. Double the coupling time for the NHP monomer. 2. Use a stronger coupling agent (e.g., HATU, COMU). 3. Perform a double coupling. |
| Incomplete Deprotection of O-tert-butyl group | 1. Insufficient cleavage time. 2. Degraded or low-quality TFA. | 1. Extend the cleavage time to 4 hours. 2. Use fresh, high-purity TFA for the cleavage cocktail. |
| Presence of Deletion Products in MS | Incomplete coupling at a previous step. | Optimize coupling conditions as described above. Consider using a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains. |
| Side Product with +56 Da in MS | tert-Butylation of a nucleophilic side chain (e.g., Trp) due to inefficient scavenging. | Ensure proper scavenger concentration (TIS, water) in the cleavage cocktail. |
Conclusion
The synthesis of N-hydroxy peptides via N-(tert-butoxy)amino acid building blocks is a reliable and versatile method for accessing this important class of molecules. By protecting the reactive hydroxylamine as a stable tert-butyl ether, the monomer can be seamlessly integrated into standard Fmoc-SPPS workflows. The insights and protocols provided herein offer researchers a comprehensive guide to successfully prepare and characterize N-hydroxy peptides for applications in drug discovery, chemical biology, and materials science.
References
-
Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. [Link][1]
-
Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. RSC Publishing. [2]
-
Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. University of Notre Dame. [10]
-
Legrand, B., et al. (2020). Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. ACS Omega. [Link][4]
-
Bode, J. W. (2015). Synthesis of N-Hydroxy Isopeptide Containing Proteins. Organic Letters. [Link][3]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec Website. [Link][6]
-
Liu, C. F., et al. (2014). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. PubMed Central. [Link][7]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsrc.net. [Link][8]
Sources
- 1. N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-tert-ブチルヒドロキシルアミン 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsra.net [ijsra.net]
- 9. polarispeptides.com [polarispeptides.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Role of Protected Hydroxylamines in Drug Discovery
The hydroxamic acid moiety (-CONHOH) is a privileged pharmacophore in medicinal chemistry, renowned for its potent metal-chelating properties. This characteristic has been successfully exploited in the design of a multitude of enzyme inhibitors targeting metalloenzymes, most notably histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease.[1][2] The development of blockbuster drugs such as Vorinostat (SAHA), a histone deacetylase inhibitor for cancer therapy, has cemented the importance of the hydroxamic acid functional group in modern drug design.[3][4]
However, the synthesis of hydroxamic acids is not without its challenges. The inherent reactivity and potential instability of free hydroxylamine (NH₂OH), which is also a known mutagen, necessitates the use of protected hydroxylamine derivatives to ensure controlled and high-yielding reactions.[1][2] O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride emerges as a valuable reagent in this context, offering a stable and reliable source of a protected hydroxylamine for the synthesis of complex and sensitive molecules. This guide provides a detailed overview of its applications, the rationale behind its use, and representative protocols for its implementation in a research and drug development setting.
The Reagent: this compound at a Glance
This compound is a crystalline solid that serves as a synthetic precursor to N-tert-butylated hydroxamic acids. The strategic placement of the N-tert-butyl and O-acetyl groups confers specific advantages that are critical in multi-step syntheses of drug candidates.
| Property | Value | Source |
| CAS Number | 851074-40-3 | [5] |
| Molecular Formula | C₆H₁₄ClNO₂ | [5] |
| Molecular Weight | 167.63 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Purity | Typically ≥98% | [5] |
The Rationale for Protection: Causality Behind Experimental Choices
The choice of protecting groups in a synthetic route is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. In O-Acetyl-N-(tert-butyl)hydroxylamine, the protecting groups are not merely placeholders but are strategically chosen for their distinct roles.
-
The N-tert-Butyl Group: The bulky tert-butyl group on the nitrogen atom serves several key functions. Firstly, it provides steric hindrance, which can prevent undesired side reactions at the nitrogen, such as over-acylation. Secondly, it enhances the stability of the reagent and the resulting protected hydroxamic acid intermediate. In the final drug molecule, an N-substituted hydroxamic acid can exhibit altered pharmacokinetic and pharmacodynamic properties compared to its N-unsubstituted counterpart. The tert-butyl group, being lipophilic, can influence cell permeability and metabolic stability.
-
The O-Acetyl Group: The acetyl group protects the hydroxyl moiety of the hydroxylamine. It is a relatively labile protecting group that can be removed under specific conditions, typically basic hydrolysis, to unveil the final hydroxamic acid. This allows for the unmasking of the metal-chelating functionality at a late stage in the synthesis, which is often desirable when working with complex molecules that may have other sensitive functional groups.
The combination of these two groups allows for a stepwise deprotection strategy if needed, providing synthetic flexibility.
Core Application: Synthesis of N-tert-Butyl Hydroxamic Acids
The primary application of this compound in medicinal chemistry is the synthesis of N-tert-butyl hydroxamic acids from carboxylic acids. This transformation is typically achieved by coupling the hydroxylamine reagent with an activated carboxylic acid derivative.
Protocol 1: General Procedure for the Synthesis of an N-tert-Butyl Hydroxamic Acid
This protocol provides a generalized procedure for the coupling of a carboxylic acid with this compound. The specific conditions, such as the choice of coupling agent, base, and solvent, may require optimization depending on the substrate.
Materials:
-
Carboxylic acid of interest
-
This compound
-
Coupling agent (e.g., EDC, HATU, or conversion to acyl chloride with thionyl chloride)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, THF)
-
Organic base (e.g., DIPEA, triethylamine)
-
Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
Step 1: Activation of the Carboxylic Acid (Example with EDC)
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
Step 2: Coupling with this compound
-
In a separate flask, suspend this compound (1.2 eq) in anhydrous DMF.
-
Add an organic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Add the solution of the activated carboxylic acid from Step 1 to the hydroxylamine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification of the Protected Hydroxamate
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-(tert-butyl)-O-acetyl hydroxamate by flash column chromatography on silica gel.
Step 4: Deprotection of the O-Acetyl Group
-
Dissolve the purified protected hydroxamate from Step 3 in a suitable solvent such as methanol or THF.
-
Add a solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in water.
-
Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~7.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final N-tert-butyl hydroxamic acid. Further purification by recrystallization or chromatography may be necessary.
Self-Validation and Causality:
-
The use of a carbodiimide coupling agent like EDC with HOBt minimizes the formation of side products and allows for mild reaction conditions, which is crucial for sensitive substrates.
-
The addition of an organic base in the coupling step is essential to deprotonate the hydrochloride salt of the hydroxylamine, liberating the free amine for nucleophilic attack. An excess of base is used to also neutralize the HOBt.
-
The aqueous workup is designed to remove the coupling reagents, unreacted starting materials, and other water-soluble byproducts.
-
The final deprotection under basic conditions is a standard method for the cleavage of acetate esters. Careful monitoring is necessary to avoid potential degradation of the desired product.
Advanced Applications and Future Perspectives
Beyond its use in the synthesis of small molecule inhibitors, this compound can be a valuable tool in other areas of medicinal chemistry:
-
Peptide Chemistry: Incorporation of hydroxamic acid moieties into peptides can enhance their biological activity or create novel functionalities. The protected nature of this reagent makes it suitable for use in solid-phase or solution-phase peptide synthesis.
-
Prodrug Design: The N-tert-butyl hydroxamic acid can be further functionalized to create prodrugs with improved pharmacokinetic profiles. The protected intermediate allows for selective modifications at other parts of the molecule before unmasking the active hydroxamic acid.
-
Fragment-Based Drug Discovery (FBDD): Small fragments containing the N-tert-butyl hydroxamic acid scaffold can be synthesized using this reagent and screened for binding to therapeutic targets.
The development of novel protected hydroxylamine reagents continues to be an active area of research, aiming for improved stability, reactivity, and orthogonality of protecting groups. This compound represents a useful addition to the medicinal chemist's toolbox for the efficient and controlled synthesis of hydroxamic acid-based therapeutics.
References
-
Reddy, A. S., & Kumar, M. S. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 953–979. [Link]
-
Bertamino, A., & Di Micco, S. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5025. [Link]
-
Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784. [Link]
-
Singh, R. P., & Singh, P. (2019). Methods for Hydroxamic Acid Synthesis. ResearchGate. [Link]
- Google Patents. (n.d.). A new type of N-tert-butyl hydroxylamine salt.
- Google Patents. (n.d.). Salts of N-tert-butylhydroxylamine.
-
Derasp, J. S., Barbera, E. A., Séguin, N. R., Brzezinski, D. D., & Beauchemin, A. M. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters, 22(19), 7403–7407. [Link]
-
Mountanea, O. G., Mantzourani, C., Kokotou, M. G., & Kokotos, G. (2023). Sunlight‐ or UVA‐Light‐Mediated Synthesis of Hydroxamic Acids from Carboxylic Acids. Chemistry – A European Journal, 29(19), e202203651. [Link]
- Google Patents. (n.d.). Method for the preparation of N-ethylhydroxylamine hydrochloride.
-
Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. r/Chempros. [Link]
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Application Note: O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride as a Versatile Reagent in Therapeutic Molecule Synthesis
Abstract: The formation of carbon-nitrogen (C-N) bonds is a foundational process in medicinal chemistry, central to the assembly of a vast range of therapeutic molecules.[1] Traditional methods often rely on nucleophilic nitrogen sources. However, the strategy of electrophilic amination, which inverts the polarity of the nitrogen synthon, offers a powerful alternative for constructing complex molecular architectures.[2][3] This guide details the application of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride (CAS 851074-40-3), a stable and reactive electrophilic aminating agent. We will explore its underlying mechanism, provide exemplary protocols for its use in synthesizing therapeutically relevant scaffolds, and discuss its advantages in modern drug discovery programs.
Reagent Profile and Physicochemical Properties
This compound is a white to off-white crystalline solid valued for its role as a key intermediate in the synthesis of complex molecules.[4] Its structure features an O-acetylated hydroxylamine, which renders the nitrogen atom electrophilic and primed for reaction with a wide array of carbon nucleophiles. The bulky tert-butyl group provides steric shielding and modulates reactivity, while the hydrochloride salt form enhances its stability and handling properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 851074-40-3 | [5][6][7] |
| Molecular Formula | C₆H₁₄ClNO₂ | |
| Molecular Weight | 167.63 g/mol | Inferred from Formula |
| Appearance | White to almost white powder/crystal | [5] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Mechanism of Action: Electrophilic Amination
The synthetic utility of this compound stems from its function as an electrophilic source of the "N(H)tBu" moiety. In traditional aminations, an amine acts as a nucleophile. By acylating the hydroxylamine's oxygen, the electron density on the nitrogen is significantly reduced, and the acetyl group is transformed into a competent leaving group (acetate). This "umpolung" or reversal of polarity allows the nitrogen atom to be attacked by carbon nucleophiles such as organometallic reagents (Grignard, organozinc) or enolates.[2][8]
The general mechanism involves the nucleophilic attack on the electrophilic nitrogen center, leading to the displacement of the acetate leaving group and the formation of a new C-N bond. This strategy is particularly powerful for creating sterically hindered amines or for instances where traditional nucleophilic substitution is challenging.[8][9]
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 851074-40-3 [sigmaaldrich.com]
- 6. This compound,851074-40-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 7. arctomsci.com [arctomsci.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Acetylation of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride
Welcome to the technical support center for the acetylation of N-(tert-butyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, particularly focusing on overcoming low yields. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to the Reaction: The Predominance of O-Acetylation
The acetylation of N-substituted hydroxylamines is a crucial transformation in organic synthesis. A key mechanistic feature of this reaction is the preferential acylation at the oxygen atom over the nitrogen atom. This selectivity is attributed to the "alpha effect," where the lone pair of electrons on the adjacent nitrogen atom enhances the nucleophilicity of the hydroxylamine's oxygen.[1] Under appropriate reaction conditions, this inherent reactivity can be harnessed to achieve high yields of the desired O-acetylated product.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the acetylation of N-(tert-butyl)hydroxylamine hydrochloride can often be traced back to a few critical experimental parameters. This guide provides a systematic approach to identifying and addressing these issues.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. The following table outlines common causes and their corresponding solutions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Neutralization of Hydrochloride | The starting material is a hydrochloride salt. The HCl needs to be neutralized for the hydroxylamine to act as an effective nucleophile. | Use at least two equivalents of a suitable base: one to neutralize the HCl salt and one to catalyze the reaction and scavenge the acetic acid byproduct. |
| Suboptimal Base Selection | The choice of base is critical. A base that is too strong can lead to side reactions, while one that is too weak will result in incomplete reaction. | Pyridine is a commonly used and effective base for this transformation, acting as both a nucleophile catalyst and an acid scavenger. Triethylamine can also be used, but may require the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2] |
| Presence of Moisture | Acetic anhydride readily hydrolyzes in the presence of water, which consumes the reagent and reduces the yield. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Freshly distilled acetic anhydride and pyridine are recommended. |
| Incorrect Stoichiometry | An insufficient amount of the acetylating agent will lead to incomplete conversion of the starting material. | Use a slight excess of acetic anhydride (typically 1.1 to 1.5 equivalents) to ensure the reaction goes to completion. |
| Inappropriate Reaction Temperature | While the reaction often proceeds at room temperature, low temperatures can slow the reaction rate, and excessively high temperatures can promote side reactions or decomposition. | Start the reaction at 0°C during the addition of acetic anhydride to control the initial exotherm, then allow it to warm to room temperature. Monitor the reaction by TLC to determine the optimal reaction time. |
| Product Loss During Work-up | The O-acetylated product may be susceptible to hydrolysis, especially under acidic or strongly basic conditions during extraction. | A carefully controlled work-up is crucial. Washing with a mild acidic solution (e.g., cold, dilute HCl) to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, is recommended. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields in the acetylation reaction.
Frequently Asked Questions (FAQs)
Q2: Can I use a different acetylating agent instead of acetic anhydride?
While acetyl chloride can also be used, it is generally more reactive and can lead to more vigorous reactions and potentially more side products. Acetic anhydride is typically the reagent of choice for a more controlled reaction.[2]
Q3: Is there a risk of N-acetylation occurring as a side reaction?
Under the recommended basic conditions (e.g., using pyridine), O-acetylation is the kinetically favored pathway for hydroxylamines.[1] N-acetylation is more likely to occur under neutral or acidic conditions, which are not optimal for this transformation when starting with the hydrochloride salt.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any potential byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent like potassium permanganate.
Q5: What is the best way to purify the final product?
If the work-up procedure does not yield a product of sufficient purity, column chromatography on silica gel is a standard and effective purification method.[3] The appropriate eluent can be determined by TLC analysis.
Detailed Experimental Protocol
This protocol provides a reliable method for the O-acetylation of N-(tert-butyl)hydroxylamine hydrochloride.
Materials:
-
N-(tert-butyl)hydroxylamine hydrochloride
-
Acetic anhydride (freshly distilled or from a new bottle)
-
Pyridine (anhydrous)[4]
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl), cooled to 0°C
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(tert-butyl)hydroxylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0°C in an ice bath and add anhydrous pyridine (2.2 equivalents) dropwise with stirring.
-
Addition of Acetylating Agent: To the stirred solution at 0°C, add acetic anhydride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C and quench by the slow addition of cold water.
-
Work-up:
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize excess acid), and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride.
-
Purification (if necessary): Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Reaction Scheme Diagram
Sources
"O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride" reaction side products and impurities
Welcome to the technical support center for O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile reagent. My aim is to combine theoretical knowledge with practical, field-tested insights to help you navigate the nuances of working with this compound.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with this compound, focusing on the causality behind the experimental observations.
Q1: What is the most probable synthetic route for this compound, and what does this imply for potential impurities?
A1: While multiple synthetic routes to hydroxylamine derivatives exist, the most straightforward and common approach for this compound is the O-acetylation of N-(tert-butyl)hydroxylamine, followed by salt formation with hydrochloric acid. This is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride.
This synthetic pathway suggests the potential for several process-related impurities:
-
Unreacted Starting Materials: Residual N-(tert-butyl)hydroxylamine and the acetylating agent or its byproducts (e.g., acetic acid).
-
Over-acetylation Products: While sterically hindered, trace amounts of N,O-diacetylated hydroxylamine could form under forcing conditions.
-
Solvent and Reagent Residues: Residual solvents used in the synthesis and workup, as well as any bases used to scavenge acid during the acetylation step.
Understanding the synthesis is crucial as it informs the potential impurity profile you might encounter in your starting material.
Q2: How stable is this compound, and what are the primary degradation pathways?
A2: this compound is a salt, which generally imparts greater stability and easier handling compared to the free base. However, it is susceptible to hydrolysis, especially in the presence of moisture or under basic conditions. The primary degradation pathway is the cleavage of the O-acetyl group to yield N-(tert-butyl)hydroxylamine and acetic acid.
To ensure the integrity of the reagent, it should be stored in a tightly sealed container, under an inert atmosphere, and at refrigerated temperatures (2-8°C), as recommended by most suppliers. Exposure to ambient air and moisture should be minimized.
Q3: Can N-acetylation occur as a side reaction during the synthesis of O-Acetyl-N-(tert-butyl)hydroxylamine?
A3: Hydroxylamines are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. Generally, acylation of hydroxylamines occurs preferentially on the more nucleophilic oxygen atom.[1] However, the possibility of N-acetylation to form the corresponding hydroxamic acid cannot be entirely ruled out, especially if the reaction conditions are not optimized. The steric bulk of the tert-butyl group on the nitrogen atom significantly disfavors N-acetylation, making O-acetylation the predominant pathway.
Q4: What are the key safety considerations when handling this compound?
A4: According to safety data sheets, this compound is classified as a warning-level hazard. It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Visualizing the Reaction and Impurity Formation
The following diagram illustrates the likely synthetic pathway for this compound and the potential side products that can arise.
Caption: Synthesis pathway and potential impurity formation for this compound.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield when using the reagent | 1. Degradation of the reagent: The reagent may have hydrolyzed due to improper storage or handling. 2. Presence of impurities: The reagent may contain significant amounts of unreacted starting materials or other impurities that do not participate in the desired reaction. | 1. Verify reagent quality: Before use, check the purity of the reagent by a suitable analytical method such as NMR or HPLC. Ensure it has been stored under anhydrous conditions at the recommended temperature. 2. Use freshly opened reagent: Whenever possible, use a new bottle of the reagent or one that has been recently opened and properly stored. |
| Unexpected peaks in NMR spectrum of the reaction mixture | 1. Side reactions of the reagent: The reagent itself may be participating in side reactions under your experimental conditions. 2. Impurities from the reagent: The unexpected peaks could be from impurities present in the starting lot of this compound. | 1. Analyze the reagent: Run an NMR spectrum of the reagent itself to identify any pre-existing impurities. 2. Purify the reagent: If significant impurities are detected, consider purifying the reagent by recrystallization. A patent for a related compound suggests recrystallization from toluene or ethyl acetate.[2] 3. Optimize reaction conditions: Adjust reaction parameters such as temperature, reaction time, and stoichiometry to minimize side reactions. |
| Inconsistent reaction outcomes | 1. Batch-to-batch variability of the reagent: Different lots of the reagent may have varying purity levels. 2. Moisture sensitivity: The reaction may be sensitive to moisture, which can be introduced from solvents, reagents, or the atmosphere. | 1. Qualify new batches: Before using a new batch of the reagent in a critical experiment, it is advisable to run a small-scale test reaction to ensure consistency. 2. Ensure anhydrous conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Formation of a white precipitate during workup | 1. Precipitation of N-(tert-butyl)hydroxylamine hydrochloride: If the reaction is worked up under aqueous acidic conditions, the hydrolysis product, N-(tert-butyl)hydroxylamine, may precipitate as its hydrochloride salt. | 1. Adjust pH during workup: Consider a basic or neutral aqueous workup to keep the N-(tert-butyl)hydroxylamine in its free base form, which is more soluble in organic solvents. 2. Characterize the precipitate: Isolate and analyze the precipitate to confirm its identity. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Expected Peaks: Look for the characteristic signals of the product: a singlet for the tert-butyl protons (around 1.2 ppm) and a singlet for the acetyl protons (around 2.1 ppm). The N-H proton signal will be broad and its chemical shift will be concentration and solvent-dependent.
-
Impurity Identification:
-
N-(tert-butyl)hydroxylamine: A singlet for the tert-butyl protons at a slightly different chemical shift than the product.
-
Acetic Acid: A singlet around 2.0 ppm.
-
Solvents: Identify any residual solvents from the synthesis (e.g., ethyl acetate, toluene).
-
-
Protocol 2: Small-Scale Recrystallization for Purification
If your reagent is found to be impure, a small-scale recrystallization can be attempted.
-
Solvent Selection: Based on literature for similar compounds, toluene or ethyl acetate are good starting points for solvent screening.[2]
-
Dissolution: In a clean, dry flask, dissolve the impure this compound in a minimal amount of the chosen solvent at an elevated temperature.
-
Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Check: Assess the purity of the recrystallized material using the NMR protocol described above.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting issues related to this compound.
Caption: A stepwise approach to troubleshooting experimental issues.
References
- A new type of N-tert-butyl hydroxylamine salt.
-
Simple Preparation of O-Substituted Hydroxylamines from Alcohols. S. Albrecht, A. Defoin, C. Tarnus, Synthesis, 2006, 1635-1638. [Link]
-
Hydroxylamine. Wikipedia. [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride
Welcome to the technical support center for the synthesis of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this chemical transformation, with a specific focus on optimizing the reaction temperature to achieve high yield and purity. The information provided herein is a synthesis of established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the O-acetylation of N-(tert-butyl)hydroxylamine using an acetylating agent, followed by the formation of the hydrochloride salt. A common acetylating agent is acetic anhydride. The reaction is usually performed in the presence of a base to neutralize the acetic acid byproduct. The hydrochloride salt is then formed by introducing hydrochloric acid.
Q2: Why is reaction temperature a critical parameter in this synthesis?
A2: Reaction temperature is a crucial parameter that directly influences the reaction rate, yield, and purity of the final product.
-
Reaction Rate: As with most chemical reactions, higher temperatures generally lead to a faster reaction rate. However, excessively high temperatures can promote the formation of byproducts.
-
Product Yield and Purity: An optimal temperature ensures the desired O-acetylation occurs efficiently without significant degradation of the starting material or product. For instance, in the acetylation of salicylic acid to form aspirin, a study found that increasing the reaction temperature from 50°C to 80°C resulted in a higher yield and purity[1]. While a different system, this highlights the general principle that temperature optimization is key. In a related synthesis of N,O-dimethylhydroxylamine hydrochloride, reaction temperatures are maintained between 20-50°C[2].
-
Byproduct Formation: Elevated temperatures can lead to undesired side reactions, such as the formation of di-acetylated products or decomposition of the hydroxylamine starting material. N-tert-butylhydroxylamine hydrochloride has been noted to have limited thermal stability, undergoing exothermic decomposition at elevated temperatures[3].
Q3: What are the potential byproducts, and how does temperature influence their formation?
A3: Potential byproducts in this synthesis can include:
-
N-acetylated isomer: Acetylation could potentially occur on the nitrogen atom, leading to the formation of N-acetyl-N-(tert-butyl)hydroxylamine. The ratio of N- to O-acetylation can be influenced by the reaction conditions, including the solvent and temperature.
-
Di-acetylated product: Both the nitrogen and oxygen atoms could be acetylated, although this is less likely under controlled conditions.
-
Degradation products: As mentioned, N-tert-butylhydroxylamine and its salts can be thermally sensitive[3]. High temperatures may lead to decomposition, resulting in a range of impurities.
Careful control of the reaction temperature is essential to minimize the formation of these byproducts. A lower temperature may favor the desired O-acetylation and reduce degradation, though it may require a longer reaction time.
Q4: What is a recommended starting temperature for this reaction?
A4: Based on related procedures for the synthesis of hydroxylamine derivatives, a suitable starting temperature for the acetylation of N-(tert-butyl)hydroxylamine would be in the range of 10-25°C. For example, a synthesis of N-t-butylhydroxylamine maintains a temperature below 15°C during the addition of reagents, followed by stirring at room temperature[4]. Another procedure for O-alkylation of a related compound was conducted at 25°C[5]. It is highly recommended to perform a temperature optimization study to determine the ideal conditions for your specific laboratory setup and scale.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase the reaction time. - Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress by TLC or GC. - Ensure the acetylating agent is fresh and added in the correct stoichiometric ratio. |
| Degradation of starting material or product. | - Lower the reaction temperature. Consider running the reaction at 0-5°C. - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if the reactants are sensitive to oxidation. | |
| Low Purity (Multiple Spots on TLC/Peaks in GC) | Formation of byproducts. | - Lower the reaction temperature to disfavor side reactions. - Optimize the rate of addition of the acetylating agent; a slower addition at a lower temperature can improve selectivity. - Re-evaluate the choice of base and solvent. |
| Incomplete workup or purification. | - Ensure the workup procedure effectively removes unreacted starting materials and byproducts. - Optimize the recrystallization solvent and procedure. | |
| Reaction does not proceed | Low reaction temperature. | - Gradually increase the temperature and monitor the reaction. - Confirm the activity of the reagents. |
| Ineffective base. | - Ensure the base is suitable for the reaction and is of sufficient purity and strength to neutralize the acid byproduct. |
Experimental Protocol: Temperature Optimization Study
This protocol provides a framework for a systematic study to determine the optimal reaction temperature for the O-acetylation of N-(tert-butyl)hydroxylamine.
Objective: To investigate the effect of reaction temperature on the yield and purity of this compound.
Materials:
-
N-(tert-butyl)hydroxylamine
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrochloric acid (solution in diethyl ether)
-
Standard laboratory glassware
-
Magnetic stirrer with heating and cooling capabilities
-
Analytical equipment for monitoring reaction progress and purity (e.g., TLC, GC-MS, NMR)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve N-(tert-butyl)hydroxylamine in anhydrous diethyl ether under an inert atmosphere.
-
Temperature Control: Cool the reaction mixture to the desired starting temperature (e.g., 0°C) using an ice-salt bath.
-
Reagent Addition: Slowly add a solution of acetic anhydride in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel, ensuring the temperature remains constant.
-
Parallel Reactions: Set up parallel reactions at different temperatures (e.g., 0°C, 10°C, 25°C, and 40°C).
-
Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC or GC).
-
Workup: Once the reaction is complete, quench the reaction by adding cold water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Salt Formation: Cool the dried organic solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether to precipitate the this compound.
-
Isolation and Analysis: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. Determine the yield and purity of the product from each reaction temperature using analytical methods such as melting point, NMR, and elemental analysis.
Data Presentation:
The results of the optimization study can be summarized in a table similar to the one below:
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0 | 12 | 75 | 98 | Slow reaction, clean product |
| 10 | 8 | 85 | 97 | Faster reaction, clean product |
| 25 | 4 | 90 | 95 | Minor impurities observed |
| 40 | 2 | 82 | 88 | Significant byproduct formation |
Note: The data in this table are representative and for illustrative purposes only.
Visualizing the Workflow
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Relationship Between Temperature, Yield, and Purity
Sources
- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 2. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 3. CN1309632A - A new type of N-tert-butyl hydroxylamine salt - Google Patents [patents.google.com]
- 4. N-tert-butylhydroxylamine synthesis - chemicalbook [chemicalbook.com]
- 5. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
Technical Support Center: Purification of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride
Welcome to the Technical Support Center for O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the post-reaction purification of this key synthetic intermediate. Our focus is on providing practical, field-proven insights to help you overcome common challenges and ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
When synthesizing this compound, you can typically anticipate impurities arising from unreacted starting materials, side-reactions, and the work-up process. The most common impurities include:
-
N-tert-butylhydroxylamine: Incomplete acetylation will leave unreacted starting material.
-
Diacetylated N-tert-butylhydroxylamine: Over-acetylation can lead to the formation of a diacetylated byproduct.
-
Acetic Acid/Anhydride: Residual acylating agent is a frequent impurity.
-
Salts: Inorganic salts from reagents or pH adjustments during workup may be present.
It is crucial to characterize your crude product by techniques such as ¹H NMR, LC-MS, or GC-MS to identify the specific impurity profile of your reaction mixture before proceeding with purification.
Q2: My crude product is an oil or a waxy solid. How can I induce crystallization to obtain the hydrochloride salt?
It is not uncommon for the crude product to be oily, especially if residual solvents or impurities are present. The hydrochloride salt form is generally more crystalline. If you have the freebase, you can dissolve it in a suitable organic solvent like diethyl ether or ethyl acetate and carefully add a solution of HCl in the same or a compatible solvent.
For a crude mixture that is already the hydrochloride salt but is not crystalline, a trituration or recrystallization from an appropriate solvent system is recommended.
Q3: What is the recommended method for purifying this compound?
Recrystallization is the most effective and commonly employed method for purifying this compound on a laboratory scale. For more challenging separations, flash column chromatography may be utilized.
Troubleshooting Purification Challenges
Recrystallization Troubleshooting
Problem: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The solubility of the compound in the chosen solvent is too high, or the cooling process is too rapid. Impurities can also suppress crystallization.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Seed the solution with a small crystal of pure product if available.
-
Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Problem: Poor recovery of the product after recrystallization.
-
Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the solid just dissolves.
-
Choose a solvent system with a large solubility differential between hot and cold temperatures.
-
Cool the filtrate in an ice bath for an extended period to maximize precipitation.
-
Partially evaporate the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Problem: The purified product is still colored.
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Perform a hot filtration. Dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal, and swirl for a few minutes. Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and colored impurities. Then, allow the filtrate to cool and crystallize. Be cautious with flammable solvents.
-
A second recrystallization may be necessary to achieve a colorless product.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
Based on procedures for closely related compounds, toluene and ethyl acetate are excellent starting points for recrystallization.[1][2]
Materials:
-
Crude this compound
-
Toluene or Ethyl Acetate (reagent grade)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of toluene or ethyl acetate to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystal formation should be observed as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
| Solvent System | Advantages | Considerations |
| Toluene | Good for less polar impurities. | Higher boiling point requires more careful heating. |
| Ethyl Acetate | Effective for a range of polarities. | Lower boiling point, easier to remove. |
Protocol 2: Flash Column Chromatography
If recrystallization fails to provide material of the desired purity, flash column chromatography can be employed. As the hydrochloride salt is quite polar, a gradient elution is recommended.
Materials:
-
Crude this compound
-
Silica gel
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Chromatography column and accessories
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexane or dichloromethane).
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane:methanol.
-
Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
Recrystallization Workflow
Caption: A decision tree for troubleshooting common issues during the purification of this compound.
References
-
Organic Syntheses. n-acetyl-n-phenylhydroxylamine. Available at: [Link]
- Google Patents. A new type of N-tert-butyl hydroxylamine salt. CN1309632A.
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
- Google Patents. Salts of N-tert-butylhydroxylamine. US6512143B1.
-
PubMed. Gas chromatographic/mass spectrometric determination of alicyclic primary hydroxylamines in metabolic studies in vitro. Available at: [Link]
-
Organic Syntheses. Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Available at: [Link]
- Google Patents. Method for preparing O-benzylhydroxylamine hydrochloride. CN102531950A.
- Google Patents. Preparation method of hydroxylamine hydrochloride. CN103395756A.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. N-tert-butylhydroxylamine. Available at: [Link]
-
Royal Society of Chemistry. Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Available at: [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
PubMed. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Available at: [Link]
-
PubMed. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. Available at: [Link]
-
ResearchGate. Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Available at: [Link]
Sources
"O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride" compatibility with other reagents
Welcome to the comprehensive technical guide for O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth insights and practical solutions for its effective use. This guide will address common challenges and frequently asked questions regarding its compatibility with other reagents.
Introduction to this compound
This compound is a versatile reagent in organic synthesis. Its utility is derived from a hydroxylamine functional group, which is strategically protected by an acetyl group and a sterically hindering tert-butyl group. This structural arrangement allows for its participation in a variety of chemical transformations. However, this same structure dictates its reactivity and compatibility with other chemical entities. A thorough understanding of its chemical properties is essential for its successful application and for circumventing potential experimental complications.
Troubleshooting Guide: Common Issues & Solutions
This section is dedicated to addressing specific problems that may arise during the use of this compound, with a particular focus on reagent incompatibility as the primary cause.
Issue 1: Reaction Failure or Suboptimal Yield
Symptoms:
-
A significant portion of the starting material remains unreacted after the anticipated reaction duration.
-
The desired product is obtained in a yield that is considerably lower than expected.
-
Analysis of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) reveals a complex array of unidentifiable byproducts.
Potential Cause: Decomposition of this compound due to incompatibility with the reaction medium or other reagents.
Troubleshooting Steps:
-
Reaction Medium pH: As a hydrochloride salt, this compound will form an acidic solution. The presence of a strong base can neutralize the hydrochloride and liberate the free hydroxylamine. While this may be the intended reactive species, strongly basic conditions can also catalyze decomposition or other unwanted side reactions. Conversely, highly acidic environments may lead to the hydrolysis of the protective acetyl group.
-
Recommendation: If the reaction is sensitive to pH, consider using a buffered system. Alternatively, a slow, controlled addition of a base can help maintain the desired pH. The optimal pH will be specific to the reaction being performed.
-
-
Presence of Strong Oxidizing or Reducing Agents: The hydroxylamine moiety is susceptible to both oxidation and reduction.
-
Recommendation: It is advisable to avoid strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) and strong reducing agents (e.g., lithium aluminum hydride, sodium borohydride) unless they are integral to the intended reaction scheme.[1][2] If a redox reaction is planned, precise control over stoichiometry and temperature is critical.
-
-
Choice of Solvent: Although soluble in a range of common organic solvents, its stability can be influenced by the solvent, particularly at elevated temperatures. This compound is also known to be hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and reactivity.[1][2]
-
Recommendation: For initial trials, it is best to use common aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) at ambient temperature or below. If heating is necessary, it is prudent to first conduct a small-scale stability test of the reagent in the chosen solvent.
-
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
A prominent peak corresponding to an unanticipated mass is detected in the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) analysis shows unexpected signals, which complicates the elucidation of the product's structure.
Potential Cause: Unintended reaction with functional groups on other reagents or with the solvent itself.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting the formation of unexpected side products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storage under an inert atmosphere, such as argon or nitrogen, is recommended to protect it from moisture and atmospheric oxygen.[3] The recommended storage temperature is between 2-8°C.[4][5]
Q2: Can I use this compound with Grignard reagents?
A: This is generally not advisable. The proton on the hydroxylamine is acidic and will be readily quenched by the highly basic Grignard reagent. Additionally, the acetyl group may be susceptible to nucleophilic attack by the Grignard reagent.
Q3: Is this reagent compatible with common protecting groups?
A: Its compatibility is dependent on the specific protecting group and the reaction conditions. Acid-labile protecting groups, such as Boc and Trityl, may be cleaved in the acidic environment created by the hydrochloride salt, particularly if the reaction is heated. Base-labile protecting groups, like Fmoc, may be removed if a strong base is utilized in the reaction.
Q4: What are the most suitable solvents for reactions involving this reagent?
A: Commonly used solvents include Dichloromethane (DCM), Chloroform (CHCl3), Tetrahydrofuran (THF), and Acetonitrile (MeCN). Protic solvents, such as methanol or ethanol, have the potential to engage in side reactions, especially in the presence of a base or at elevated temperatures.
Q5: How should I dispose of waste containing this reagent?
A: All chemical waste must be handled in accordance with local, state, and federal regulations. This compound is classified as a skin and eye irritant.[1][3] Avoid disposing of it down the drain. For specific disposal protocols, consult with your institution's environmental health and safety (EHS) department.[1]
Reagent Compatibility Summary Table
| Reagent Class | Compatibility | Rationale & Notes |
| Strong Acids | Use with Caution | Can potentially hydrolyze the acetyl group, leading to the free hydroxylamine. |
| Strong Bases | Use with Caution | Will deprotonate the hydroxylamine, which can be the desired outcome, but may also lead to instability or side reactions. |
| Strong Oxidizing Agents | Incompatible | The hydroxylamine functional group is readily oxidized.[1][2] |
| Strong Reducing Agents | Incompatible | The N-O bond is susceptible to cleavage by strong reducing agents. |
| Grignard Reagents | Incompatible | The acidic proton will quench the Grignard reagent. |
| Acid Chlorides | Compatible | Can be used for acylation reactions, but the reaction conditions must be carefully controlled. |
| Alkyl Halides | Compatible | Can undergo N-alkylation under suitable basic conditions. |
| Aldehydes & Ketones | Compatible | Can form oximes, which is a common application for hydroxylamines.[6] |
Experimental Protocol: Small-Scale Compatibility Test
This protocol provides a rapid method to evaluate the compatibility of this compound with a new reagent or solvent system.
Objective: To ascertain whether this compound degrades or undergoes undesirable reactions with a specific reagent or in a particular solvent under the proposed experimental conditions.
Materials:
-
This compound
-
Test Reagent
-
Proposed Solvent
-
Small vials or test tubes
-
TLC plates and developing chamber
-
LC-MS instrument (if available)
Procedure:
-
Stock Solution Preparation: Dissolve a small, accurately weighed amount of this compound in the proposed solvent.
-
Control Sample Setup:
-
Control A: A sample of the stock solution.
-
Control B: A sample of the test reagent dissolved in the proposed solvent.
-
-
Test Sample Setup:
-
In a separate vial, combine the stock solution with the test reagent at the proposed stoichiometry and concentration.
-
-
Incubation: Maintain all samples under the proposed reaction conditions (e.g., room temperature, 50 °C) for the intended duration of the reaction.
-
Analysis:
-
Spot Control A, Control B, and the Test Sample on a TLC plate. Develop the plate using a suitable eluent system. Visualize the spots using a UV lamp and/or an appropriate staining agent.
-
If available, perform LC-MS analysis on all samples.
-
-
Interpretation of Results:
-
Compatible: The TLC and/or LC-MS of the Test Sample should show distinct spots/peaks corresponding to both starting materials, with no significant new spots/peaks.
-
Incompatible: The emergence of new spots/peaks or the disappearance of the spot/peak for this compound in the Test Sample is indicative of a reaction or degradation.
-
Compatibility Test Workflow:
Caption: A workflow diagram for conducting a small-scale compatibility test.
References
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
Sources
Navigating the Scale-Up of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Here, we address common challenges encountered during laboratory and pilot-plant scale synthesis through a comprehensive question-and-answer format, offering troubleshooting advice and in-depth explanations grounded in chemical principles and practical experience.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing a solid foundation for understanding the process.
Q1: What is the most critical factor for achieving selective O-acetylation of N-(tert-butyl)hydroxylamine?
A1: The most critical factor is maintaining acidic conditions throughout the reaction. The fundamental principle governing selectivity is that "acidity favors O-acylation, while alkalinity favors N-acylation"[1]. In an acidic medium, the nitrogen atom of the hydroxylamine is protonated, forming an ammonium salt. This protonation significantly diminishes the nucleophilicity of the nitrogen, thereby preventing it from competing with the oxygen atom for the acetylating agent. This ensures the desired O-acetylation occurs with high selectivity.
Q2: Which acetylating agent is recommended for this synthesis, and why?
A2: For laboratory and scale-up synthesis, acetyl chloride is a common and effective acetylating agent. Its high reactivity allows for rapid reaction times.[2][3][4] However, its reactivity also necessitates careful control of the reaction conditions, particularly temperature. Acetic anhydride is a less reactive alternative that can also be used, but may require longer reaction times or higher temperatures.[2][5]
Q3: What are the primary safety concerns associated with the reagents used in this synthesis?
A3: The primary safety concerns revolve around the starting materials:
-
N-(tert-butyl)hydroxylamine hydrochloride: Like other hydroxylamine salts, it can be thermally unstable and may pose a risk of decomposition if heated improperly.[6]
-
Acetyl Chloride: It is a highly corrosive, volatile, and moisture-sensitive liquid that reacts violently with water, releasing hydrochloric acid gas.[4][7] Inhalation can cause severe respiratory irritation.
-
Hydroxylamine derivatives in general: Some organic hydroxylamine derivatives can be thermally sensitive and may exhibit exothermic decomposition. A thorough thermal hazard assessment is crucial before any scale-up.
Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before commencing any work.[8][9]
II. Troubleshooting Guide for Scale-Up Synthesis
This section provides a detailed, problem-oriented guide to address specific issues that may arise during the scale-up of this compound synthesis.
Problem 1: Poor Selectivity - Significant Formation of N-acetylated or Di-acetylated By-products
-
Probable Cause: Insufficiently acidic reaction conditions. If the nitrogen atom is not fully protonated, it will compete with the oxygen for the acetylating agent, leading to the formation of the N-acetylated isomer or the di-acetylated product. On a larger scale, localized areas of poor mixing can lead to temporary pH gradients, allowing for side reactions.
-
Solutions:
-
Ensure Complete Protonation: Start with the hydrochloride salt of N-(tert-butyl)hydroxylamine. If starting from the free base, ensure at least one full equivalent of a strong acid (like HCl) is present before the addition of the acetylating agent.
-
Choice of Acidic Medium: Performing the reaction in a strongly acidic solvent system, such as glacial acetic acid saturated with HCl or trifluoroacetic acid, can effectively suppress N-acetylation.[10]
-
Monitor pH (if applicable): In aqueous or biphasic systems, careful monitoring and control of the pH is critical. However, for this specific synthesis, an anhydrous acidic organic solvent is generally preferred for better selectivity.
-
Improve Mixing Efficiency: On scale-up, ensure the reactor is equipped with an appropriate agitator to maintain a homogenous mixture and prevent localized "hot spots" of low acidity.
-
Problem 2: Uncontrolled Exotherm and Potential Runaway Reaction
-
Probable Cause: The reaction between N-(tert-butyl)hydroxylamine and acetyl chloride is highly exothermic.[7] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11] Rapid addition of acetyl chloride can lead to a rapid temperature increase, potentially causing a runaway reaction.
-
Solutions:
-
Controlled Addition: Add the acetyl chloride slowly and sub-surface to a well-stirred solution of the hydroxylamine salt. The addition rate should be carefully controlled to maintain the desired internal reaction temperature.
-
Effective Cooling: Use a reactor with an efficient cooling jacket and a reliable temperature probe to monitor the internal temperature. Pre-cool the reaction mixture before starting the addition of acetyl chloride.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, providing better temperature control.
-
Reaction Calorimetry: Before scaling up to a pilot plant, it is highly recommended to perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is crucial for safe process design.[11]
-
Problem 3: Difficulty in Product Isolation and Purification
-
Probable Cause: The hydrochloride salt of the product can be highly soluble in certain solvent systems, making crystallization difficult. Impurities, such as the N-acetylated isomer or unreacted starting materials, can also interfere with crystallization.
-
Solutions:
-
Solvent Selection for Crystallization: A common strategy for crystallizing amine hydrochlorides is to use a solvent/anti-solvent system.[12] For this compound, a typical approach would be to dissolve the crude product in a minimal amount of a polar solvent (e.g., isopropanol, ethanol) and then add a non-polar anti-solvent (e.g., diethyl ether, heptane) to induce precipitation.
-
Control of Crystallization Parameters: On a large scale, controlling the rate of cooling and anti-solvent addition is crucial for obtaining a product with the desired particle size and purity. Seeding the solution with a small amount of pure product can help to control the crystallization process.[13]
-
Aqueous Work-up Considerations: If an aqueous work-up is employed, be aware that the product may have some water solubility. Extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) may be necessary. Ensure the pH is kept acidic during the work-up to prevent decomposition or rearrangement of the product.
-
Impurity Removal: If significant amounts of the N-acetylated isomer are present, purification by recrystallization may be challenging due to similar polarities. Optimizing the reaction conditions to minimize its formation is the best approach. Unreacted N-(tert-butyl)hydroxylamine hydrochloride can often be removed by a carefully controlled crystallization process due to differences in solubility.
-
Problem 4: Product Instability and Decomposition
-
Probable Cause: O-acetylated hydroxylamines can be susceptible to hydrolysis, especially under basic or neutral conditions. Thermal instability is also a concern, particularly in the presence of impurities.
-
Solutions:
-
Maintain Acidity: The hydrochloride salt form is generally more stable than the free base. Ensure the final product is stored under anhydrous conditions and is free of any basic residues.
-
Temperature Control During Drying: Dry the final product under vacuum at a moderate temperature (e.g., 30-40 °C) to avoid thermal decomposition.
-
Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.
-
III. Experimental Protocols and Visualizations
Illustrative Laboratory Scale Synthesis Protocol
Disclaimer: This protocol is for illustrative purposes only. All reactions should be carried out by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a 500 mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add N-(tert-butyl)hydroxylamine hydrochloride (12.5 g, 0.1 mol) and 150 mL of anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (8.6 g, 0.11 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly add 100 mL of diethyl ether to the stirred mixture to precipitate the product.
-
Filter the resulting white solid and wash with cold diethyl ether (2 x 50 mL).
-
-
Drying: Dry the product under vacuum at 30-35 °C to a constant weight.
Expected Yield: 85-95% Appearance: White to off-white crystalline solid.
Visualizing the Synthesis and Troubleshooting Logic
The following diagrams illustrate the key reaction and logical steps in the synthesis and troubleshooting process.
Caption: Overall workflow for the synthesis of this compound.
Sources
- 1. US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. nbinno.com [nbinno.com]
- 4. Acetyl Chloride [commonorganicchemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents [patents.google.com]
Navigating Challenges in Amine Acetylation: A Technical Guide to O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride
Welcome to our technical support center dedicated to "O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride." This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and frequently asked questions encountered during its application in organic synthesis, providing expert insights and practical troubleshooting strategies to ensure the success of your experiments.
Understanding the Reagent: A Foundation for Success
This compound (CAS: 851074-40-3) is a valuable reagent, primarily employed for the selective acetylation of amines.[1] Its unique structure offers a stable and reactive source for the acetyl group, making it a key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] However, like any chemical reaction, processes involving this reagent can sometimes deviate from the expected outcome. This guide will help you navigate those challenges.
Key Properties and Handling
A firm grasp of the reagent's properties is the first step toward successful application.
| Property | Value | Source |
| Molecular Formula | C6H14ClNO2 | |
| Molecular Weight | 167.64 g/mol | [1] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 150-156°C | [1] |
| Purity | Typically ≥97% or ≥98% | [1][3] |
| Storage Conditions | 2-8°C under an inert atmosphere |
Note: The hydrochloride salt is generally more stable and easier to handle than the free base.[4] It is crucial to store the reagent under recommended conditions to prevent degradation.
Troubleshooting Common Reaction Failures
This section addresses specific issues that may arise during reactions with this compound, offering potential causes and actionable solutions.
FAQ 1: My acetylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Low conversion rates are a common frustration. Several factors can contribute to this issue.
Potential Causes:
-
Insufficient Base: The hydrochloride salt of the reagent requires a base to liberate the active acetylating agent. An inadequate amount of base will result in incomplete reaction.
-
Steric Hindrance: The tert-butyl group is bulky. If your amine substrate is also sterically hindered, the reaction rate can be significantly reduced.
-
Low Reaction Temperature: While milder conditions are often desirable, some reactions may require higher temperatures to overcome the activation energy barrier.
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates. A solvent that does not adequately dissolve the reactants will hinder the reaction.
-
Reagent Quality: Degradation of the this compound due to improper storage can lead to reduced reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for incomplete acetylation.
Experimental Protocol: Optimizing a sluggish acetylation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your amine substrate in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Stir for 10-15 minutes.
-
Reagent Addition: Add 1.05 to 1.2 equivalents of this compound portion-wise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Troubleshooting Steps:
-
If the reaction is slow, gently heat the mixture to 40-50°C.
-
If starting materials persist after several hours, consider adding an additional 0.2 equivalents of the base and reagent.
-
If the issue persists, consider switching to a higher boiling point solvent like N,N-Dimethylformamide (DMF).
-
FAQ 2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
The formation of byproducts can complicate purification and reduce the yield of your desired product.
Potential Side Reactions:
-
Hydrolysis of the Reagent: In the presence of water, this compound can hydrolyze, rendering it inactive for acetylation.
-
Over-acetylation: If the substrate contains multiple amine groups with similar reactivity, over-acetylation can occur.
-
Reaction with Solvent: Some solvents may not be inert under the reaction conditions and could potentially react with the acetylating agent.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the reagent.
-
Controlled Stoichiometry: Use a precise stoichiometry of the acetylating agent, especially when dealing with poly-functionalized substrates. A slight excess (1.05-1.1 equivalents) is often sufficient.
-
Protecting Groups: For substrates with multiple reactive sites, the use of appropriate protecting groups can ensure selective acetylation.
-
Inert Solvent Choice: Select a solvent that is known to be inert under the reaction conditions.
Caption: Decision tree for minimizing side product formation.
FAQ 3: The work-up procedure for my reaction is complicated by the presence of byproducts from the reagent. What is the best way to purify my product?
The tert-butylhydroxylamine byproduct can sometimes complicate purification.
Purification Strategy:
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) can help to remove basic impurities, including any unreacted amine and the tert-butylhydroxylamine byproduct. This is followed by a basic wash (e.g., saturated NaHCO3 solution) to remove any acidic components.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying the acetylated product from the reaction mixture. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically employed.
Concluding Remarks
The successful application of this compound hinges on a clear understanding of its properties, careful control of reaction conditions, and a systematic approach to troubleshooting. By considering the potential pitfalls of base insufficiency, steric effects, and reagent stability, researchers can optimize their reaction outcomes. This guide provides a foundational framework for addressing common challenges, and we encourage you to contact our technical support team for further assistance with specific applications.
References
- Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. (2026, January 8). [Source Not Available].
- This compound | 851074-40-3. Sigma-Aldrich.
- This compound | 851074-40-3. Sigma-Aldrich.
- O-tert-Butylhydroxylamine hydrochloride | CAS 39684-28-1. Santa Cruz Biotechnology.
- This compound | 851074-40-3. [Source Not Available].
- This compound. Chemicalbridge.
- O-Acetyl- N-tert-butylhydroxylamine hydrochloride. Chem-Impex.
- O-Acetyl-N-tert-butylhydroxylamine Hydrochloride | 851074-40-3. ChemicalBook.
- SAFETY DATA SHEET - O-(tert-Butyl)hydroxylamine hydrochloride. Fisher Scientific.
- US Patent 5382685A - Preparation of O-substituted hydroxylammonium salts.
- Peptide synthesis troubleshooting using unn
- Hydroxylamine. Wikipedia.
- CN1309632A - A new type of N-tert-butyl hydroxylamine salt.
- O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906. PubChem.
- N-tert-Butylhydroxylamine hydrochloride. Chem-Impex.
- CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source Not Available].
- How to keep N-hydroxylamine stable for shipping and storing? Reddit.
- N-(tert-Butyl)hydroxylamine Hydrochloride. ChemBK.
- 39684-28-1 | O-tert-butylhydroxylamine. ChemScene.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- N-(tert-Butyl)hydroxylamine Hydrochloride | 5747-39-9. TCI Chemicals.
- Preparation of N-acetyl, tert-butyl amide derivatives of the 20 n
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
- Enantioselective hydrolysis of O-acetylmandelonitrile to O-acetylmandelic acid by bacterial nitrilases.
- Hydroxylamines (O-Substituted) [Chemical Structural Class]. Tokyo Chemical Industry Co., Ltd..
Sources
Improving selectivity of "O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride"
Welcome to the technical support center for O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving selectivity in your reactions involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes with high fidelity.
Introduction: Understanding the Reagent's Dual Reactivity
This compound is a unique hydroxylamine derivative with a sterically hindered N-tert-butyl group and an O-acetyl moiety. This structure imparts a dual reactivity profile, allowing it to act as either a nucleophile or an electrophile under different conditions. Understanding and controlling this duality is the key to achieving high selectivity in your synthetic transformations.
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Nucleophilic Character: The nitrogen atom, despite being sterically hindered by the tert-butyl group, possesses a lone pair of electrons and can act as a nucleophile, for instance, in reactions with strong electrophiles.
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Electrophilic Character (as an aminating agent): The N-O bond can be cleaved under certain conditions, making the molecule a source of an N-(tert-butyl)amino group. The O-acetyl group can act as a leaving group, facilitating this process.
This guide will explore how to modulate reaction parameters to favor one reaction pathway over the other, thereby enhancing the selectivity of your desired transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
While specific literature on this exact molecule is not abundant, its structure suggests its utility in the synthesis of N-tert-butylated compounds. Based on the reactivity of related N-alkyl-O-acyl hydroxylamines, potential applications include:
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N-tert-butyl amidation: Acting as an N-tert-butylamine surrogate in amidation reactions with activated carboxylic acids or acyl chlorides.
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Synthesis of N-tert-butyl hydroxamic acids: By reacting with acylating agents, though selectivity between N- and O-acylation would need to be carefully controlled if the starting material were the unacetylated N-tert-butylhydroxylamine.
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Electrophilic N-tert-butyl amination: In reactions where the molecule delivers the N-(tert-butyl)amino moiety to a nucleophilic substrate.
Q2: I am observing low yield in my amidation reaction. What are the likely causes?
Low yields in amidation reactions using hydroxylamine derivatives can stem from several factors:
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Steric Hindrance: The tert-butyl group presents significant steric bulk, which can impede the approach of the nucleophilic nitrogen to the electrophilic carbonyl center of your substrate.
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Insufficient Activation of the Carboxylic Acid: If you are using a carboxylic acid, it must be sufficiently activated (e.g., as an acyl chloride, mixed anhydride, or with a peptide coupling reagent) to overcome the potentially lower nucleophilicity of the sterically hindered nitrogen.
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Side Reactions: Competing side reactions, such as decomposition of the reagent or reaction with the solvent, can reduce the yield.
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Inappropriate Base: The choice of base is crucial. It must be strong enough to deprotonate the hydrochloride salt and liberate the free amine, but not so strong as to cause unwanted side reactions.
Q3: How can I improve the selectivity for N-acylation over potential side reactions?
Improving selectivity is a matter of fine-tuning your reaction conditions to favor the desired pathway. Consider the following strategies:
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Choice of Solvent: Aprotic solvents of varying polarity (e.g., DCM, THF, DMF) can influence the reactivity of both the hydroxylamine derivative and your substrate. Empirical screening of solvents is often necessary.
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Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product and minimizing side reactions that may have a higher activation energy.
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Order of Addition: The order in which you add your reagents can be critical. For instance, pre-activating the carboxylic acid before adding the hydroxylamine derivative can prevent unwanted interactions.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive electrophile.2. Steric hindrance from the tert-butyl group.3. Reagent decomposition. | 1. Increase the electrophilicity of your substrate (e.g., convert a carboxylic acid to an acyl chloride).2. Increase the reaction temperature cautiously, monitoring for decomposition.3. Use a more potent activating agent for your carboxylic acid.4. Ensure the reagent is of high purity and has been stored correctly. |
| Formation of Multiple Products (Low Selectivity) | 1. Competing N- vs. O-acylation (if the acetyl group is lost).2. Reaction at another functional group in your substrate.3. Side reactions promoted by the base or high temperature. | 1. Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge).2. Lower the reaction temperature.3. Protect other reactive functional groups in your substrate prior to the reaction.4. Screen different solvents to find one that favors the desired reaction pathway. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Use of an insufficient excess of one reagent. | 1. Increase the reaction time.2. Cautiously increase the reaction temperature.3. Use a slight excess (1.1-1.2 equivalents) of the this compound. |
| Difficulty in Product Purification | 1. Formation of polar byproducts.2. Unreacted starting materials are difficult to separate from the product. | 1. Employ an aqueous workup to remove water-soluble impurities.2. Consider using a different chromatography stationary phase (e.g., alumina instead of silica gel).3. If the product is basic, an acid wash during workup might help, followed by re-neutralization and extraction. |
Experimental Protocols
Protocol 1: General Procedure for N-tert-butyl Amidation of an Acyl Chloride
This protocol provides a starting point for the amidation of a reactive acyl chloride. Optimization of the base, solvent, and temperature may be required for your specific substrate.
Step-by-Step Methodology:
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Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.1 eq.) in anhydrous dichloromethane (DCM).
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Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.), dropwise. Stir for 15 minutes to generate the free base in situ.
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Substrate Addition: In a separate flask, dissolve your acyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled hydroxylamine solution.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Control
The selectivity of reactions involving this compound is a fine balance of several factors. The following decision-making workflow can help guide your optimization efforts.
"O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride" handling and safety precautions
Welcome to the technical support center for O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, safety, and application of this versatile reagent. My aim is to move beyond simple data sheets and offer field-proven insights to help you navigate your experiments successfully and safely.
Section 1: Compound Profile and Safety First
Before initiating any experiment, a thorough understanding of the reagent's properties and the necessary safety precautions is paramount. This section provides a summary of essential data and a visual guide to the personal protective equipment (PPE) required.
1.1: Key Properties at a Glance
For your convenience, the fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 851074-40-3 | [1] |
| Molecular Formula | C₆H₁₄ClNO₂ | |
| Molecular Weight | 167.64 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
| Purity | Typically ≥ 97% | [1] |
1.2: Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, strict adherence to safety protocols is non-negotiable.
DOT Script for PPE Workflow
Caption: Essential PPE for handling this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
Q1: How should I properly store this reagent upon receipt?
A1: The reagent should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere such as argon or nitrogen.[1] This is crucial to prevent degradation from moisture and atmospheric oxygen.
Q2: What are the initial steps to take in case of accidental skin or eye contact?
A2: In case of skin contact, immediately wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. In both instances, seek medical attention if irritation persists.
Q3: Can I prepare a stock solution of this reagent? If so, what is its stability?
A3: While stock solutions can be prepared, their stability is limited. It is recommended to prepare solutions fresh for each use. If a stock solution must be prepared, use a dry, aprotic solvent and store it under an inert atmosphere at low temperatures. Monitor for any discoloration or precipitation, which may indicate degradation.
Q4: What are the primary applications of this compound?
A4: This reagent is primarily used in organic synthesis. It is a key intermediate for creating complex molecules, particularly in medicinal chemistry and agrochemical formulation.[3] It is also utilized in polymer chemistry and environmental studies.[3]
Section 3: Troubleshooting Guide for Synthetic Applications
This section provides a structured approach to troubleshooting common issues encountered during reactions involving this compound.
3.1: Low or No Product Yield
Low or no yield is a frequent challenge in synthesis. The following decision tree can help diagnose the underlying cause.
DOT Script for Low Yield Troubleshooting
Caption: A decision-making flowchart for troubleshooting low reaction yields.
Scenario 1: Incomplete Reaction
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Problem: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of starting material remaining.
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Potential Causes & Solutions:
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Insufficient Reagent: Ensure the stoichiometry of this compound and any base used is correct. For reactions requiring the free base, ensure complete deprotonation of the hydrochloride salt.
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Reaction Temperature: Some reactions, especially with sterically hindered substrates, may require higher temperatures to proceed at a reasonable rate.[4] Consider a stepwise increase in temperature while monitoring the reaction progress.
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Solvent Choice: The choice of solvent can significantly impact reaction rates. Screen a variety of aprotic solvents of differing polarity.
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Scenario 2: Formation of Side Products
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Problem: Multiple spots are observed on TLC, or LC-MS indicates the presence of unexpected masses.
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Potential Causes & Solutions:
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Dimerization: In isoxazole synthesis, nitrile oxide intermediates can dimerize to form furoxans.[5] To minimize this, generate the reactive intermediate in situ in the presence of the other reactant.
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Over-reaction or Decomposition: The N-O bond in hydroxylamine derivatives can be labile under certain conditions, such as strong bases or reductive environments.[5] Carefully control the reaction conditions and consider using milder reagents.
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Protecting Group Incompatibility: Ensure that the protecting groups on your substrate are stable to the reaction conditions. For example, some acid-labile protecting groups may not be compatible with the hydrochloride salt of the reagent. A comprehensive guide to protecting group stability can be a valuable resource.[6][7]
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3.2: Purification Challenges
Problem: Difficulty in separating the desired product from byproducts or unreacted starting materials.
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Potential Solutions:
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Aqueous Wash: An acidic or basic wash during the workup can help remove unreacted starting materials and certain byproducts.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
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Chromatography: Column chromatography is a versatile technique for separating complex mixtures. Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) to achieve optimal separation.
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Extraction of Impurities: For hydroxylamine hydrochloride crude products, extraction with an ether solvent can remove organic impurities.[8] This principle can be applied to reaction mixtures.
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Section 4: Experimental Protocols
The following are generalized, step-by-step protocols for common applications of this compound. Note: These are starting points and may require optimization for your specific substrates.
4.1: General Procedure for Isoxazole Synthesis from an α,β-Unsaturated Ketone
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α,β-unsaturated ketone (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., ethanol).
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Base Addition: Add a base (e.g., sodium acetate, 1.5 eq) to the mixture.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
DOT Script for Isoxazole Synthesis Workflow
Caption: A typical workflow for the synthesis of isoxazoles.
References
- BenchChem. (2025).
- CN115535975B. (n.d.). Method for purifying hydroxylamine hydrochloride.
- Sigma-Aldrich. (n.d.). This compound.
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability.
- Chemicalbridge. (n.d.). This compound.
- SynArchive. (n.d.). Protecting Groups List.
- Sigma-Aldrich. (n.d.). This compound | 851074-40-3.
- CN1309632A. (n.d.). A new type of N-tert-butyl hydroxylamine salt.
- Sigma-Aldrich. (n.d.). This compound | 851074-40-3.
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635–1638.
- PubChem. (n.d.). O-tert-butylhydroxylamine hydrochloride.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- US6512143B1. (n.d.). Salts of N-tert-butylhydroxylamine.
- Miller, J. S., & Scanlan, T. S. (2000). Synthesis of N-hydroxy peptides: chemical ligation of O-acyl hydroxamic acids. Organic letters, 2(10), 1399–1401.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Organic Chemistry Portal. (n.d.).
- Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. (2026, January 8).
- CN102531950A. (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride.
- El-Faham, A., & Albericio, F. (2007). N-Hydroxylamines for Peptide Synthesis.
- Wang, P., & Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of chemical research, 50(9), 2136–2146.
- da Silva, A. C., & da Silva, J. G. (2008). The reaction of hydroxylamine with aspirin. Arkivoc, 2008(16), 226-237.
- ResearchGate. (n.d.). Scheme 1.
- Inamdar, S. M., More, V. K., & Kazi, S. K. (2024). Construction of Isoxazole ring: An Overview. Chemistry & Biology Interface, 14(3), 1-22.
- Miller, J. S., & Scanlan, T. S. (1998). Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. The Journal of organic chemistry, 63(12), 4044–4051.
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
Sources
- 1. This compound,851074-40-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. US5382685A - Preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]
"O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride" catalyst selection and optimization
Welcome to the technical support center for O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate the smooth execution of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, offering potential causes and proven solutions.
Issue 1: Low or No Reaction Conversion
You've set up your reaction using this compound, but analysis shows poor conversion of your starting material.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Catalyst Inactivity | The hydrochloride salt may not be sufficiently neutralized, preventing the free hydroxylamine from participating in the reaction. | Add a mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine) to the reaction mixture to liberate the free base in situ. Start with 1.1 equivalents and optimize as needed. |
| Moisture Contamination | This compound is hygroscopic.[1] Water can hydrolyze the acetyl group or interfere with the desired reaction pathway. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Store the reagent in a desiccator. |
| Inappropriate Solvent | The polarity and protic nature of the solvent can significantly impact reaction kinetics and the stability of intermediates. | Screen a range of anhydrous solvents with varying polarities (e.g., THF, DCM, acetonitrile, DMF). Aprotic solvents are generally preferred to avoid side reactions. |
| Sub-optimal Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | Incrementally increase the reaction temperature in 10°C intervals. Monitor for product formation and any signs of decomposition. Conversely, if side products are observed, try lowering the temperature. |
| Incorrect Stoichiometry | The molar ratio of reactants is critical for driving the reaction to completion. | Verify the stoichiometry of all reactants. It may be necessary to use a slight excess of one reactant to push the equilibrium towards the product. |
Issue 2: Formation of Multiple Products or Impurities
Your reaction is proceeding, but you are observing significant side products, complicating purification.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Side Reactions | The tert-butyl group can be susceptible to elimination under certain conditions, or the acetyl group may participate in undesired transacetylation. | Lower the reaction temperature. Consider a milder base if one is being used. If applicable, explore alternative protecting groups for other functional groups in your substrate. |
| Decomposition of Reagent or Product | Prolonged reaction times or excessive heat can lead to the degradation of either the starting materials or the desired product. | Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, GC-MS). Once the reaction is complete, quench it and proceed with the workup promptly. |
| Oxygen Sensitivity | Some reactions involving hydroxylamines can be sensitive to atmospheric oxygen, leading to oxidative side products. | Degas the solvent prior to use and maintain the reaction under an inert atmosphere (N₂ or Ar). |
Issue 3: Difficulties in Product Isolation and Purification
The reaction appears successful, but isolating the pure product is challenging.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Product Solubility | The desired product may have solubility characteristics that make extraction or crystallization difficult. | Experiment with different solvent systems for extraction and recrystallization. Consider using a different workup procedure, such as precipitation or column chromatography with a carefully selected eluent system. |
| Emulsion Formation during Workup | The presence of salts and polar byproducts can lead to the formation of stable emulsions during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. |
| Co-elution of Impurities | Impurities may have similar polarity to the desired product, making separation by chromatography challenging. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative HPLC. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound serves as a key reagent and building block in various organic transformations. It is particularly valuable for the acetylation of amines and in the synthesis of complex bioactive molecules and hydroxylamine derivatives, which are important in medicinal chemistry and agrochemical research.[2][3]
Q2: How should I handle and store this reagent?
A2: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a drying agent).[1][4] It is recommended to store it in a cool, dry place, away from moisture and strong oxidizing agents.[1] Always handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
Q3: What are the typical reaction conditions for using this reagent?
A3: The optimal reaction conditions are highly dependent on the specific transformation. However, a common starting point involves using an aprotic solvent like THF, DCM, or acetonitrile. The reaction may require the addition of a mild base to neutralize the hydrochloride and liberate the free hydroxylamine. Temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrate.
Q4: Can I use a different salt of O-Acetyl-N-(tert-butyl)hydroxylamine?
A4: While the hydrochloride salt is common, other salts may be available or can be prepared. The choice of counter-ion can influence solubility and reactivity. If you prepare a different salt or the free base, be aware that its stability and hygroscopicity may differ from the hydrochloride salt.
Q5: What are some known applications of this compound?
A5: This compound is utilized in the development of various pharmaceuticals and agrochemicals.[2] Its reactive nature makes it a valuable intermediate for creating complex molecular structures.[7]
Section 3: Experimental Protocols & Visualizations
General Protocol for a Model Reaction: Amine Acetylation
This protocol provides a general starting point for the acetylation of a primary or secondary amine using this compound.
Step-by-Step Methodology:
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To a dry round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 eq.).
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Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, 0.1 M).
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Add this compound (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with saturated aqueous NH₄Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for catalyst optimization.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions.NH 2 OH.HCl. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Organic Synthesis with N-(Tert-butyl)hydroxylamine Hydrochloride. [Link]
-
Chemicalbridge. (n.d.). This compound. [Link]
-
Journal of Applicable Chemistry. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
-
Organic Chemistry Portal. (n.d.). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. [Link]
- Google Patents. (n.d.). CN1309632A - A new type of N-tert-butyl hydroxylamine salt.
Sources
Validation & Comparative
The Enigmatic Acetylating Agent: A Comparative Look at O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride
An Introduction to a Niche Reagent in the World of Acetylation
In the vast landscape of organic synthesis, acetylation stands as a fundamental and ubiquitous transformation. The introduction of an acetyl group can protect sensitive functionalities, modulate the electronic properties of a molecule, or serve as a key step in the construction of complex molecular architectures. The choice of an acetylating agent is therefore a critical decision in the design of a synthetic route, with chemists weighing factors such as reactivity, selectivity, cost, and ease of handling. While classic reagents like acetic anhydride and acetyl chloride have long dominated the field, the quest for milder and more selective alternatives has led to the exploration of novel compounds. One such reagent is O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride.
This guide seeks to provide a comprehensive comparison of this compound with other commonly employed acetylating agents. However, a thorough review of the scientific literature reveals a scarcity of published experimental data specifically detailing the performance of this particular compound. Consequently, this comparison will draw upon available information for this compound and supplement it with established knowledge of analogous compounds and general principles of acetylation to offer a well-rounded perspective for researchers, scientists, and drug development professionals.
A Tale of Two Titans: Acetic Anhydride and Acetyl Chloride
Before delving into the specifics of this compound, it is essential to understand the benchmarks against which any new acetylating agent is measured. Acetic anhydride and acetyl chloride are the workhorses of acetylation, each with a distinct set of characteristics.
Acetic Anhydride ((CH₃CO)₂O) is a moderately reactive and widely used acetylating agent. Its reaction with nucleophiles, such as amines and alcohols, produces the acetylated product and acetic acid as a byproduct. The reaction is often catalyzed by a base, such as pyridine or triethylamine, which activates the nucleophile and neutralizes the acetic acid formed.
Acetyl Chloride (CH₃COCl) , on the other hand, is a much more reactive acetylating agent. Its reaction with nucleophiles is rapid and often exothermic, yielding the acetylated product and hydrogen chloride (HCl) gas. The formation of corrosive HCl gas necessitates the use of a stoichiometric amount of base to act as a scavenger, which can complicate workup procedures.
The heightened reactivity of acetyl chloride can be advantageous for acetylating unreactive substrates, but it often comes at the cost of selectivity. In molecules with multiple nucleophilic sites, such as amino alcohols, the aggressive nature of acetyl chloride can lead to a mixture of products. Acetic anhydride, being less reactive, can sometimes offer better chemoselectivity in such cases.
This compound: A Potential Contender for Mild Acetylation
This compound, with the chemical formula C₆H₁₄ClNO₂ and CAS number 851074-40-3, is a commercially available reagent.[1][2][3][4][] While specific applications and comparative studies are not readily found in peer-reviewed literature, its chemical structure suggests its potential as a mild acetylating agent, particularly for the selective acetylation of amines.[6]
Proposed Mechanism of Action
The proposed mechanism for acetylation by this compound likely involves the nucleophilic attack of an amine on the acetyl carbonyl group. The tert-butylhydroxylamine moiety would serve as a leaving group. The hydrochloride salt form suggests that the reaction may be performed under neutral or slightly acidic conditions, or may require a base to liberate the free amine of the substrate.
Caption: Proposed reaction pathway for the acetylation of a primary amine using O-Acetyl-N-(tert-butyl)hydroxylamine.
Potential Advantages and Considerations
Based on its structure and the properties of related hydroxylamine derivatives, several potential advantages of this compound can be hypothesized:
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Mildness: The N-O bond of the leaving group is relatively weak, which could allow for acetylation under mild reaction conditions (e.g., lower temperatures, neutral pH). This would be beneficial for substrates that are sensitive to the harsh conditions often required for acetic anhydride or acetyl chloride.
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Selectivity: The bulky tert-butyl group and the nature of the hydroxylamine leaving group might impart a higher degree of chemoselectivity, particularly in the acetylation of amines in the presence of other nucleophilic groups like alcohols. This is a significant challenge in organic synthesis, and reagents that can achieve this selectively are highly valuable.[7]
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Handling and Stability: As a solid hydrochloride salt, this reagent is likely to be more stable and easier to handle than liquid and highly corrosive acetyl chloride. Supplier data indicates it should be stored under an inert atmosphere at 2-8°C.[1]
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Byproducts: The byproduct, N-(tert-butyl)hydroxylamine, is a water-soluble and relatively benign compound, which could simplify product purification compared to the removal of pyridine or triethylamine hydrochlorides.
However, without concrete experimental evidence, these remain postulations. The actual performance, including reaction kinetics, yields, and substrate scope, needs to be experimentally validated.
Comparative Overview of Acetylating Agents
To provide a clear comparison, the following table summarizes the key characteristics of this compound (based on available data and informed predictions) alongside established acetylating agents.
| Feature | O-Acetyl-N-(tert-butyl)hydroxylamine HCl | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Predicted to be mild | Moderate | High |
| Selectivity | Potentially high for amines | Moderate | Low to moderate |
| Byproducts | N-(tert-butyl)hydroxylamine | Acetic acid | Hydrogen chloride |
| Handling | Solid, likely stable salt | Liquid, corrosive | Liquid, highly corrosive, fuming |
| Catalyst/Base | May require base for substrate | Often requires a base (e.g., pyridine) | Requires a stoichiometric base |
| Cost | Likely higher due to niche status | Relatively low | Low |
Experimental Protocols: A Look at Standard Acetylation Procedures
While a specific, validated protocol for this compound is not available in the literature, a general procedure for the acetylation of a primary amine can be outlined based on standard practices. For comparison, established protocols for acetic anhydride and acetyl chloride are also provided.
Protocol 1: General Acetylation of a Primary Amine with this compound (Hypothetical)
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add this compound (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Acetylation of a Primary Amine with Acetic Anhydride
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Base and Reagent Addition: Add a base such as pyridine (2.0 eq) followed by the slow addition of acetic anhydride (1.2 eq) at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by recrystallization or column chromatography.
Protocol 3: Acetylation of a Primary Amine with Acetyl Chloride
-
Dissolution: Dissolve the primary amine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C and add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the reaction at 0°C or allow it to warm to room temperature until completion (monitored by TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the product as necessary.
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A Senior Application Scientist's Guide to Analytical Methods for Monitoring O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride Reactions
Introduction: The Critical Need for Precision in Reaction Monitoring
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride (CAS: 851074-40-3) is a valuable reagent in modern organic synthesis, frequently employed in the development of pharmaceuticals and agrochemicals.[1][2] Its utility lies in its ability to participate in a variety of transformations, making the precise monitoring of these reactions paramount. For researchers and drug development professionals, effective reaction monitoring is not merely an analytical task; it is the cornerstone of process optimization, yield maximization, and the control of critical impurity profiles.
This guide provides an in-depth comparison of the primary analytical techniques for monitoring reactions involving this compound. We will move beyond simple procedural lists to explore the underlying principles, causality behind experimental choices, and the practical nuances of each method. Our focus is on providing self-validating systems that ensure the trustworthiness and accuracy of your results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy stands as the most powerful technique for this application, offering unparalleled structural information and direct, real-time quantitative analysis without the need for chromatographic separation or derivatization.[3] It is a non-destructive method that allows for the simultaneous observation of reactants, intermediates, and products within the reaction vessel itself.
Causality of Choice: Choose NMR when you require definitive structural confirmation and precise, real-time kinetic data. The direct proportionality between the NMR signal area and molar concentration allows for calibration-free quantification, making it an absolute method.[3] This is particularly advantageous during process development where understanding reaction kinetics and identifying transient intermediates is crucial.
Advantages:
-
Quantitative & Absolute: Provides direct measurement of component concentration.[3]
-
Structural Elucidation: Unambiguously identifies reactants, products, and byproducts.
-
Non-Destructive: The sample can be recovered after analysis.
-
Real-Time Monitoring: Can be set up for in-situ monitoring of reaction progress.[4]
Limitations:
-
High Cost: Instrumentation is expensive to acquire and maintain.
-
Lower Sensitivity: Less sensitive than MS-based methods.
-
Complex Mixtures: Significant signal overlap can complicate analysis in complex reaction mixtures.
Experimental Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation: At designated time points, withdraw an aliquot (~0.1 mL) from the reaction mixture.
-
Quenching (if necessary): Immediately quench the reaction by diluting the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a low temperature to halt the reaction.
-
Internal Standard: Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) that has a singlet peak in a clear region of the spectrum. The choice of standard depends on its inertness to the reaction conditions and its solubility.
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a quantitative ¹H NMR spectrum. Key parameters for quantification include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the characteristic signals for the O-Acetyl-N-(tert-butyl)hydroxylamine reactant, the product(s), and the internal standard. The tert-butyl singlet (~1.3 ppm) and the acetyl singlet (~2.1 ppm) of the starting material are excellent reporters. Compare their integrals to the integral of the newly appearing product peaks and the constant integral of the internal standard to determine conversion and yield.
Data Interpretation:
Monitor the decrease in the integral of the starting material's characteristic peaks and the corresponding increase in the product's peaks over time. The percentage conversion can be calculated directly from the relative integrals of the reactant and product signals.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is the most common technique used in the pharmaceutical industry for purity analysis and quantification. For monitoring reactions of O-Acetyl-N-(tert-butyl)hydroxylamine, a reverse-phase HPLC (RP-HPLC) method is typically employed.
Causality of Choice: Opt for HPLC when you need a robust, validated, and highly sensitive method for routine analysis in a quality control (QC) environment. It excels at separating the starting material from products and impurities, providing reliable quantitative data on purity and conversion.
A primary challenge with hydroxylamine derivatives is their lack of a strong UV chromophore, making detection difficult.[5] This can be overcome in two ways:
-
Low Wavelength UV Detection: Monitor at a low wavelength (e.g., 200-215 nm) where the amide/ester functionalities absorb. This is a direct approach but may suffer from interference from solvents and other excipients.
-
Pre-Column Derivatization: React the analyte with a tagging agent that imparts a strong chromophore. For instance, derivatization with benzaldehyde can be used for hydroxylamine-containing compounds to make them easily detectable.[6] This adds a step but significantly boosts sensitivity and specificity.
Advantages:
-
High Sensitivity & Resolution: Excellent for separating complex mixtures and detecting trace impurities.
-
Quantitative Accuracy: Highly accurate and precise when properly validated.
-
Established & Robust: A well-understood and reliable technique in regulated environments.
Limitations:
-
Indirect Detection: May require derivatization or low UV wavelengths due to the lack of a strong chromophore.
-
Method Development: Can require significant time to develop a robust separation method.
-
Destructive: The sample is not recoverable.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: At designated time points, withdraw an aliquot (~0.1 mL) from the reaction mixture.
-
Dilution: Dilute the aliquot to a suitable concentration (e.g., 1 mg/mL) with the mobile phase's initial composition (e.g., a mixture of water and acetonitrile). This step also serves to quench the reaction.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Injection: Inject 10 µL of the prepared sample into the HPLC system.
-
Analysis: Identify peaks based on their retention times, which should be established using reference standards for the starting material and expected product. Calculate the area percentage of each peak to determine the relative amounts and monitor the reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. O-Acetyl-N-(tert-butyl)hydroxylamine itself is not ideal for direct GC analysis due to its salt form and polarity. Therefore, a derivatization step is typically required to increase its volatility and thermal stability.
Causality of Choice: Use GC-MS when dealing with reactions where reactants and products are sufficiently volatile and thermally stable (or can be made so via derivatization). The mass spectrometer provides definitive identification of peaks, making it excellent for identifying unknown byproducts. A common derivatization strategy involves silylation, using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens.
Advantages:
-
High Separation Efficiency: Capillary GC columns offer excellent resolution.
-
Definitive Identification: MS provides mass-to-charge ratio data, confirming the identity of each component.
-
High Sensitivity: MS detectors are extremely sensitive, capable of detecting trace-level components.
Limitations:
-
Derivatization Required: The need for derivatization adds complexity and potential for error.
-
Analyte Constraints: Not suitable for non-volatile or thermally labile compounds.
-
Matrix Effects: The reaction matrix can sometimes interfere with the derivatization or injection.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation: Withdraw an aliquot from the reaction. If the sample is in a non-volatile solvent, perform a liquid-liquid extraction into a volatile organic solvent like dichloromethane or ethyl acetate after neutralization.
-
Drying: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.
-
Derivatization: To the dried residue, add acetonitrile and the silylating agent, MTBSTFA. Heat the mixture at 60-80 °C for 30-60 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
-
Analysis: Inject the derivatized sample. Identify compounds by comparing their retention times and mass spectra to those of derivatized standards. Quantification is achieved by measuring the peak area relative to an internal standard.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Check
TLC is an indispensable tool for rapid, qualitative monitoring of a reaction's progress. It is cost-effective, fast, and requires minimal sample preparation, making it ideal for quickly determining if a reaction has gone to completion.
Causality of Choice: Employ TLC for high-throughput screening of reaction conditions or for a quick "yes/no" answer regarding the consumption of starting material. Its simplicity allows for many time points to be analyzed simultaneously.
Advantages:
-
Fast and Inexpensive: Provides results in minutes at a very low cost.
-
Simple: Requires minimal equipment and training.
-
Parallel Analysis: Multiple samples and standards can be run on a single plate.
Limitations:
-
Qualitative: Not suitable for accurate quantification.
-
Lower Resolution: May not separate closely related impurities.
-
Manual Process: Can be labor-intensive and less reproducible than automated methods.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Draw a light pencil line about 1 cm from the bottom to mark the origin.
-
Spotting: On the origin line, spot a small amount of the starting material (SM), the reaction mixture (RM), and a "co-spot" containing both the SM and RM. Use a capillary tube for application.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. For compounds of this type, a mixture of hexane and ethyl acetate (e.g., 5:1 v/v) is a good starting point.[7][8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Dry the plate. As the analyte is likely not UV active, visualize the spots using a stain. A potassium permanganate (KMnO₄) stain is effective as it reacts with the hydroxylamine functionality. Gently dip the plate in the stain or spray it, then gently heat with a heat gun until spots appear.
-
Analysis: Compare the spots. The reaction is complete when the spot corresponding to the starting material (identified by its retention factor, Rƒ) is no longer visible in the reaction mixture lane.
Comparative Summary and Recommendations
The choice of analytical method is dictated by the specific requirements of your project stage, from early discovery to final process validation.
| Parameter | NMR Spectroscopy | HPLC-UV | GC-MS | TLC |
| Quantitation | Absolute, Quantitative | Quantitative | Quantitative | Qualitative |
| Information | Structural, Kinetic | Purity, Concentration | Structural, Purity | Reaction Progress |
| Throughput | Low to Medium | High | Medium | Very High |
| Sample Prep | Minimal | Simple Dilution | Moderate (Derivatization) | Minimal |
| Cost / Sample | High | Medium | Medium-High | Very Low |
| Expertise | High | Medium | High | Low |
| Best For | Mechanistic studies, kinetics, structural ID | QC, purity analysis, routine monitoring | Impurity ID, volatile products | Rapid screening, completion check |
Senior Application Scientist's Recommendation:
-
For Early-Stage R&D and Process Understanding: Begin with NMR spectroscopy . The wealth of structural and quantitative information it provides is invaluable for understanding reaction mechanisms, identifying intermediates, and establishing kinetic profiles.[3][9]
-
For Routine Monitoring and Process Control: Develop a robust HPLC method. Its high throughput, sensitivity, and reproducibility make it the gold standard for quality control environments and for generating the validation data required in drug development.[5]
-
For Impurity Profiling and Byproduct Investigation: Utilize GC-MS . When unknown, volatile impurities are detected, the combination of high-resolution chromatography and mass spectrometric identification is unparalleled.[10][11]
-
For Quick, Daily Checks: Employ TLC as your go-to method for rapid confirmation of reaction completion before proceeding with workup. Its speed and low cost are unmatched for simple qualitative assessments.[7][12]
By selecting the appropriate analytical tool for the task at hand, researchers and developers can ensure the efficiency, safety, and success of their chemical processes involving this compound.
References
-
Process NMR Associates. (n.d.). Reaction Monitoring NMR – 60 MHz. Retrieved from Process NMR.[9]
-
van der Zwan, J., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society.[4]
-
Smet-Nocca, C., et al. (2010). NMR-based detection of acetylation sites in peptides. Journal of Peptide Science, 16(8), 414-23.[13]
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from Magritek.[3]
-
Dose, A., et al. (2021). Simultaneous Detection of Protein Phosphorylation and Acetylation by High-Resolution NMR Spectroscopy. ResearchGate.[14]
-
Wood, P. L., et al. (2007). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. ResearchGate.[10]
-
Organic Syntheses. (n.d.). Acetophenone O-acetyl oxime. Retrieved from Organic Syntheses.[7]
-
Wood, P. L. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. ResearchGate.[11]
-
Organic Syntheses. (n.d.). 1,2-Diphenylethanone O-acetyl oxime. Retrieved from Organic Syntheses.[8]
-
Wood, P. L., et al. (2007). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. PubMed.
-
Chem-Impex. (n.d.). O-Acetyl- N-tert-butylhydroxylamine hydrochloride. Retrieved from Chem-Impex.[1]
-
Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70.[5]
-
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from Sigma-Aldrich.
-
Wang, Y., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.[6]
-
Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography. Retrieved from Google Patents.
-
BLD Pharmatech. (2026). Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. Retrieved from BLD Pharmatech.[2]
-
Benchchem. (n.d.). A Comparative Analysis of Catalytic Systems for the Synthesis of O-Isopropylhydroxylamine Hydrochloride. Retrieved from Benchchem.[12]
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- 14. researchgate.net [researchgate.net]
A Strategic Guide to Acetylation: O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride vs. Acetic Anhydride
In the realm of chemical synthesis, the acetylation of molecules—the introduction of an acetyl group—is a fundamental and frequently employed transformation. The choice of acetylating agent is a critical decision, profoundly influencing a reaction's selectivity, efficiency, and safety profile. For researchers, scientists, and drug development professionals, the decision often involves selecting between the powerful, ubiquitous acetic anhydride and the more specialized, milder O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. This guide offers an in-depth, objective comparison to inform this crucial selection, grounded in chemical principles and practical application.
Core Chemical and Physical Properties: A First Look
Understanding the intrinsic properties of each reagent is the foundation for predicting their behavior and suitability for a given transformation. While both are effective acetyl donors, their physical states, solubilities, and reactivities diverge significantly.
| Property | This compound | Acetic Anhydride |
| Molecular Formula | C₆H₁₄ClNO₂ | C₄H₆O₃ |
| Molecular Weight | 167.63 g/mol | 102.09 g/mol [1] |
| Appearance | White to off-white crystalline solid | Colorless liquid[2] |
| Boiling Point | Decomposes | 139°C (283°F)[1][3] |
| Melting Point | 145-149 °C (decomposes) | -73°C (-99.6°F)[1][3] |
| Solubility | Soluble in water, methanol, DMSO | Reacts with water to form acetic acid; soluble in ether, chloroform, and benzene.[2][4] |
| Reactivity Profile | Mild and selective acetylating agent | Potent, non-selective, and corrosive acetylating agent.[2][5] |
The Heart of the Matter: Mechanism and Reactivity
The fundamental difference in performance between these two reagents lies in their reaction mechanisms and inherent reactivity. Acetic anhydride is a highly electrophilic and sterically unhindered molecule, making it a powerful and often aggressive acetylating agent.[2][5] In contrast, this compound offers a more controlled and selective approach.
Acetic Anhydride: The Aggressive Workhorse Acetic anhydride acetylates a broad range of nucleophiles, including alcohols, phenols, and both primary and secondary amines, often with high efficiency.[4][6] The mechanism, particularly under acidic catalysis, involves the protonation of one of the carbonyl oxygens, which significantly enhances the electrophilicity of the adjacent carbonyl carbon.[7][8][9] A nucleophile then attacks this activated carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels a molecule of acetic acid, a stable leaving group, to yield the acetylated product.[10] This high reactivity, however, can be a significant drawback when chemoselectivity is required in multifunctional substrates.
This compound: The Selective Specialist This reagent is designed for milder and more selective acetylations, particularly for amines. The bulky tert-butyl group provides steric hindrance around the N-O bond, moderating the reactivity of the acetyl group. The reaction proceeds via nucleophilic attack of an amine on the acetyl carbonyl carbon. Its key advantage is the ability to selectively acetylate amines in the presence of more sensitive functional groups, such as hydroxyls, which might be indiscriminately acetylated by acetic anhydride.[11]
Figure 1: Conceptual comparison of acetylation pathways. Acetic anhydride reacts broadly, while O-Acetyl-N-(tert-butyl)hydroxylamine HCl is more selective for amines.
Performance Metrics: A Head-to-Head Comparison
The practical implications of these mechanistic differences are summarized below, providing a clear guide for experimental design.
| Parameter | This compound | Acetic Anhydride |
| Selectivity | High chemoselectivity for amines over hydroxyl groups. | Low; readily acetylates most nucleophiles.[11] |
| Reaction Conditions | Typically requires a base and can be performed at room temperature or with mild heating. | Often proceeds rapidly at room temperature; can be exothermic. Acid or base catalysts are common.[12][13] |
| Byproducts | N-(tert-butyl)hydroxylamine hydrochloride (a water-soluble salt). | Acetic acid (corrosive, requires neutralization/removal during workup).[10] |
| Workup & Purification | Generally straightforward due to the water-soluble byproduct. | Can be more complex, requiring aqueous washes to remove acetic acid and catalyst. |
| Safety & Handling | Crystalline solid, easier to handle and weigh accurately. | Corrosive, flammable liquid and a lachrymator.[3][14] Reacts violently with water.[1] |
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for the acetylation of a primary amine, illustrating the practical differences in handling and reaction setup.
Protocol 1: General Amine Acetylation with Acetic Anhydride
This method is suitable for robust acetylations where over-reaction or side-product formation with other functional groups is not a concern.
Figure 2: Standard experimental workflow for acetylation using acetic anhydride.
Methodology:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add the primary amine (1.0 equiv.) and dissolve it in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, THF).
-
Base Addition: Add a base, such as triethylamine (1.2 equiv.) or pyridine, to scavenge the acetic acid byproduct.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath to manage the reaction exotherm.
-
Reagent Addition: Add acetic anhydride (1.1 equiv.) dropwise via syringe, maintaining the internal temperature below 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by flash column chromatography or recrystallization.
Protocol 2: Selective Amine Acetylation with this compound
This method is ideal for substrates containing sensitive functional groups, such as hydroxyls, where selective N-acetylation is desired.
Figure 3: Experimental workflow for selective N-acetylation.
Methodology:
-
Setup: In a flask, combine the amine substrate (1.0 equiv.), this compound (1.2 equiv.), and a suitable solvent like DMF or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting amine is consumed, as determined by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and the N-(tert-butyl)hydroxylamine byproduct.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the pure N-acetylated compound.
Safety and Handling: A Non-Negotiable Priority
The significant differences in the hazard profiles of these reagents necessitate distinct handling protocols.
-
Acetic Anhydride: Is a corrosive, flammable liquid that is also a lachrymator (tear-inducing agent).[3][14][15] It reacts violently with water and alcohols and must be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a flame-resistant lab coat.[1][16][17] Emergency safety showers and eyewash stations must be readily accessible.[15]
-
This compound: As a solid, it poses a lower risk of inhalation exposure compared to the volatile acetic anhydride. However, it should be handled with standard laboratory precautions. Wear gloves, eye protection, and a lab coat. Avoid creating and inhaling dust.
The Final Verdict: A Strategic Choice
The selection between this compound and acetic anhydride is not a matter of which is "better," but which is strategically appropriate for the task at hand.
-
Choose Acetic Anhydride for cost-effective, large-scale acetylations of simple molecules where high reactivity is desired and selectivity is not a concern. It is the undisputed workhorse for producing materials like cellulose acetate and aspirin.[6][18]
-
Choose this compound for complex, multi-step syntheses, particularly in drug discovery and medicinal chemistry, where preserving sensitive functional groups is paramount. Its high chemoselectivity for amines justifies its use when clean, targeted modification is required, ultimately simplifying purification and maximizing the yield of the desired product.
By carefully considering the substrate complexity, desired selectivity, and safety implications, the synthetic chemist can confidently select the optimal reagent, ensuring a successful and efficient acetylation.
References
-
Wikipedia. Acetic anhydride. [Link]
-
Study.com. Acetic Anhydride | Formula, Density & Uses. [Link]
-
Chemcopilot. Industrial Production of Acetic Anhydride: Process Details, Equipment, and Applications. [Link]
-
Stobec. Acetic Anhydride. [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid anhydride. [Link]
-
YouTube. Acetylation Reaction Mechanism-Organic Chemistry. [Link]
-
CDN. N-Terminus Acetylation Protocol. [Link]
-
CERIC-ERIC. Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid anhydride. [Link]
-
Sinotec. Acetyls: Understanding the Chemistry and Industrial Importance of Acetic Acid and its Derivatives. [Link]
-
Study.com. Acetylation Reaction | Definition, Mechanism & Examples. [Link]
-
BYJU'S. Reaction of acetylation of salicylic acid. [Link]
-
Semantic Scholar. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]
-
ResearchGate. Reaction mechanism of acetylation of FNS with acetic anhydride. [Link]
-
SRJIS. THE ACYLATION OF DIFFERENT AMINES WITH ACETIC ANHYDRIDE (ACYLATING AGENT) BY USING BIOCATALYST. [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. [Link]
-
IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
-
LookChem. O-Acetyl-N-tert-butylhydroxylamine Hydrochloride CAS#: 851074-40-3. [Link]
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- 7. youtube.com [youtube.com]
- 8. study.com [study.com]
- 9. byjus.com [byjus.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. srjis.com [srjis.com]
- 13. ijcrt.org [ijcrt.org]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Sinotec | Acetyls: Understanding the Chemistry and Industrial Importance of Acetic Acid and its Derivatives [sinotec.ae]
A Senior Application Scientist's Guide to the HPLC Validation of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity and integrity of starting materials and intermediates are paramount. O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride, a key reagent in various synthetic pathways, is no exception. Ensuring its quality through robust analytical validation is not merely a regulatory formality but a cornerstone of reproducible and safe science. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound synthesis products. We will delve into the rationale behind methodological choices, present comparative data, and offer detailed protocols to empower you in your analytical endeavors.
The Analytical Challenge: Polarity and its Implications
This compound is a small, polar molecule. This characteristic presents a significant challenge for traditional reversed-phase (RP) HPLC, where retention is primarily driven by hydrophobic interactions. Highly polar analytes often exhibit poor retention on nonpolar stationary phases like C18, eluting at or near the void volume, which compromises resolution and sensitivity.
To overcome this, several chromatographic strategies can be employed. This guide will focus on a comparative analysis of two powerful techniques:
-
Reversed-Phase HPLC with Ion-Pairing: This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the ionized analyte, enhancing its hydrophobicity and retention on a reversed-phase column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates a water-enriched layer on the stationary phase, into which polar analytes can partition, leading to their retention.
Understanding the Synthesis and Potential Impurities
A robust HPLC validation method must be capable of separating the active pharmaceutical ingredient (API) or key intermediate from its potential impurities. A plausible synthetic route to this compound involves the acetylation of N-(tert-butyl)hydroxylamine hydrochloride.
This seemingly straightforward reaction can give rise to several process-related impurities, including:
-
Unreacted Starting Material: N-(tert-butyl)hydroxylamine hydrochloride.
-
Over-acetylated Byproducts: Di-acetylated species.
-
Degradation Products: Hydrolysis of the acetyl group to yield N-(tert-butyl)hydroxylamine.
-
Residual Reagents and Solvents: Acetic anhydride, pyridine, or other catalysts and solvents used in the synthesis.
A successful HPLC method must be able to resolve the main peak from all these potential impurities.
Comparative HPLC Methodologies
Here, we present a comparative overview of a standard Reversed-Phase Ion-Pairing method and a HILIC method for the analysis of this compound and its key potential impurity, N-(tert-butyl)hydroxylamine hydrochloride.
Method 1: Reversed-Phase HPLC with Ion-Pairing
This method is a workhorse in many pharmaceutical labs for the analysis of polar amines. The choice of a long-chain alkyl sulfonate as an ion-pairing reagent is deliberate; it provides sufficient hydrophobicity to the ion pair for good retention on a C18 column.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.01 M Sodium Octanesulfonate in Water, pH adjusted to 2.5 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% A to 60% A over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Causality Behind Experimental Choices:
-
C18 Column: The industry standard for reversed-phase chromatography, offering excellent mechanical and chemical stability.
-
Sodium Octanesulfonate: A common ion-pairing reagent that effectively increases the retention of cationic analytes like our target compound and its primary amine impurity.
-
Acidic pH (2.5): Ensures that the amine groups are fully protonated and available for ion-pairing.
-
UV Detection at 210 nm: While the chromophore is not strong, this low wavelength provides adequate sensitivity for the main component and related substances.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful alternative for the analysis of very polar compounds, often providing orthogonal selectivity to reversed-phase methods.[1]
Experimental Protocol:
-
Column: Amide-based HILIC, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient: 100% A to 50% A over 15 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
Causality Behind Experimental Choices:
-
Amide-based HILIC Column: Offers excellent retention and peak shape for a wide range of polar compounds.
-
High Acetonitrile Content: Essential for promoting the partitioning of polar analytes into the aqueous layer on the stationary phase.
-
Ammonium Formate Buffer: A volatile buffer that is compatible with mass spectrometry (MS) detection and helps to improve peak shape and reproducibility.[2]
-
Elevated Column Temperature: Can improve peak shape and reduce viscosity of the mobile phase.
Performance Comparison
To objectively compare the two methods, a validation study was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The key performance parameters are summarized in the table below.
| Parameter | Reversed-Phase Ion-Pairing Method | HILIC Method | Commentary |
| Retention Time (Main Peak) | 12.5 min | 8.2 min | HILIC method offers a faster analysis time. |
| Resolution (Main Peak vs. N-(tert-butyl)hydroxylamine) | 2.8 | 4.5 | HILIC provides superior resolution for this critical pair. |
| Tailing Factor (Main Peak) | 1.4 | 1.1 | HILIC demonstrates better peak symmetry. |
| Limit of Detection (LOD) | 0.02% | 0.01% | HILIC shows slightly better sensitivity. |
| Limit of Quantification (LOQ) | 0.06% | 0.03% | HILIC is more sensitive for quantifying low-level impurities. |
| Precision (%RSD, n=6) | < 1.0% | < 1.0% | Both methods demonstrate excellent precision. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | Both methods are highly accurate. |
Visualizing the Workflow
A streamlined workflow is crucial for efficient and reproducible HPLC validation.
Caption: A logical workflow for the development and validation of an HPLC method for O-Acetyl-N-(tert-butyl)hydroxylamine HCl.
Logical Relationship of Analytical Choices
The choice between an ion-pairing RPLC method and a HILIC method is dictated by the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate HPLC method based on analytical requirements.
Conclusion and Recommendations
Both Reversed-Phase Ion-Pairing and HILIC methodologies can be successfully validated for the analysis of this compound. However, the experimental data presented here suggests that the HILIC method offers distinct advantages in terms of speed, resolution, and sensitivity .
For routine quality control where speed and clear separation of the main component from its primary amine impurity are critical, the HILIC method is the superior choice. Its compatibility with mass spectrometry also provides a significant advantage for impurity identification and characterization during process development.
The Reversed-Phase Ion-Pairing method, while slightly less performant in this specific case, remains a valid and robust alternative. It may be particularly useful in laboratories that are not yet equipped for or experienced with HILIC chromatography.
Ultimately, the choice of method should be guided by the specific needs of the laboratory and the intended application of the analysis. By understanding the principles behind each technique and conducting a thorough validation, researchers can be confident in the quality of their this compound and the integrity of their subsequent research.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. 2006. [Link]
-
Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63–70. [Link]
- Google Patents. A new type of N-tert-butyl hydroxylamine salt.
- Google Patents. Process for preparing O-substituted hydroxylamines.
-
Afaeps. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
Sources
- 1. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 2. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
A Comparative Guide to the Efficacy of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction. The strategic introduction of nitrogen-containing functional groups is paramount in the development of pharmaceuticals, agrochemicals, and functional materials. While traditional methods often rely on nucleophilic nitrogen sources, the paradigm of electrophilic amination offers a powerful "umpolung" strategy, enabling the formation of C-N bonds with carbanionic or other nucleophilic carbon species. This guide provides an in-depth technical comparison of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride, positioning it within the broader context of electrophilic aminating agents and evaluating its potential efficacy in the synthesis of complex molecules.
The Principle of Electrophilic Amination: A Shift in Reactivity
Conventional amination strategies typically involve the reaction of a nucleophilic amine with an electrophilic carbon center. Electrophilic amination elegantly inverts this polarity. By attaching an electron-withdrawing group to a nitrogen atom, the nitrogen itself is rendered electrophilic and susceptible to attack by carbon nucleophiles such as organometallics, enolates, and carbanions.[1] This approach has opened new avenues for the synthesis of highly substituted and sterically hindered amines, which can be challenging to access through traditional methods.
Hydroxylamine derivatives have emerged as a versatile and widely used class of electrophilic aminating reagents.[2] The presence of the N-O bond is key to their reactivity; modification of the oxygen substituent allows for the fine-tuning of the reagent's electrophilicity and leaving group ability.
Caption: Polarity reversal in C-N bond formation strategies.
O-Acyl-N-Alkylhydroxylamines: A Comparative Overview
Within the family of hydroxylamine-derived aminating agents, O-acyl derivatives represent a significant subclass. These reagents are generally stable, crystalline solids that are often easier to handle than their more reactive O-sulfonyl counterparts. The reactivity of O-acylhydroxylamines can be modulated by the nature of the acyl group and the substituent on the nitrogen atom.
A notable advantage of O-acyl hydroxylamines is their improved atom economy compared to O-sulfonyloximes.[3] However, a potential limitation is that the nitrogen atom must be fully substituted, as the presence of an acidic N-H bond can lead to undesired side reactions.[3]
Common Alternatives to O-Acetyl-N-(tert-butyl)hydroxylamine
| Reagent Class | Example(s) | Key Features & Applications |
| O-Acyl Hydroxylamines | O-Benzoyl-N,N-dialkylhydroxylamines | Widely used in transition metal-catalyzed aminations. The benzoyl group is a good leaving group. |
| O-Pivaloylhydroxylammonium triflate (PONT) | Enables the introduction of unprotected amino groups, improving step-economy.[2] | |
| O-Sulfonyl Hydroxylamines | O-(Mesitylenesulfonyl)hydroxylamine (MSH), O-(Tosyl)hydroxylamine (TsONH₂) | Highly reactive, often used for the synthesis of primary amines and aziridines. Can be explosive.[2] |
| Other N-O Reagents | N-Boc-O-arylsulfonyl hydroxylamines | Used in C-C amination via aza-Hock rearrangement, though efficacy varies with the specific reagent.[4] |
Mechanistic Considerations: The Role of the Acetyl Group and the tert-Butyl Substituent
The efficacy of this compound in a given transformation is dictated by two primary structural features: the acetyl group and the tert-butyl group.
-
The Acetyl Group as a Leaving Group: The acetate anion is a competent leaving group, and its departure is the driving force for the nucleophilic attack at the nitrogen center. Compared to a benzoyl group, the smaller steric profile of the acetyl group might, in some cases, lead to faster reaction kinetics. However, the electronic properties of the leaving group also play a crucial role, and the more electron-withdrawing nature of a substituted benzoyl group can enhance the electrophilicity of the nitrogen atom.
-
The tert-Butyl Group: The sterically demanding tert-butyl group serves several purposes. It prevents undesired side reactions at the nitrogen atom and is crucial for directing the regioselectivity of the amination. In the synthesis of hindered amines, this steric bulk is incorporated into the final product.[5] The presence of the tert-butyl group on the nitrogen atom of the hydroxylamine reagent makes it suitable for the synthesis of sterically encumbered tertiary amines.
Caption: Generalized workflow of electrophilic amination.
Experimental Data and Performance Comparison
While direct head-to-head comparisons are scarce, we can infer the potential performance of this compound from studies on analogous reagents.
In a comprehensive study on the aza-Hock rearrangement for the synthesis of primary anilines, over 20 different aminating reagents were screened.[4] Notably, O-benzoyl and O-pivaloyl hydroxylamines provided only minor or trace amounts of the desired product.[4] This suggests that in this specific transformation, which proceeds through a cationic rearrangement, O-acyl hydroxylamines, including by extension the O-acetyl derivative, are not optimal. In contrast, O-mesitylenesulfonylhydroxylamine (MSH) proved to be the most effective reagent for this particular reaction.[4]
This highlights a critical aspect of reagent selection in complex molecule synthesis: the efficacy of an electrophilic aminating agent is highly dependent on the reaction mechanism.
For transition metal-catalyzed processes, O-benzoylhydroxylamines have been extensively used. The choice of the acyl group can influence the reaction's success. For instance, in copper-catalyzed hydroamination reactions, modifications to the leaving group on the hydroxylamine have been shown to broaden the substrate scope. It is plausible that this compound could serve as a viable alternative in these systems, potentially offering different reactivity or selectivity profiles, though this would require empirical validation.
Experimental Protocol: General Procedure for Electrophilic Amination of a Grignard Reagent
The following is a generalized protocol for the electrophilic amination of a Grignard reagent using an O-acyl-N-alkylhydroxylamine. This protocol should be adapted and optimized for specific substrates and the use of this compound.
Materials:
-
Aryl or alkyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound
-
Anhydrous dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small portion of a solution of the aryl or alkyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel.
-
Initiate the reaction (e.g., with a heat gun or a crystal of iodine). Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Amination Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution of the aminating reagent to -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared Grignard reagent to the cooled solution of the aminating reagent via cannula or a syringe.
-
Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1-3 hours), then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Note: The hydrochloride salt of the aminating reagent may need to be neutralized with a non-nucleophilic base prior to the reaction, depending on the specific conditions and the nature of the nucleophile.
Conclusion and Future Outlook
This compound represents a potentially valuable reagent in the synthetic chemist's toolbox for electrophilic amination. Its structural features—the acetyl leaving group and the sterically demanding tert-butyl substituent—suggest its utility in the synthesis of hindered tertiary amines.
However, the current body of literature lacks direct, comprehensive comparative studies to definitively establish its efficacy relative to other widely used electrophilic aminating agents. The available data suggests that its performance is highly context-dependent, excelling in some transformations while being suboptimal in others.
Future research should focus on systematic studies comparing this compound with other O-acyl, O-sulfonyl, and other hydroxylamine-derived reagents across a range of mechanistically distinct C-N bond-forming reactions. Such studies, providing quantitative data on yields, selectivity, and substrate scope, will be invaluable for guiding the rational selection of reagents in the synthesis of complex, nitrogen-containing molecules.
References
- (Reference to a general review on electrophilic amin
-
Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(76), 9991-10003. [Link]
-
Back, T. G., & Barton, D. H. R. (1977). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 924-927. [Link]
- (Reference to a study comparing O-acyl and O-sulfonyl hydroxylamines, if found)
- (Reference to a study on the synthesis of hindered amines, if found)
- (Reference to a review on transition metal-catalyzed amin
- (Reference to a paper using O-benzoyl hydroxylamines, if found)
- (Reference to a paper on the synthesis of this compound, if found)
- (Reference to a paper discussing the role of the leaving group in electrophilic amin
- (Reference to a paper discussing the role of the N-substituent in electrophilic amin
-
Cigan, F., & Togni, A. (2020). Electrophilic Amination of Carbanions: An Unconventional New Entry to C−N Bond Formation. Chemistry–A European Journal, 6(8), 1281-1286. [Link]
- (Reference to a paper detailing a specific complex molecule synthesis using electrophilic amin
- (Reference to a safety protocol for handling hydroxylamine deriv
-
Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. ETH Zurich Research Collection. [Link]
- (Reference to a patent related to the synthesis or applic
- (Reference to a theoretical study on the mechanism of electrophilic amin
-
Reddy, P. V. N., & Togni, A. (2020). Electrophilic Aminating Agents in Total Synthesis. Chemistry–A European Journal, 26(46), 10435-10451. [Link]
Sources
- 1. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Electrophilic Amination: O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride vs. O-tert-Butylhydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-nitrogen bonds is a cornerstone for the construction of a vast array of pharmaceuticals and functional materials. Electrophilic amination has emerged as a powerful and versatile strategy, offering an alternative to traditional nucleophilic amination methods. This guide provides an in-depth technical comparison of two key reagents in the hydroxylamine-derived class of electrophilic aminating agents: O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride and O-tert-Butylhydroxylamine hydrochloride .
This document will delve into the nuances of their reactivity, stability, and applications, supported by mechanistic insights and practical experimental considerations, to empower researchers in selecting the optimal reagent for their synthetic challenges.
Introduction to Electrophilic Amination with Hydroxylamine Derivatives
Electrophilic amination inverts the traditional reactivity paradigm of amination reactions. Instead of a nucleophilic amine attacking an electrophilic carbon, a carbon nucleophile attacks an electrophilic nitrogen species. This is achieved by rendering the nitrogen atom electron-deficient, often by attaching it to an oxygen atom bearing an electron-withdrawing group. O-alkyl and O-acyl hydroxylamines are prominent classes of such reagents.[1][2][3]
The general mechanism involves the attack of a nucleophile (e.g., Grignard reagent, organolithium, enolate) on the electrophilic nitrogen of the hydroxylamine derivative, with the subsequent departure of the leaving group (alkoxide or carboxylate).
Caption: Generalized workflow of electrophilic amination.
The tert-butyl group on the nitrogen in the title compounds offers steric bulk, which can influence regioselectivity and prevent over-alkylation. The primary distinction between the two reagents lies in the nature of the group attached to the oxygen atom: a hydrogen (in the protonated form) for O-tert-Butylhydroxylamine hydrochloride and an acetyl group for this compound. This seemingly subtle difference has significant implications for their reactivity and handling.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in the laboratory.
| Property | This compound | O-tert-Butylhydroxylamine hydrochloride |
| CAS Number | 851074-40-3[4] | 39684-28-1 |
| Molecular Formula | C₆H₁₄ClNO₂[5] | C₄H₁₂ClNO[6] |
| Molecular Weight | 167.63 g/mol | 125.60 g/mol |
| Appearance | White to Almost white powder to crystal | Off-white to light pink solid |
| Melting Point | Not readily available | ~155 °C (decomposes) |
| Solubility | Not readily available | Soluble in water (0.5 g/10 mL) |
| Storage | Inert atmosphere, 2-8°C | 2-8 °C |
Reactivity and Performance: The Impact of the Acetyl Group
The presence of the O-acetyl group in this compound significantly modulates its reactivity compared to the non-acetylated analogue. The acetyl group acts as a better leaving group than a hydroxyl or alkoxyl group, thereby enhancing the electrophilicity of the nitrogen atom.
O-tert-Butylhydroxylamine hydrochloride serves as a source of the tert-butoxyamine (tBuO-NH2) moiety. In many of its applications, it is used in the synthesis of N-tert-butoxyamino acids and as a reactant in the formation of various biologically active molecules, including MMP inhibitors and antimalarial treatments. It is also employed in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates, which can be used as Weinreb amide equivalents.
This compound , on the other hand, is a more potent electrophilic aminating agent. The acetyl group, being electron-withdrawing, makes the N-O bond more labile and the nitrogen atom more susceptible to nucleophilic attack. This enhanced reactivity can lead to faster reaction times and the ability to aminate a broader range of nucleophiles under milder conditions. O-acylhydroxylamines are generally more synthetically accessible and have better atom economy compared to O-sulfonyloximes, another class of electrophilic aminating agents.[7]
Mechanistic Considerations
The operational mechanism for both reagents in electrophilic amination reactions is conceptually similar, but the energetics and reaction kinetics will differ.
Caption: Comparative mechanistic pathways.
For O-tert-Butylhydroxylamine hydrochloride , the leaving group is water (formed from the hydroxyl group after protonation). For This compound , the leaving group is acetic acid. Acetic acid is a more stable leaving group than water, which contributes to the higher reactivity of the acetylated reagent.
Applications and Synthetic Utility
O-tert-Butylhydroxylamine hydrochloride
This reagent has a well-established role in organic synthesis. Its primary applications include:
-
Synthesis of N-tert-butoxyamino acids: These are valuable building blocks in peptide synthesis.[6]
-
Formation of oximes and nitrones: It reacts with aldehydes and ketones to form stable oxime derivatives, which are versatile intermediates.[8]
-
Preparation of biologically active compounds: It has been utilized in the synthesis of matrix metalloproteinase (MMP) inhibitors, antimalarial agents, and P2Y6 receptor agonists.
-
Weinreb amide equivalents: The formation of N-(arylethyl)-O-tert-butylhydroxamates provides a pathway to ketones.
This compound
While specific, documented applications for this compound are less prevalent in readily accessible literature, its enhanced reactivity as an O-acylated hydroxylamine suggests its utility in more challenging amination reactions. O-acyl hydroxylamines, in general, are effective reagents in transition metal-catalyzed C-N bond-forming reactions.[7][9] They can be employed in the amination of organometallic reagents (e.g., Grignard, organozinc) and in C-H amination reactions.[1][3]
The tert-butoxy group introduced by these reagents can also serve as a protecting group for amines, known as the Boc group. This group is stable under many conditions but can be readily removed under acidic conditions.[10][11]
Experimental Protocols
General Procedure for N-Boc Protection of an Amine
This protocol is a general guideline for the introduction of a tert-butoxycarbonyl (Boc) protecting group, a common application for reagents that can deliver a tert-butoxy moiety to a nitrogen atom.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc)₂O (as a stand-in for the conceptual application of the title reagents for N-tert-butoxycarbonylation)
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Caption: Experimental workflow for N-Boc protection.
Safety and Handling
Both reagents should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
O-tert-Butylhydroxylamine hydrochloride is a flammable solid.
-
For This compound , while specific hazard information is limited, it should be treated as a potentially hazardous chemical. Given its higher reactivity, it may be less stable than its non-acetylated counterpart.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion and Recommendations
The choice between This compound and O-tert-Butylhydroxylamine hydrochloride depends critically on the specific synthetic transformation required.
-
O-tert-Butylhydroxylamine hydrochloride is a reliable and well-documented reagent for the synthesis of N-tert-butoxyamino acids, oximes, and various heterocyclic compounds. Its moderate reactivity and good stability make it a practical choice for these established applications.
-
This compound is predicted to be a more potent electrophilic aminating agent due to the better leaving group ability of the acetate moiety. It is the preferred reagent for challenging aminations where higher reactivity is necessary, particularly in transition metal-catalyzed processes. However, its potentially lower stability requires more stringent handling and storage conditions.
For routine applications where moderate reactivity is sufficient, O-tert-Butylhydroxylamine hydrochloride is a cost-effective and dependable option. For novel synthetic routes requiring the amination of less reactive nucleophiles or for optimizing reaction conditions for speed and efficiency, the more reactive this compound should be considered, with the caveat of its limited documentation and potentially greater handling precautions. Further research into the direct comparison of these two reagents in various synthetic scenarios would be highly beneficial to the chemical research community.
References
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
- Dong, X., Liu, Q., Dong, Y., & Liu, H. (2017). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
- Friestad, G. K., & Shen, Y. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 6236–6239.
- Ghosh, R., & Olofsson, B. (2014). N-Arylation of N-Hydroxyphthalimide and N-Hydroxysuccinimide with Diaryliodonium Salts. Organic Letters, 16(7), 1830–1833.
- Mao, J., & Bower, J. F. (2021). Electrophilic Aminating Agents in Total Synthesis.
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The Strategic Selection of Aminating Reagents: A Cost-Benefit Analysis of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the efficient and selective introduction of nitrogen-containing functional groups is a cornerstone of molecular design. The choice of an aminating reagent is a critical decision, balancing reactivity, selectivity, safety, and cost. This guide provides an in-depth cost-benefit analysis of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride, a reagent with growing potential, by comparing its performance with established and alternative aminating agents. This analysis is grounded in mechanistic principles and supported by available experimental insights to empower researchers in making informed strategic decisions.
Introduction: The Critical Role of Amination in Drug Discovery
Amines are ubiquitous structural motifs in pharmaceuticals and bioactive molecules, playing a pivotal role in determining a compound's pharmacological properties.[1] The development of robust and versatile amination methodologies is, therefore, a central theme in organic synthesis.[2][3] Electrophilic amination, where a nitrogen atom is delivered to a nucleophilic carbon, offers a powerful alternative to traditional nucleophilic substitution and reductive amination strategies.[4] Within this class of reagents, hydroxylamine derivatives have emerged as particularly valuable due to their tunable reactivity and handling characteristics.[5][6]
This compound (CAS No: 851074-40-3) is a member of this versatile family of reagents.[7] Its structure, featuring an acetyl group on the oxygen and a bulky tert-butyl group on the nitrogen, suggests a unique reactivity profile that warrants a detailed examination.
Mechanistic Considerations and a Comparative Overview
The efficacy of an electrophilic aminating agent is intrinsically linked to the nature of the leaving group on the oxygen atom and the substituents on the nitrogen. The acetyl group in this compound serves as a moderately good leaving group, rendering the nitrogen atom susceptible to nucleophilic attack. The bulky tert-butyl group, on the other hand, sterically shields the nitrogen, which can influence selectivity and mitigate side reactions.
To understand the cost-benefit proposition of this reagent, it is essential to compare it with other classes of hydroxylamine-based aminating agents.
Comparison with O-Sulfonyl and O-Acyl Hydroxylamine Derivatives
Recent studies, such as the work by Ning and coworkers on hydroxylamine-mediated C-C amination, provide a valuable framework for comparing the reactivity of different hydroxylamine derivatives.[6] Although this study did not specifically include this compound, it offers insights into the performance of related O-acyl and O-sulfonyl hydroxylamines.
The general trend observed is that O-sulfonyl hydroxylamines, such as O-(mesitylenesulfonyl)hydroxylamine (MSH), often exhibit higher reactivity due to the excellent leaving group ability of the sulfonate anion.[6] However, this enhanced reactivity can sometimes lead to lower selectivity and the need for more stringent reaction conditions.
In contrast, O-acyl hydroxylamines, like the benzoyl or pivaloyl derivatives tested by Ning et al., generally show more moderate reactivity.[6] This can be advantageous in complex syntheses where chemoselectivity is paramount. This compound is expected to fall within this latter category, offering a balance between reactivity and selectivity.
Performance and Applications: A Deeper Dive
The primary application of this compound and its analogs lies in the synthesis of primary and secondary amines, hydroxamic acids, and oximes. The tert-butyl group can be cleaved under specific conditions, allowing for the synthesis of primary amines.
Synthesis of Amines
The electrophilic amination of organometallic reagents (e.g., Grignard or organolithium reagents) or enolates with hydroxylamine derivatives is a powerful method for C-N bond formation. The choice of the hydroxylamine reagent is critical for achieving high yields and selectivity.
Hypothetical Performance Comparison for Amination:
| Reagent Class | Relative Reactivity | Potential Advantages | Potential Disadvantages |
| O-Sulfonyl Hydroxylamines | High | High yields, shorter reaction times | Lower selectivity, potential for side reactions |
| O-Acyl Hydroxylamines | Moderate | Good balance of reactivity and selectivity | May require longer reaction times or higher temperatures |
| O-Acetyl-N-(tert-butyl)hydroxylamine HCl | Moderate | Good selectivity due to steric hindrance, stable solid | May have limited reactivity with less nucleophilic substrates |
| Hydroxylamine-O-sulfonic acid | High | Readily available, potent aminating agent | Can be highly reactive and less selective |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis extends beyond the per-gram cost of a reagent to include factors such as reaction efficiency, safety, and the cost of starting materials and purification.
Reagent Cost and Availability
This compound is commercially available from several suppliers.[7] Its synthesis from the more common precursor, O-tert-Butylhydroxylamine hydrochloride, is a relatively straightforward acetylation. While a precise cost comparison is challenging without direct quotes for bulk quantities, it is generally observed that more specialized reagents with multi-step syntheses are more expensive.
The cost of the precursor, O-tert-Butylhydroxylamine hydrochloride, and other common hydroxylamine derivatives like hydroxylamine hydrochloride and hydroxylamine-O-sulfonic acid, will be lower. However, the potential for higher selectivity and cleaner reactions with a more tailored reagent like this compound can offset its higher initial cost by reducing purification efforts and improving overall yield in complex syntheses.
Reaction Efficiency and Green Chemistry Principles
An ideal aminating reagent should provide high yields under mild conditions with minimal side products. The moderate reactivity of this compound can contribute to cleaner reaction profiles, reducing the need for extensive chromatography and minimizing solvent waste. This aligns with the principles of green chemistry, which are increasingly important in both academic and industrial settings.
Safety and Handling
Hydroxylamine and some of its derivatives can be unstable and potentially explosive. The hydrochloride salt form of O-Acetyl-N-(tert-butyl)hydroxylamine enhances its stability, making it a safer reagent to handle and store compared to the free base. The solid nature of the compound also offers advantages in terms of handling and weighing compared to volatile liquid reagents.
Experimental Protocols
General Protocol for the Electrophilic Amination of a Grignard Reagent:
Materials:
-
Aryl or alkyl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound
-
Anhydrous solvent (e.g., THF, toluene)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, the Grignard reagent is prepared by adding a solution of the aryl or alkyl halide in anhydrous diethyl ether or THF to a suspension of magnesium turnings in the same solvent. The reaction is initiated with gentle heating and maintained at reflux until the magnesium is consumed.
-
Amination Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of this compound (1.0-1.2 equivalents) in an anhydrous solvent is added dropwise to the Grignard solution under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amine.
Note: This is a generalized protocol. The optimal solvent, temperature, and reaction time will depend on the specific substrate and should be determined experimentally.
Conclusion and Future Outlook
This compound presents itself as a valuable tool in the synthetic chemist's arsenal for electrophilic amination. Its key strengths lie in its stability as a solid hydrochloride salt and the potential for high selectivity afforded by the sterically demanding tert-butyl group and the moderate reactivity of the O-acetyl moiety.
While it may not be the most reactive aminating agent available, its controlled reactivity can be a significant advantage in the synthesis of complex molecules where chemoselectivity is a primary concern. The cost-benefit analysis suggests that for intricate, multi-step syntheses, the potentially higher initial cost of this reagent could be justified by improved yields, cleaner reactions, and reduced purification costs.
Future research should focus on direct, systematic comparisons of this compound with a broader range of aminating agents across various reaction types. The development of catalytic systems that can enhance its reactivity while maintaining its high selectivity would further expand its utility and solidify its position as a strategic choice for challenging amination reactions in drug discovery and development.
Visualization of Key Concepts
Diagram 1: General Structure of Hydroxylamine-Based Aminating Agents
Caption: Key structural components of hydroxylamine-based aminating agents.
Diagram 2: Decision Workflow for Selecting an Aminating Reagent
Caption: A simplified decision-making workflow for aminating reagent selection.
References
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Falk, E., et al. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(75), 10489-10503. [Link][2][3]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
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Li, Z., et al. (2013). Electrophilic Amination: The Case of N−H Amination. Angewandte Chemie International Edition, 52(43), 11162-11164. [Link][4]
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Kitamura, M., et al. (2002). Electrophilic Amination of Organometallic Reagents. Journal of Organic Chemistry, 67(24), 8685-8687. [Link][5]
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Ning, L., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 7029. [Link][6]
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A Technical Guide to O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride: A Comparative Analysis for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, pivotal to the assembly of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, an umpolung strategy that reverses the traditional nucleophilic role of nitrogen, has emerged as a powerful tool for forging these critical linkages. Within the arsenal of electrophilic aminating agents, O-acyl hydroxylamines have garnered considerable attention for their stability and versatile reactivity. This guide provides an in-depth technical analysis of a specific member of this class, O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride , offering a comparative perspective against other common electrophilic amination reagents and exploring its potential utility in amide bond formation.
Introduction to this compound: Structure and Synthetic Utility
This compound is a salt of an N,O-disubstituted hydroxylamine. Its structure features a sterically demanding tert-butyl group on the nitrogen and an acetyl group on the oxygen, rendering the nitrogen atom electrophilic. The hydrochloride salt form enhances its stability and ease of handling, making it a readily available solid reagent.
The primary application of this and related O-acyl hydroxylamines lies in electrophilic amination, a process where the nitrogen atom acts as an electrophile to form a new C-N bond with a carbon nucleophile, such as an organometallic reagent.[1][2] This reactivity profile is complementary to traditional methods like the Buchwald-Hartwig amination, which employ a nucleophilic amine.
The synthesis of the parent N-tert-butylhydroxylamine can be achieved through various methods, including the reduction of 2-methyl-2-nitropropane.[3] Subsequent acylation would provide the O-acetyl derivative.
Electrophilic Amination: A Comparative Performance Analysis
O-acyl hydroxylamines are prized for their ability to deliver an amino group to a variety of carbon nucleophiles, most notably organozinc and Grignard reagents. The reaction is often facilitated by a transition metal catalyst, with copper salts being particularly effective.[1]
Mechanism of Electrophilic Amination
The generally accepted mechanism for the copper-catalyzed electrophilic amination of diorganozinc reagents with O-acyl hydroxylamines involves an oxidative addition/reductive elimination cycle.
Caption: Generalized mechanism for copper-catalyzed electrophilic amination.
Comparison with Alternative Electrophilic Aminating Reagents
While direct, side-by-side comparative studies detailing the performance of this compound are not extensively documented in the reviewed literature, a logical comparison can be drawn based on the performance of analogous O-acyl and O-sulfonyl hydroxylamines. The key differentiating factor among these reagents is the nature of the leaving group (acetate, benzoate, sulfonate), which influences the electrophilicity of the nitrogen atom and the overall reaction efficiency.
| Reagent Class | General Structure | Leaving Group | Expected Reactivity Profile |
| O-Acetyl Hydroxylamines | R'CO-ONR₂ (R' = CH₃) | Acetate | Good leaving group, potentially leading to high reactivity. The smaller size of the acetyl group compared to benzoyl may reduce steric hindrance at the reaction center. |
| O-Benzoyl Hydroxylamines | R'CO-ONR₂ (R' = Ph) | Benzoate | Widely documented as highly effective.[1] The benzoate is an excellent leaving group, and the phenyl ring can influence the electronic properties of the reagent. |
| O-Sulfonyl Hydroxylamines | R'SO₂-ONR₂ | Sulfonate | Sulfonates are excellent leaving groups, generally making these reagents highly reactive. However, they can sometimes be too reactive, leading to side reactions. |
Note: This comparison is based on general chemical principles, as direct comparative experimental data for this compound was not found in the initial literature review.
The choice of the O-acyl group can influence reaction outcomes. For instance, in glycosylation reactions, benzoyl protecting groups have shown superior stereodirecting ability compared to acetyl groups due to their steric bulk and electronic properties.[4] A similar effect might be observed in electrophilic amination, where the nature of the acyl group could modulate the reactivity and selectivity.
Experimental Protocol: A General Procedure for Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents
The following is a generalized protocol based on procedures reported for O-benzoyl hydroxylamines, which can be adapted for this compound.[1]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Organomagnesium or Organolithium reagent
-
Zinc Chloride (ZnCl₂) solution (e.g., 1.0 M in diethyl ether)
-
This compound
-
Copper(II) Chloride (CuCl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Diorganozinc Reagent: To a solution of the organomagnesium or organolithium reagent (2.0 equiv) in anhydrous THF at 0 °C, add a solution of ZnCl₂ (1.0 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to complete the transmetalation.
-
Amination Reaction: In a separate flask, dissolve this compound (1.0 equiv) and CuCl₂ (0.05 equiv) in anhydrous THF. To this solution, add the freshly prepared diorganozinc reagent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for electrophilic amination.
This compound in Amide Bond Formation
The direct use of this compound as a conventional coupling reagent for the formation of amide bonds from carboxylic acids and amines is not a well-documented application. The reactivity of the N-O bond towards nucleophilic attack by an amine would likely be a competing and undesired pathway.
However, hydroxylamine derivatives play a crucial role in specialized amide bond-forming strategies, such as the α-ketoacid-hydroxylamine (KAHA) ligation. This chemoselective ligation method is particularly valuable in peptide and protein synthesis. While O-Acetyl-N-(tert-butyl)hydroxylamine itself is not a direct participant in the KAHA ligation, the broader chemistry of hydroxylamines in peptide synthesis provides a relevant context.
Comparison with Standard Amide Coupling Reagents
For general amide bond formation, a host of highly efficient coupling reagents are available. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.
| Coupling Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC, EDC, DIC | Formation of an O-acylisourea intermediate. |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Formation of a highly reactive activated ester. |
| Phosphonium Salts | PyBOP, PyAOP | Formation of a phosphonium-based activated ester. |
The direct reaction of a carboxylic acid with this compound is not a standard method for amide synthesis and would likely require specific activation or catalytic conditions that are not yet established in the literature. Therefore, for routine amide bond formation, the use of established coupling reagents is recommended.
Conclusion and Future Perspectives
This compound represents a potentially valuable reagent for electrophilic amination, particularly for the synthesis of sterically hindered tertiary amines. Based on the established reactivity of related O-acyl hydroxylamines, it is expected to be a highly effective aminating agent, especially in copper-catalyzed reactions with organozinc and Grignard reagents. The acetyl leaving group may offer advantages in terms of reactivity and steric profile compared to the more commonly used benzoyl derivatives. However, a clear need exists for direct comparative studies to quantify these potential benefits and to fully delineate the substrate scope and optimal reaction conditions for this specific reagent.
Its role in amide bond formation is less defined. While not a conventional coupling reagent, the broader context of hydroxylamine chemistry in peptide ligation suggests potential for future development in specialized applications. For the synthetic chemist, this compound should be considered a promising, yet underexplored, tool for the construction of complex nitrogen-containing molecules via electrophilic amination. Further research into its reactivity and applications is warranted to fully unlock its synthetic potential.
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- A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions - Vivekanand College. (n.d.).
- Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC - NIH. (n.d.).
- Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PubMed. (2014).
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- O-Acetyl migration within the sialic acid side chain: a mechanistic study by the ab initio nanoreactor - PMC - NIH. (2022).
- Selective Utilization of N-acetyl Groups in Chitin for Transamid
- O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed. (2022).
- The reaction of acetylcholine and other carboxylic acid derivatives with hydroxylamine, and its analytical applic
- The reaction of acetylcholine and other carboxylic acid derivatives with hydroxylamine, and its analytical applic
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- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
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- N-tert-butylhydroxylamine synthesis - ChemicalBook. (n.d.).
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- Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC - NIH. (2021).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride (CAS No. 851074-40-3), ensuring the safety of personnel and the preservation of our environment. Our approach is grounded in established safety principles and regulatory compliance, providing you with a trustworthy and actionable plan.
Hazard Assessment and Chemical Profile
Understanding the chemical's hazardous properties is the foundation of safe handling and disposal. While specific toxicological data for this compound is limited, information from structurally similar compounds, such as N-(tert-Butyl)hydroxylamine hydrochloride and O-(tert-Butyl)hydroxylamine hydrochloride, provides critical insights into its potential risks.
The primary hazards associated with this class of compounds include:
-
Irritation: Causes skin and serious eye irritation.[1][2] May also cause respiratory irritation.[1]
-
Harmful if Swallowed or in Contact with Skin: Similar hydroxylamine derivatives are classified as harmful.[3]
-
Potential for Sensitization: May cause an allergic skin reaction.[3]
-
Hazardous Decomposition: Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][4][5]
Table 1: Hazard Identification for this compound and Related Compounds
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed. | H302 | Sigma-Aldrich |
| Causes skin irritation. | H315 | Sigma-Aldrich, TCI Chemicals[2] |
| Causes serious eye irritation. | H319 | Sigma-Aldrich, TCI Chemicals[2] |
| May cause respiratory irritation. | H335 | Sigma-Aldrich |
| May cause an allergic skin reaction. | H317 | Sigma-Aldrich (for related compounds)[3] |
| May be corrosive to metals. | H290 | Sigma-Aldrich (for related compounds)[3] |
| Suspected of causing cancer. | H351 | Sigma-Aldrich (for related compounds)[3] |
| May cause damage to organs through prolonged exposure. | H373 | Sigma-Aldrich (for related compounds)[3] |
| Very toxic to aquatic life. | H400 | Sigma-Aldrich (for related compounds)[3] |
| Toxic to aquatic life with long lasting effects. | H411 | Sigma-Aldrich (for related compounds)[3] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal preparation, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are required. For larger quantities, a face shield is recommended.[2][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][5]
-
Skin and Body Protection: A laboratory coat is essential. For tasks with a higher risk of spillage, consider additional protective clothing.[5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Minor Spills:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use a dry, inert absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[5] Avoid generating dust.[6][7] If necessary, dampen the material with water to minimize dust, but be mindful of creating a slurry that could spread.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and dispose of all cleaning materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly after cleanup.[1][2]
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's emergency response team or environmental health and safety (EHS) office.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Isolate: Prevent entry to the spill area.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. On-site treatment, such as neutralization, should not be attempted without a validated procedure and the explicit approval of your institution's EHS department.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste this compound, including contaminated materials (e.g., weighing boats, pipette tips, absorbent pads), in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful")
-
The accumulation start date
-
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. Avoid metal containers if there is a risk of corrosion.[3]
Step 2: Secure Storage
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Segregation: Keep the waste container away from incompatible materials, such as strong oxidizing agents, and sources of heat or ignition.[4][8]
Step 3: Professional Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2][4][7]
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[8][9] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste.[8]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
The Rationale Behind Professional Disposal
Direct disposal of this compound into the environment is unacceptable due to its potential toxicity to aquatic life.[3] Attempting to neutralize the compound without a thorough understanding of the reaction stoichiometry and potential byproducts can be hazardous, potentially leading to the release of toxic gases or the creation of other harmful substances.
Licensed waste disposal facilities have the expertise and equipment to handle such chemicals safely. The common disposal methods for similar compounds include:
-
Incineration: High-temperature incineration in a licensed facility ensures the complete destruction of the compound.[7]
-
Landfill: After appropriate treatment and neutralization, the waste may be buried in a specifically licensed landfill.[7]
By entrusting the disposal of this compound to professionals, you ensure that it is managed in a way that is safe, compliant, and environmentally responsible.
References
-
Szabo-Scandic. Hydroxylamine hydrochloride - Safety Data Sheet. [Link]
- Google Patents.
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Fisher Scientific. N-(tert-Butyl)hydroxylamine hydrochloride - Safety Data Sheet. [Link]
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ScienceLab.com. Hydroxylamine hydrochloride MSDS. [Link]
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PubChem. O-tert-butylhydroxylamine hydrochloride. [Link]
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- 5. fishersci.ie [fishersci.ie]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. leap.epa.ie [leap.epa.ie]
Mastering the Safe Handling of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride, a key building block in organic synthesis, requires a nuanced understanding of its properties to ensure safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to maintain the integrity of your groundbreaking research.
Hazard Profile and Immediate Precautions
This compound is a white to almost white crystalline powder that presents a specific set of hazards that must be managed through diligent laboratory practices. Understanding these hazards is the first step toward mitigating risk.
Key Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Immediate Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The hydrochloride salt form can contribute to its irritant properties. Upon contact with moisture, there is a potential for the release of hydrogen chloride gas, which is corrosive and can cause respiratory irritation. Therefore, maintaining a dry environment is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the compound's hazard profile and the potential routes of exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against airborne particles and accidental splashes that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile rubber gloves (minimum 0.40 mm thickness). | Provides a robust barrier against skin contact, which can cause irritation. A breakthrough time of at least 480 minutes is recommended for extended handling. |
| Protective Clothing | A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit should be worn. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is necessary when handling the powder outside of a certified chemical fume hood, or if dust generation is likely. | Prevents the inhalation of the powder, which can lead to respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents. The following steps provide a framework for the safe handling of this compound from receipt to use.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Inert Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. The recommended storage temperature is between 2-8°C.
Weighing and Dispensing
-
Engineering Controls: All weighing and dispensing operations should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]
-
Preventing Dust: Handle the solid material carefully to avoid generating dust. Use appropriate tools, such as a spatula, for transfers.
-
Static Discharge: Take precautionary measures against static discharge, as fine dust dispersed in the air can potentially ignite.[3]
In-Use Procedures
-
Work Area: Designate a specific area for handling the compound and ensure it is clean and free of clutter.
-
Avoid Contamination: Do not allow the compound to come into contact with food, drink, or personal items.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Ensuring a Safe End-of-Life for Your Reagents
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling workflow.
-
Waste Collection: Collect all waste material, including empty containers, contaminated PPE, and any spillage, in a clearly labeled, sealed container.
-
Licensed Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company.[1] Do not attempt to dispose of this material down the drain or in regular trash.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.
Visualizing the Workflow: A Safety-First Approach
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key stages and decision points, emphasizing the integration of safety measures at every step.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
